Benzylpenicillin Benzathin
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLIYRKPOITBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-09-6 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, compd. with N1,N2-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzathine benzylpenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Benzylpenicillin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the in vitro mechanism of action of benzylpenicillin (Penicillin G), the active component of Benzylpenicillin Benzathine. Benzylpenicillin is a β-lactam antibiotic that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary targets are a group of enzymes known as Penicillin-Binding Proteins (PBPs).[3] By forming a stable covalent bond with the active site of these enzymes, benzylpenicillin effectively blocks the final transpeptidation stage of peptidoglycan synthesis.[3][4] This disruption leads to a compromised cell wall structure, culminating in cell lysis and bacterial death, particularly in actively multiplying microorganisms.[1][5] This guide details the core biochemical pathway, presents quantitative data on its inhibitory activity, and outlines the standard experimental protocols used for its in vitro characterization.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of benzylpenicillin stems from its ability to interfere with the final step of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[][7] The mechanism can be delineated into the following key stages:
-
Target Identification - Penicillin-Binding Proteins (PBPs): The molecular targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs).[3][4] PBPs are bacterial enzymes, specifically DD-transpeptidases, that are anchored in the cell membrane.[3][8] Their essential function is to catalyze the cross-linking of peptide side chains of the nascent peptidoglycan layer, a process known as transpeptidation.[4][9] This cross-linking provides the rigidity and strength of the cell wall.[10]
-
Molecular Mimicry: Benzylpenicillin's structure is analogous to the D-alanyl-D-alanine dipeptide moiety, which is the natural substrate for the PBP-catalyzed transpeptidation reaction.[4][8][9] This structural similarity allows the antibiotic to fit into the PBP's active site.
-
Covalent Inactivation: Once in the active site, the highly reactive β-lactam ring of the penicillin molecule is attacked by a catalytic serine residue.[3][4] This ruptures the amide bond within the ring and forms a stable, covalent acyl-enzyme complex.[3][11] This process effectively inactivates the PBP enzyme, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[8][11]
-
Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[4] In a hypotonic environment, the compromised cell wall can no longer withstand the internal osmotic pressure. This leads to the activation of bacterial autolytic enzymes (autolysins), uncontrolled water influx, cell swelling, and ultimately, cell lysis and death.[1][11][12] This action is most effective during the stage of active cell growth and division when peptidoglycan synthesis is maximal.[2]
Signaling Pathway Diagram
Caption: Inhibition of peptidoglycan synthesis by Benzylpenicillin.
Quantitative In Vitro Data
The potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[13][14] MIC values for Benzylpenicillin (Penicillin G) can vary based on the bacterial species and the presence of resistance mechanisms.
Table 1: Summary of Published MIC Values for Benzylpenicillin (Penicillin G)
| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Various clinical isolates | 0.4 - 24 | [13] |
| Staphylococcus aureus | Isolates from bovine mastitis | 0.4 or 24 | [15] |
| Streptococcus pyogenes | Clinical isolates | 0.006 (reported as 6 ppm) | [16] |
Note: A lower MIC value indicates greater potency.[13] The wide range observed, particularly for S. aureus, reflects the prevalence of strains with varying degrees of susceptibility or resistance.
Key Experimental Protocols
The in vitro activity of benzylpenicillin is primarily evaluated using standardized methods such as broth microdilution for MIC determination and time-kill assays to assess bactericidal kinetics.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of benzylpenicillin required to inhibit bacterial growth in a liquid medium.[14][17]
Methodology:
-
Preparation of Antibiotic Stock: Prepare a sterile, high-concentration stock solution of Benzylpenicillin sodium in an appropriate solvent (e.g., sterile deionized water).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution using a cation-adjusted Mueller Hinton Broth (CAMHB).[14] This creates a gradient of antibiotic concentrations across the wells. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[14][18]
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of benzylpenicillin at which there is no visible turbidity or growth (e.g., a pellet at the bottom of the well).[17]
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Determination.
Protocol: Time-Kill Assay
Time-kill assays provide data on the rate of bactericidal activity of an antibiotic against a specific microorganism.[19][20]
Methodology:
-
Inoculum Preparation: Prepare a logarithmic-growth-phase culture of the test organism in a suitable broth (e.g., Todd-Hewitt broth).[18] Adjust the culture to a starting inoculum of approximately 10⁶ CFU/mL.
-
Experimental Setup: Prepare flasks or tubes containing sterile broth with benzylpenicillin at desired concentrations, typically multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC).[18][21] Include a positive growth control flask with no antibiotic.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial culture and incubate at 37°C, often with shaking to ensure aeration.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[22]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto a suitable agar medium.
-
Colony Counting: Incubate the plates for 18-24 hours, then count the number of viable colonies to determine the CFU/mL at each time point.[20]
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Conclusion
The in vitro mechanism of action of benzylpenicillin is a well-characterized process centered on the covalent inhibition of Penicillin-Binding Proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell death.[3][5] Its efficacy is quantified through standardized microbiological assays such as MIC determination and time-kill curve analysis, which are essential tools for susceptibility testing and pharmacodynamic assessment in research and drug development.[13][19] Understanding these core principles and methodologies is fundamental for professionals engaged in the study of antimicrobial agents.
References
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzyl-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. media.neliti.com [media.neliti.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. benchchem.com [benchchem.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 22. actascientific.com [actascientific.com]
An In-depth Technical Guide to the Degradation Pathways and Products of Benzylpenicillin Benzathine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of benzylpenicillin benzathine, a long-acting penicillin antibiotic. The stability of this drug is of paramount importance for its therapeutic efficacy and safety. This document details the chemical and enzymatic degradation routes, the resulting degradation products, and the analytical methodologies for their characterization.
Introduction to Benzylpenicillin Benzathine and its Stability
Benzylpenicillin benzathine is the salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of benzathine (N,N'-dibenzylethylenediamine). Its low solubility in water allows for the slow release of benzylpenicillin after intramuscular injection, resulting in prolonged antibiotic activity. However, the inherent instability of the β-lactam ring in the penicillin structure makes it susceptible to degradation under various conditions, including changes in pH, temperature, and the presence of enzymes. Understanding these degradation pathways is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential immunogenic or inactive byproducts.
Primary Degradation: Hydrolysis to Benzylpenicillin
The initial and rate-limiting step in the degradation of benzylpenicillin benzathine in an aqueous environment is its dissolution and subsequent hydrolysis into its constituent components: benzylpenicillin (penicillin G) and benzathine. This process is governed by the solubility product of the salt and is essential for the release of the active antibiotic moiety.
Degradation Pathways of Benzylpenicillin
Once released, benzylpenicillin is subject to several degradation pathways, leading to a variety of products. The principal routes of degradation are hydrolysis (both acid and base-catalyzed) and enzymatic degradation.
Hydrolytic Degradation
The β-lactam ring of benzylpenicillin is highly strained and susceptible to nucleophilic attack by water, leading to its cleavage. This hydrolysis can be catalyzed by both acidic and alkaline conditions.
-
Alkaline and Neutral Hydrolysis: Under neutral to alkaline conditions, the primary degradation product is benzylpenicilloic acid. This occurs through the nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon. Benzylpenicilloic acid is inactive as an antibiotic and can undergo further rearrangements.[1]
-
Acidic Hydrolysis: In acidic conditions, the degradation of benzylpenicillin is more complex, yielding several products including benzylpenillic acid, benzylpenilloic acid, and benzylpenicilloaldehyde.
The major degradation products of benzylpenicillin include:
-
Benzylpenicilloic acid: The direct product of β-lactam ring hydrolysis. It exists as different isomers.[1]
-
Benzylpenilloic acid: Formed from the rearrangement of benzylpenicilloic acid.
-
6-Aminopenicillanic acid (6-APA): Results from the enzymatic or chemical cleavage of the amide side chain.
-
Benzylpenicilloaldehyde and Isopenillic acid: Also identified as degradation products in aqueous environments.
Enzymatic Degradation
The most significant enzymatic degradation pathway for benzylpenicillin involves β-lactamases (penicillinases). These enzymes are produced by many bacteria and are a primary mechanism of antibiotic resistance. β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3]
The general mechanism involves the acylation of a serine residue in the active site of the β-lactamase by the penicillin molecule, forming an acyl-enzyme intermediate. This is followed by the deacylation of the enzyme by a water molecule, which releases the inactive penicilloic acid and regenerates the active enzyme.[3]
Quantitative Data on Benzylpenicillin Degradation
The rate of benzylpenicillin degradation is highly dependent on pH and temperature. The degradation generally follows pseudo-first-order kinetics.
| Temperature (°C) | pH | Rate Constant (k) x 10⁻³ (h⁻¹) | Reference |
| 5 | 4.0 | 5.40 ± 0.09 | [4] |
| 5 | 5.0 | 0.735 ± 0.0094 | [4] |
| 5 | 6.0 | 0.0891 ± 0.0012 | [4] |
| 25 | 4.0 | 50.4 ± 1.1 | [4] |
| 25 | 5.0 | 7.03 ± 0.11 | [4] |
| 25 | 6.0 | 0.854 ± 0.013 | [4] |
| 25 | 7.0 | 0.457 ± 0.011 | [4] |
| 25 | 7.5 | 0.793 ± 0.015 | [4] |
| 25 | 9.0 | 11.2 ± 0.2 | [4] |
| 25 | 10.0 | 73.1 ± 1.8 | [4] |
| 37 | 4.0 | 160 ± 4 | [4] |
| 37 | 5.0 | 22.3 ± 0.3 | [4] |
| 37 | 6.0 | 2.70 ± 0.04 | [4] |
| 37 | 7.0 | 1.44 ± 0.03 | [4] |
| 37 | 7.5 | 2.51 ± 0.05 | [4] |
| 37 | 9.0 | 35.4 ± 0.7 | [4] |
| 37 | 10.0 | 231 ± 5 | [4] |
Data extracted from a study on the stability of Penicillin G in various buffer solutions.[4]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical workflow is as follows:
General Procedure:
-
Acid and Base Hydrolysis: A solution of benzylpenicillin benzathine is treated with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at different time intervals, neutralized, and analyzed.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid drug substance or its solution is subjected to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: The drug substance or its solution is exposed to UV and/or visible light.
HPLC Method for Analysis of Benzylpenicillin and its Degradation Products
A stability-indicating HPLC method is crucial for separating and quantifying benzylpenicillin from its degradation products.
-
Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For example, a gradient elution with mobile phase A as 0.05 M potassium dihydrogen phosphate (pH 3.1) and mobile phase B as methanol (B129727) has been reported.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.[5]
-
Detection: UV detection at a wavelength of 220 nm is suitable for benzylpenicillin and its degradation products.[5]
-
Sample Preparation: Samples from degradation studies are diluted with the mobile phase or a suitable solvent to an appropriate concentration before injection.
LC-MS/MS Method for Identification of Degradation Products
LC-MS/MS is a powerful technique for the structural elucidation of unknown degradation products.
-
Liquid Chromatography: The separation is achieved using an HPLC system similar to the one described above.
-
Mass Spectrometry: The eluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of specific degradation products. Fragmentation patterns obtained from MS/MS analysis provide valuable structural information for the identification of the degradants.
Conclusion
The degradation of benzylpenicillin benzathine is a multifaceted process initiated by its hydrolysis to benzylpenicillin. The subsequent degradation of benzylpenicillin is primarily driven by hydrolysis of the β-lactam ring and enzymatic inactivation by β-lactamases. A thorough understanding of these degradation pathways and the resulting products is essential for ensuring the quality, safety, and efficacy of benzylpenicillin benzathine formulations. The application of robust analytical techniques like HPLC and LC-MS/MS is critical for monitoring stability and characterizing degradation products throughout the drug development lifecycle.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Benzylpenicillin Benzathine Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of benzylpenicillin benzathine powder, a long-acting penicillin antibiotic. The information presented is intended for researchers, scientists, and drug development professionals to support formulation development, quality control, and regulatory submissions. This document details the chemical structure, solubility, melting point, polymorphism, hygroscopicity, and stability of benzylpenicillin benzathine. Detailed experimental protocols for the characterization of these properties are also provided, along with mandatory visualizations to aid in the understanding of complex relationships and workflows.
Chemical and Physical Properties
Benzylpenicillin benzathine is a salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine). This combination results in a compound with low aqueous solubility, which allows for its slow release from the site of intramuscular injection, leading to a prolonged therapeutic effect.[1][2]
Table 1: General Physicochemical Properties of Benzylpenicillin Benzathine
| Property | Value | References |
| Chemical Name | N,N'-Dibenzylethane-1,2-diamine bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate] | [3] |
| Synonyms | Benzathine Penicillin G, Penicillin G Benzathine | [4] |
| CAS Number | 1538-09-6 (anhydrous) | [5] |
| Molecular Formula | C₄₈H₅₆N₆O₈S₂ | [6] |
| Molecular Weight | 909.1 g/mol | [6] |
| Appearance | White or almost white crystalline powder | [5] |
Below is a diagram illustrating the chemical structure of Benzylpenicillin Benzathine.
Solubility and Dissolution
The solubility of benzylpenicillin benzathine is a critical parameter influencing its long-acting properties. It is very slightly soluble in water and slightly soluble in ethanol.[5][7] Its poor aqueous solubility is the rate-limiting step for its dissolution and subsequent absorption after intramuscular administration.[2]
Table 2: Solubility of Benzylpenicillin Benzathine
| Solvent | Solubility | Reference |
| Water | Very slightly soluble (1 g in approx. 3000 mL) | [5][7] |
| Ethanol (96%) | Slightly soluble | [5][7] |
| Dimethylformamide (DMF) | Freely soluble | [5][7] |
| Formamide | Freely soluble | [5][7] |
| DMSO | ≥ 250 mg/mL | [8] |
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of benzylpenicillin benzathine powder can be determined using the shake-flask method.
-
Preparation of Solutions: Prepare saturated solutions by adding an excess amount of benzylpenicillin benzathine powder to different solvents in sealed containers.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from the supernatant of each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.
-
Quantification: Analyze the concentration of benzylpenicillin benzathine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.
Melting Point and Thermal Analysis
The melting point of a crystalline solid is a key indicator of its purity. Benzylpenicillin benzathine exhibits a defined melting range.
Table 3: Melting Point of Benzylpenicillin Benzathine
| Melting Point Range (°C) | Reference |
| 123-124 | [9] |
| 124.22 - 127 | [10] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to determine the melting point and other thermal transitions of the powder.
-
Sample Preparation: Accurately weigh a small amount of benzylpenicillin benzathine powder (typically 2-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm on the DSC thermogram. A representative DSC thermogram for benzylpenicillin benzathine shows an endothermic peak in the range of 124.22 °C - 127 °C.[10]
Polymorphism and Crystallinity
Benzylpenicillin benzathine is a crystalline powder.[5] The crystalline form can impact its physical and chemical stability, as well as its dissolution rate. X-ray powder diffraction (XRPD) is the primary technique for identifying the crystalline form. A study on solid dispersions of benzylpenicillin G showed sharp and intense crystalline peaks at 2θ of 16, 19, 19.5, 21, 22, 23.5, 26, and 29, indicating its crystalline nature.[11] While this confirms its crystallinity, detailed studies on the existence of different polymorphic forms are limited in the public domain.
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder.
-
Instrument Setup: The sample is placed in an X-ray diffractometer.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.
Hygroscopicity
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption analysis is a common method to assess the hygroscopicity of a powder.
-
Sample Preparation: A small, accurately weighed sample of the powder is placed in the DVS instrument.
-
Experimental Program: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). This typically involves a drying step followed by incremental increases in relative humidity (RH) from 0% to 90% and then a desorption phase with incremental decreases in RH.
-
Data Collection: The instrument continuously measures the change in mass of the sample as a function of RH and time.
-
Data Analysis: A moisture sorption isotherm is generated by plotting the equilibrium mass change against the RH. The shape of the isotherm and the extent of moisture uptake are used to classify the hygroscopicity of the material.
Stability
The stability of benzylpenicillin benzathine powder is crucial for its therapeutic efficacy and safety. It is susceptible to degradation under certain conditions, particularly in the presence of moisture and at elevated temperatures. Stability-indicating analytical methods are essential to monitor its purity and detect any degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify benzylpenicillin benzathine from its potential degradation products.
Table 4: Example of a Stability-Indicating HPLC Method
| Parameter | Condition | Reference |
| Column | End-capped octadecylsilane (B103800) bonded silica (B1680970) gel (C18) | [12] |
| Mobile Phase A | 0.05 mol/L Potassium dihydrogen phosphate (B84403) solution (pH adjusted to 3.1 with phosphoric acid) | [12] |
| Mobile Phase B | Methanol | [12] |
| Elution | Gradient | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 40 °C | [12] |
| Detection | UV at 220 nm | [12] |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways. The powder is subjected to stress conditions as per ICH guidelines.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).
-
Photodegradation: Expose the solid powder to UV and visible light.
The stressed samples are then analyzed by the proposed HPLC method to assess the separation of the main peak from any degradation product peaks.
Conclusion
This technical guide has summarized the key physicochemical properties of benzylpenicillin benzathine powder, providing a foundation for its scientific understanding and application in drug development. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offers a valuable resource for researchers and scientists. Further investigation into the polymorphism and a detailed characterization of its hygroscopic nature would provide a more complete profile of this important active pharmaceutical ingredient.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzylpenicillin Benzathine | LGC Standards [lgcstandards.com]
- 4. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]
- 5. Benzathine benzylpenicillin CAS#: 1538-09-6 [m.chemicalbook.com]
- 6. Penicillin G Benzathine Anhydrous | C48H56N6O8S2 | CID 15232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Benzathine benzylpenicillin | 1538-09-6 [amp.chemicalbook.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Solubility Profile of Benzylpenicillin Benzathine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzylpenicillin Benzathine (also known as Benzathine Penicillin G) in various organic solvents. Understanding the solubility characteristics of this widely used antibiotic is critical for its formulation, development, purification, and delivery. This document compiles available quantitative and qualitative data, details a standard experimental protocol for solubility determination, and presents a visual workflow for these procedures.
Introduction to Benzylpenicillin Benzathine
Benzylpenicillin benzathine is the salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine. Its therapeutic advantage lies in its very low solubility in water, which allows for slow release from the site of intramuscular injection and results in prolonged, low-level concentrations of benzylpenicillin in the bloodstream.[1][2] While its aqueous solubility is well-characterized as poor, its behavior in organic solvents is crucial for various pharmaceutical processes, including the preparation of novel formulations and analytical procedures.
Solubility Data
The solubility of Benzylpenicillin Benzathine has been described in various solvents, though comprehensive quantitative data across a wide range of organic solvents is limited in publicly available literature. The existing data, both qualitative and quantitative, is summarized below.
Table 1: Solubility of Benzylpenicillin Benzathine in Various Solvents
| Solvent | Type | Solubility Description | Quantitative Value | Form | Reference(s) |
| Dimethylformamide (DMF) | Organic | Freely Soluble | Not specified | Anhydrous | [1][3][4][5] |
| Formamide (B127407) | Organic | Freely Soluble | Not specified | Anhydrous | [1][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | ≥ 250 mg/mL | Tetrahydrate | [6] |
| Ethanol (B145695) (96%) | Organic | Slightly Soluble | Approx. 15.4 mg/mL (1 in 65) | Tetrahydrate | [4] |
| n-Octanol | Organic | Slightly Soluble | 0.026 mM | Not specified | [7] |
| Water | Aqueous | Very Slightly Soluble | Approx. 0.2 mg/mL (1 in 5000) | Tetrahydrate | [4] |
Note: The term "Freely Soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute. "Slightly Soluble" typically means 100 to 1000 parts of solvent are needed for 1 part of solute. The conversion of "1 in 65" for ethanol is calculated as (1 g / 65 mL) * 1000 = 15.38 mg/mL.
Experimental Protocol for Solubility Determination
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium. The following protocol is a detailed methodology for this procedure.
Materials and Equipment
-
Benzylpenicillin Benzathine (solid, powdered)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Preparation of Solvent: Prepare the desired organic solvent. Ensure it is degassed if necessary to avoid bubble formation.
-
Addition of Solute: Add an excess amount of solid Benzylpenicillin Benzathine to a flask or vial. This is to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.
-
Equilibration: Add a precisely measured volume of the chosen solvent to the flask. Seal the flask tightly to prevent solvent evaporation.
-
Agitation: Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation ensures continuous mixing, facilitating the dissolution process.
-
Equilibrium Time: Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.
-
Phase Separation: After equilibration, let the flasks stand to allow the excess solid to sediment. For a more complete separation, centrifuge the samples at a high speed. This will pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a supernatant aliquot using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm). The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Quantification: Dilute the clear, filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC-UV) to determine the concentration of dissolved Benzylpenicillin Benzathine.
-
Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Benzylpenicillin Benzathine.
Conclusion
The solubility of Benzylpenicillin Benzathine in organic solvents is a key parameter for pharmaceutical development. While it is known to be freely soluble in highly polar aprotic solvents like DMF and formamide and only slightly soluble in alcohols like ethanol, there is a notable lack of comprehensive quantitative data in the scientific literature for a broader range of organic solvents. The standardized shake-flask protocol detailed in this guide provides a reliable framework for researchers to determine the solubility of Benzylpenicillin Benzathine in specific solvents relevant to their work, thereby facilitating further innovation in the formulation and application of this essential antibiotic.
References
- 1. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzathine benzylpenicillin CAS#: 1538-09-6 [m.chemicalbook.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Benzathine benzylpenicillin | 1538-09-6 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Historical Development of Long-Acting Penicillin Formulations
Executive Summary: The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, but the short half-life of aqueous penicillin G necessitated frequent, painful injections.[1][2][3][4][5][6][7] This limitation spurred the development of "repository" or long-acting formulations designed to create a depot effect upon intramuscular injection, allowing for the slow release of penicillin G and maintaining therapeutic concentrations over extended periods. This technical guide details the historical progression of these formulations, from early attempts with adjuvants to the development of key crystalline salts like procaine (B135) penicillin G and benzathine penicillin G, which remain clinically significant today. It provides an in-depth look at their chemical composition, comparative pharmacokinetics, and the experimental methodologies used in their evaluation.
The Dawn of the Antibiotic Era and the Need for Sustained Action
Following its discovery in 1928 and subsequent isolation and purification in the late 1930s and early 1940s by a team at Oxford University led by Howard Florey and Ernst Chain, penicillin G became the first widely effective antibiotic.[1][5][6][8] However, its clinical utility was hampered by rapid renal excretion, resulting in a short plasma half-life of about 30 minutes.[9] To maintain therapeutic blood levels, patients required frequent intramuscular (IM) or intravenous (IV) injections, which were painful and logistically challenging, especially during World War II when penicillin's impact was crucial.[1][2][7] This critical need drove research into formulations that could prolong the drug's release and therapeutic effect from a single injection.
Timeline of Long-Acting Penicillin Development
The journey from Fleming's discovery to stable, long-acting formulations involved several key milestones. Early research focused on delaying absorption by various means, culminating in the development of specific, sparingly soluble salts of penicillin G that defined long-acting therapy for decades.
Caption: Historical progression from penicillin's discovery to modern long-acting formulations.
Core Long-Acting Formulations: A Technical Overview
The primary strategy for prolonging penicillin's action was to reduce its solubility at the injection site, thereby slowing its absorption into the bloodstream.
Procaine Penicillin G (PPG)
Introduced in 1948, procaine penicillin G is an equimolecular salt combining one molecule of procaine with one molecule of penicillin G.[2][10][11] This formulation is administered as an aqueous suspension. Upon deep intramuscular injection, it forms a depot from which the salt slowly dissolves and is hydrolyzed, releasing penicillin G into circulation.[10][11][12] The procaine component also acts as a local anesthetic, reducing the pain associated with the injection.[10][12] PPG provides therapeutic concentrations for 15 to 24 hours.[2][10][11]
Penicillin G with Aluminum Monostearate (PAM)
One of the earliest attempts to prolong penicillin's effect involved suspending procaine penicillin G in oil (e.g., peanut oil) with 2% aluminum monostearate.[13][14] The aluminum monostearate acted as a gelling and water-repellent agent, which further delayed the absorption of penicillin from the oily depot. This formulation, known as PAM, could maintain detectable blood levels for longer periods than PPG in aqueous suspension. However, its viscosity and potential for inconsistent absorption led to it being largely superseded by more advanced formulations.
Benzathine Penicillin G (BPG)
Considered a major advancement, benzathine penicillin G was introduced in 1952.[2] It is formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (DBED).[15] This salt is exceptionally insoluble in water. Following intramuscular injection, the compound very slowly dissolves and hydrolyzes to release penicillin G.[16][17] This extremely slow absorption provides a low but persistent level of penicillin G in the blood for up to four weeks from a single injection, making it the formulation of choice for treating syphilis and for the long-term prophylaxis of rheumatic fever.[2][18][19]
Combination Formulations: Bicillin C-R
To achieve both rapid onset and prolonged action, combination products were developed. Bicillin C-R is a notable example, containing a mixture of penicillin G benzathine and penicillin G procaine.[15][20][21][22] The procaine component provides a higher initial peak concentration within hours, while the benzathine component ensures a sustained, lower concentration for an extended period.[15] It is important to note that these combination products are not indicated for the treatment of syphilis, as the resulting penicillin concentrations are not sufficient to treat the slowly replicating spirochete responsible for the disease.[2][20]
Comparative Pharmacokinetic Profiles
The primary goal of long-acting formulations is to alter the pharmacokinetic profile of penicillin G to achieve sustained therapeutic concentrations. The data below, compiled from various studies, illustrates the differences between key formulations after a single intramuscular injection.
| Formulation | Typical Adult Dose (Units) | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Duration of Detectable Levels |
| Aqueous Penicillin G | 1,000,000 | 15-30 minutes | High, variable | 4-6 hours |
| Procaine Penicillin G (PPG) | 600,000 - 1,000,000 | ~4 hours[10][11] | 1.0 - 3.0 units/mL | Up to 24 hours[2] |
| Bicillin C-R (PPG + BPG) | 1,200,000 (600k each) | ~3 hours[15] | 2.1 - 2.6 units/mL[15] | Detectable for ~7 days[15] |
| Benzathine Penicillin G (BPG) | 1,200,000 - 2,400,000 | 13-24 hours | 0.03 - 0.3 units/mL | 2 to 4 weeks[2][19][23] |
Note: Pharmacokinetic values can vary significantly based on patient age, muscle mass, injection site, and specific assay methodology. 1 unit of penicillin G is approximately 0.6 micrograms.[3]
Mechanism of Action of Penicillin
All penicillin formulations, regardless of their duration of action, share the same fundamental mechanism. Penicillin G is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17][24][25][26]
-
Targeting PBPs: Penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for the final step in peptidoglycan synthesis.[12][16][24][27] Peptidoglycan provides structural integrity to the bacterial cell wall.[24][28]
-
Inhibition of Cross-linking: By inhibiting PBPs, penicillin prevents the cross-linking of peptidoglycan chains.[24][25]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death, particularly in actively growing bacteria.[19][24][25]
Caption: Penicillin inhibits bacterial cell wall synthesis by targeting PBPs.
Methodologies and Experimental Protocols
The evaluation of long-acting penicillin formulations required the development and refinement of both in vivo and in vitro experimental methods.
In Vivo Evaluation of Pharmacokinetics
The primary goal of in vivo studies is to determine the concentration-time profile of the drug in the body.
Representative Protocol for a Human Pharmacokinetic Study:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects are typically screened for a history of penicillin allergy.
-
Study Design: An open-label, randomized, crossover study design is often employed to compare different formulations (e.g., a generic vs. a branded product).[29] A long washout period (e.g., 5 months) is necessary between doses due to the prolonged action of the drugs.[29]
-
Drug Administration: A single, deep intramuscular injection of a standardized dose (e.g., 1,200,000 units) is administered into a large muscle mass, such as the gluteus maximus or ventrogluteal muscle.
-
Blood Sampling: Venous blood samples are collected at predetermined intervals. For very long-acting formulations like BPG, this includes frequent sampling in the initial hours and days, followed by less frequent sampling over a period of weeks (e.g., up to 500 hours or more).[29]
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Data Analysis: Plasma concentration data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[29]
Caption: Workflow for a clinical pharmacokinetic study of long-acting penicillin.
In Vitro Quantification of Penicillin G
Accurate measurement of penicillin G concentrations in plasma is critical for pharmacokinetic studies.
Representative Protocol for HPLC-UV Analysis:
-
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture, and an Ultraviolet (UV) detector quantifies the amount of penicillin G present.[29]
-
Sample Preparation:
-
Plasma samples are thawed.
-
A protein precipitation step is performed to remove interfering proteins. This is often done by adding a solvent like acetonitrile (B52724) or methanol, followed by vortexing and centrifugation.
-
The clear supernatant containing the drug is transferred to an analysis vial.
-
-
Chromatography:
-
Mobile Phase: A buffered aqueous solution mixed with an organic solvent (e.g., acetonitrile) is pumped through the system.
-
Stationary Phase: A C18 column is commonly used.
-
Injection: A small volume of the prepared sample supernatant is injected into the HPLC system.
-
-
Detection: The eluent from the column passes through a UV detector set at a wavelength where penicillin G absorbs light maximally (e.g., ~225 nm).
-
Quantification: The area of the penicillin G peak in the chromatogram is proportional to its concentration. A calibration curve is generated using standards of known penicillin G concentrations to quantify the amount in the unknown samples.[29]
More recent studies utilize the even greater sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification.[30]
Penicillin Allergy Testing
Given the potential for hypersensitivity reactions, protocols for allergy testing are crucial in the clinical evaluation and use of penicillins.
Representative Protocol for Skin Testing:
-
Principle: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.
-
Reagents: Includes a major determinant antigen (e.g., penicilloyl-polylysine, PPL) and minor determinant mixtures (MDM). Histamine is used as a positive control and saline as a negative control.[31][32]
-
Procedure:
-
Prick Test: A drop of each reagent is placed on the skin (e.g., forearm), and the skin is lightly pricked through the drop. The site is observed for a wheal-and-flare reaction after 15-20 minutes.
-
Intradermal Test: If the prick test is negative, a small amount of the reagent is injected intradermally to create a small bleb. The site is again observed for a reaction.
-
-
Interpretation: A positive test, indicated by a wheal larger than the negative control, suggests the presence of IgE-mediated sensitivity and a higher risk of an immediate allergic reaction.[32]
Conclusion and Future Perspectives
The historical development of long-acting penicillin formulations was a triumph of pharmaceutical science, transforming the treatment of many bacterial infections. The creation of repository forms like procaine and benzathine penicillin G solved the critical problem of penicillin's short half-life, enabling effective single-dose or infrequent-dose therapies for diseases like syphilis and providing crucial prophylaxis against rheumatic fever.[18] While the fundamental principles of these formulations have remained unchanged for over 70 years, modern research continues to explore ways to improve them, focusing on aspects like reducing injection pain, ensuring consistent release kinetics, and developing novel long-acting delivery systems to combat the persistent challenge of infectious diseases globally.[17][30]
References
- 1. History of penicillin - Wikipedia [en.wikipedia.org]
- 2. pedemmorsels.com [pedemmorsels.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]
- 6. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 7. The History of Penicillin — Allergy & Asthma Center of Boston [allergyasthmaboston.com]
- 8. acs.org [acs.org]
- 9. litfl.com [litfl.com]
- 10. Penicillin G Procaine (Penicillin Procaine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. What is the mechanism of Penicillin G Procaine? [synapse.patsnap.com]
- 13. Procaine penicillin with aluminium monostearate; infrequent injections for children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US2507193A - Penicillin product - Google Patents [patents.google.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 17. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. mycred.com [mycred.com]
- 21. Bicillin CR (penicillin G benzathine / penicillin G procaine): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 22. Benzathine benzylpenicillin/procaine benzylpenicillin - Wikipedia [en.wikipedia.org]
- 23. journals.asm.org [journals.asm.org]
- 24. news-medical.net [news-medical.net]
- 25. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 26. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 27. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. Penicillin allergy: in vivo and in vitro diagnostic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. scielo.br [scielo.br]
An In-depth Technical Guide to the Molecular Properties of Benzylpenicillin Benzathine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula and weight of Benzylpenicillin Benzathine, a long-acting antibiotic. The information is presented to support research, development, and quality control activities within the pharmaceutical sciences.
Molecular Composition and Weight
Benzylpenicillin benzathine is a salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of benzathine (N,N'-dibenzylethylenediamine). This combination results in a compound with a significantly longer half-life than benzylpenicillin alone. The molecular properties of the anhydrous and tetrahydrate forms are summarized below.
Data Presentation
| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzylpenicillin Benzathine (Anhydrous) | C48H56N6O8S2 | 909.12[1][2][3][4][5] |
| Benzylpenicillin Benzathine (Tetrahydrate) | C48H64N6O12S2 | 981.2[6] |
| Benzylpenicillin (Penicillin G) | C16H18N2O4S | 334.39 |
| Benzathine | C16H20N2 | 240.34 |
Experimental Protocols for Molecular Characterization
The determination of the molecular formula and weight of pharmaceutical compounds such as Benzylpenicillin Benzathine relies on precise analytical techniques. The following sections detail the methodologies for two fundamental experimental approaches: High-Resolution Mass Spectrometry and Elemental Analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
High-resolution mass spectrometry is a critical tool for the accurate determination of a compound's molecular weight and for confirming its elemental composition.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the Benzylpenicillin Benzathine reference standard.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a concentration of 10-100 µg/mL for infusion.
-
-
Instrumentation and Calibration:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy (typically < 5 ppm).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.
-
Set the instrument to acquire data over a mass-to-charge (m/z) range that will encompass the expected molecular ion, for example, m/z 100-1200.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]+. For the anhydrous form, this would be expected at an m/z of approximately 910.13.
-
Utilize the instrument's software to calculate the exact mass of the molecular ion.
-
Based on the accurate mass measurement, use a formula calculator to confirm the elemental composition (C48H57N6O8S2 for the [M+H]+ ion) within a specified mass tolerance (e.g., ± 5 ppm).
-
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to verify the empirical formula of Benzylpenicillin Benzathine.
Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it under vacuum to remove any residual solvents or moisture.
-
Accurately weigh 1-3 mg of the prepared sample into a tin capsule using a calibrated microbalance.
-
-
Instrumentation:
-
Employ a CHNS elemental analyzer. This instrument uses a combustion method to convert the sample into simple gases (CO2, H2O, N2, and SO2).
-
-
Analysis Procedure:
-
Place the weighed sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) in an oxygen-rich environment, leading to complete combustion.
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N2 and are then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Calculation and Interpretation:
-
The instrument's software calculates the percentage of C, H, N, and S in the sample based on the detector response and the initial sample weight.
-
Compare the experimentally determined percentages with the theoretical percentages calculated from the molecular formula (C48H56N6O8S2) to confirm the empirical formula.
-
Structural Relationship Diagram
The following diagram illustrates the formation of Benzylpenicillin Benzathine from its constituent molecules.
Caption: Formation of Benzylpenicillin Benzathine.
References
- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. measurlabs.com [measurlabs.com]
- 5. School of Chemical Sciences KB [answers.uillinois.edu]
- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
The Instability of Benzylpenicillin: A Technical Guide to pH-Dependent Inactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical stability of benzylpenicillin (Penicillin G) in aqueous solutions of varying pH. Understanding the pH-dependent inactivation of this critical antibiotic is paramount for its formulation, storage, and effective clinical use. This document summarizes key quantitative data, details experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.
Introduction: The pH-Stability Profile of Benzylpenicillin
Benzylpenicillin, a cornerstone of antibacterial therapy, is notoriously susceptible to degradation in aqueous environments. The stability of its β-lactam ring, the pharmacophore responsible for its antibacterial activity, is highly dependent on the hydrogen ion concentration of the medium. Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam bond, leading to the formation of inactive degradation products. This inactivation follows pseudo-first-order kinetics, with the rate of degradation being significantly influenced by pH, temperature, and the presence of buffer salts.[1]
Generally, benzylpenicillin exhibits its maximum stability in the neutral to slightly acidic pH range of 6.5 to 7.5.[2][3] Under these conditions, the molecule can be stored for extended periods, especially at reduced temperatures. However, deviations from this optimal pH range lead to a rapid loss of potency, with acidic conditions often being more detrimental than alkaline conditions.
Quantitative Analysis of Benzylpenicillin Inactivation
The rate of benzylpenicillin degradation at a given pH and temperature can be quantified by its degradation rate constant (k) and its half-life (t½). The following tables summarize the available quantitative data on the inactivation of benzylpenicillin at different pH values.
Table 1: Degradation Rate Constants (k) of Benzylpenicillin at Various pH Values
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| 4.0 | Not Specified | 0.1603 | [1] |
| 7.0 | Not Specified | 0.0039 | [1] |
| 10.0 | Not Specified | 0.0485 | [1] |
Table 2: Relative Stability of Benzylpenicillin at Different pH Values
| pH Range | Relative Stability | Key Observations |
| < 4.0 | Highly Unstable | Rapid degradation occurs. |
| 4.0 - 6.0 | Moderately Unstable | Degradation rate is significant. |
| 6.5 - 7.5 | Most Stable | Optimal pH range for stability.[2] |
| 8.0 - 10.0 | Moderately Unstable | Degradation rate increases with pH. |
| > 10.0 | Highly Unstable | Rapid degradation occurs. |
Degradation Pathways of Benzylpenicillin
The inactivation of benzylpenicillin proceeds through distinct pathways under acidic and alkaline conditions, yielding a variety of degradation products.
Acidic Degradation
Under acidic conditions, benzylpenicillin undergoes a complex series of reactions. The initial step involves the rearrangement of the penicillin molecule to form benzylpenillic acid. This can then be further hydrolyzed to yield benzylpenilloic acid and ultimately D-penicillamine and benzylpenilloaldehyde. Another major degradation product in acidic media is benzylpenicilloic acid, formed through the hydrolysis of the β-lactam ring.
References
An In-Depth Technical Guide to the Hydrolysis Kinetics of Benzylpenicillin Benzathine to Benzylpenicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of benzylpenicillin benzathine, the process that releases the active therapeutic agent, benzylpenicillin (penicillin G). A thorough understanding of these kinetics is critical for the development of long-acting parenteral formulations and for ensuring therapeutic efficacy. This document details the underlying principles, experimental protocols for kinetic analysis, and a summary of available quantitative data.
Introduction: The Significance of Hydrolysis in Long-Acting Penicillin Therapy
Benzylpenicillin benzathine is a sparingly soluble salt of benzylpenicillin that, when administered intramuscularly, forms a depot from which the active drug is slowly released. The therapeutic effect is entirely dependent on the in vivo hydrolysis of this salt to yield free benzylpenicillin. This slow release mechanism is responsible for the prolonged therapeutic window, a key characteristic of this formulation. The rate-limiting step in this process is the dissolution of the benzathine salt in the aqueous environment of the muscle tissue, which is then followed by the dissociation into benzylpenicillin and N,N'-dibenzylethylenediamine. Therefore, the study of its hydrolysis kinetics is intrinsically linked to its dissolution characteristics.
The Hydrolysis Pathway: A Dissolution-Driven Process
The hydrolysis of benzylpenicillin benzathine is not a chemical cleavage in the traditional sense but rather a dissolution and dissociation process. The overall pathway can be visualized as a two-step sequence:
The extremely low aqueous solubility of benzylpenicillin benzathine is the primary factor governing the slow release of benzylpenicillin.[1] This dissolution and subsequent hydrolysis lead to prolonged, low serum levels of the active drug.[1]
Quantitative Data on Benzylpenicillin Release
While specific kinetic constants for the hydrolysis of benzylpenicillin benzathine under various in vitro conditions are not extensively published in a standardized format, in vivo pharmacokinetic data provides insight into the overall release process. After intramuscular injection, the drug is slowly released from the injection site and hydrolyzed to penicillin G, resulting in prolonged but low drug concentrations in the blood.[2] For instance, following a 1.2 million unit injection in adults, detectable drug concentrations can be observed for 14 days or longer.[2]
The peak plasma concentration (Tmax) of benzylpenicillin after administration of benzylpenicillin benzathine is typically observed between 12 and 48 hours.[3] The apparent half-life of this long-acting formulation is approximately 336 hours.[3]
The following table summarizes pharmacokinetic parameters that reflect the in vivo hydrolysis and absorption of benzylpenicillin from the benzathine salt:
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 12 - 48 hours | [3] |
| Apparent Half-life | ~336 hours | [3] |
| Detectable Drug Levels (1.2 million units) | ≥ 14 days | [2] |
Experimental Protocols for Kinetic Analysis
The analysis of benzylpenicillin benzathine hydrolysis kinetics primarily involves measuring the rate of appearance of benzylpenicillin in a dissolution medium over time. A well-designed in vitro dissolution study is a key methodology.
In Vitro Dissolution and Hydrolysis Study
This protocol is designed to measure the rate of benzylpenicillin release from a suspension of benzylpenicillin benzathine, simulating in vivo conditions.
Methodology:
-
Preparation of Dissolution Medium: A phosphate buffer solution with a pH of 7.4 is prepared to mimic physiological conditions. The medium should be degassed prior to use.
-
Apparatus: A USP Apparatus 2 (paddle apparatus) is suitable for this study. The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5 °C.
-
Sample Preparation: A known quantity of benzylpenicillin benzathine injectable suspension is introduced into the dissolution vessel.
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn. To maintain a constant volume, an equivalent amount of fresh, pre-warmed medium should be added after each withdrawal.
-
Sample Analysis: The collected samples are immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to stop the dissolution process. The concentration of dissolved benzylpenicillin is then determined using a validated High-Performance Liquid Chromatography (HPLC) method.
HPLC Method for Benzylpenicillin Quantification
A robust and validated HPLC method is essential for accurately quantifying the released benzylpenicillin.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Factors Influencing Hydrolysis Kinetics
The rate of benzylpenicillin release from the benzathine salt is influenced by several factors:
-
Particle Size and Surface Area: Smaller particle sizes of the benzathine salt lead to a larger surface area exposed to the dissolution medium, resulting in a faster dissolution and, consequently, a more rapid release of benzylpenicillin.
-
pH of the Medium: The solubility of benzylpenicillin benzathine, and therefore its dissolution rate, can be influenced by the pH of the surrounding medium.
-
Temperature: As with most chemical processes, an increase in temperature will generally increase the rate of dissolution and hydrolysis.
-
Formulation Excipients: The presence of suspending agents, buffers, and other excipients in the formulation can impact the wetting of the drug particles and the viscosity of the medium, thereby affecting the dissolution rate.
Conclusion
The hydrolysis of benzylpenicillin benzathine to the active benzylpenicillin is a critical process that dictates the long-acting therapeutic profile of this important antibiotic. The kinetics of this process are primarily governed by the dissolution of the sparingly soluble benzathine salt. A thorough understanding and characterization of these kinetics, through well-designed in vitro dissolution studies and robust analytical methodologies, are essential for the development, quality control, and regulatory approval of effective and reliable long-acting penicillin formulations. Further research focusing on the intrinsic hydrolysis kinetics under a wider range of in vitro conditions would be beneficial for a more complete understanding of this fundamental process.
References
Methodological & Application
Benzylpenicillin benzathine for preventing bacterial contamination in primary cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Benzylpenicillin benzathine for the prevention of bacterial contamination in primary cell cultures. This document includes detailed protocols, quantitative data on efficacy and cytotoxicity, and information on the stability and preparation of Benzylpenicillin benzathine solutions.
Introduction
Primary cell cultures are highly susceptible to bacterial contamination, which can lead to the loss of valuable time and resources. While the best practice is to maintain a sterile work environment through strict aseptic techniques, the use of antibiotics can be a necessary tool, particularly during the initial stages of isolating primary cells from tissues.[1][2][3] Benzylpenicillin benzathine is a long-acting penicillin antibiotic that is effective against a broad spectrum of Gram-positive bacteria, which are common contaminants in cell culture.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[4]
This document outlines the appropriate application of Benzylpenicillin benzathine in primary cell culture, with a focus on maximizing its antibacterial efficacy while minimizing potential cytotoxic effects on the cultured cells.
Mechanism of Action
Benzylpenicillin, a β-lactam antibiotic, acts by interfering with the synthesis of the bacterial cell wall.[4][6] It specifically inhibits the transpeptidase enzyme, which is responsible for the cross-linking of peptidoglycan chains, an essential component of the cell wall of Gram-positive bacteria.[4] This inhibition results in a weakened cell wall, leading to osmotic instability and ultimately, cell lysis.[4]
Data Presentation
Efficacy of Benzylpenicillin Against Common Bacterial Contaminants
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Benzylpenicillin (Penicillin G) against common Gram-positive bacterial contaminants found in cell cultures. It is important to note that MIC values can vary between different bacterial strains.
| Bacterial Species | Penicillin G MIC Range (µg/mL) |
| Staphylococcus aureus | 0.06 - >8 µg/mL[7] |
| Streptococcus pyogenes | 0.008 - 0.064 µg/mL[8] |
Cytotoxicity of Benzylpenicillin in Primary Cells
The cytotoxic effects of Benzylpenicillin on primary cells are a critical consideration. The available data suggests that at standard working concentrations, Benzylpenicillin exhibits low cytotoxicity to several primary cell types.
| Cell Type | Observation | Concentration | Exposure Time |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Atoxic[1][4] | Not specified | 24 hours |
| Bovine Aortic Endothelial Cells | Atoxic[1][4] | Not specified | 24 hours |
| Human Diploid Fibroblasts | Depressed cell growth[9] | 100 U/mL | 2 weeks |
| Human Dermal Fibroblasts | No alteration in collagen metabolism[10][11] | Not specified | Not specified |
| Mouse Fibroblasts | Low reactivity with the antibiotic[12][13] | Not specified | Not specified |
Note: It is highly recommended to perform a cytotoxicity assay for each specific primary cell type and experimental conditions.
Stability of Benzylpenicillin in Solution
The stability of Benzylpenicillin is dependent on temperature and pH. At 37°C, the half-life of Penicillin G in solution can be significantly reduced.
| Temperature | pH | Stability |
| 37°C | Neutral | 50% degradation within 24 hours[6] |
| 20°C | Neutral | 38% degradation within 24 hours[6] |
| 4°C | Neutral | Stable for up to 7 days[11] |
Experimental Protocols
Preparation of Sterile Benzylpenicillin Benzathine Stock Solution
Materials:
-
Benzylpenicillin benzathine powder
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Benzylpenicillin benzathine powder.
-
Dissolve the powder in a small volume of sterile distilled water or PBS in a sterile 50 mL conical tube. Benzylpenicillin benzathine has low water solubility, so thorough vortexing or sonication may be required to achieve a uniform suspension.
-
Bring the solution to the final desired volume with sterile distilled water or PBS. A common stock solution concentration is 10,000 to 100,000 U/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
References
- 1. Cytotoxic effects of four antibiotics on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 抗生素杀灭曲线 [sigmaaldrich.com]
- 3. capricorn-scientific.com [capricorn-scientific.com]
- 4. Lab Scale Penicillin production [aecenar.com]
- 5. Penicillin G sodium salt, 25 g, plastic, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 6. Shelf life penicillin testing reagents [aaaai.org]
- 7. ibiantech.com [ibiantech.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of some antibiotics on the growth of human diploid skin fibroblasts in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin G does not alter collagen type I metabolism of dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillin G Does Not Alter Collagen Type I Metabolism of Dermal Fibroblasts in Culture | Semantic Scholar [semanticscholar.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Long-Acting Injectable Formulations of Benzylpenicillin Benzathine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin benzathine, a long-acting penicillin, is a cornerstone in the treatment of various bacterial infections, including syphilis and rheumatic fever. Its therapeutic efficacy is intrinsically linked to its prolonged-release characteristics, which are determined by the physicochemical properties of its formulation. The development of novel long-acting injectable (LAI) formulations of benzylpenicillin benzathine is driven by the need to improve patient compliance, reduce dosing frequency, and enhance therapeutic outcomes. These application notes provide detailed protocols and methodologies for the development, characterization, and analysis of innovative benzylpenicillin benzathine LAI formulations.
Novel Long-Acting Injectable Formulation Strategies
The sustained-release profile of benzylpenicillin benzathine is primarily due to its low aqueous solubility, which leads to the formation of a depot at the injection site from which the drug is slowly released.[1] Novel formulation strategies aim to further modulate this release profile and improve the overall performance of the drug product.
Solid Dispersions
Solid dispersion technology can be employed to enhance the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[2] This can be particularly useful for improving the initial release characteristics of benzylpenicillin benzathine.
Protocol for Preparation of Benzylpenicillin Benzathine Solid Dispersions (Solvent Evaporation Method) [2]
-
Materials: Benzylpenicillin benzathine (BPG), Polyethylene glycol (PEG) 4000, Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Mannitol, Ethanol (B145695), Dichloromethane.[2]
-
Procedure:
-
Prepare solid dispersions of BPG with various hydrophilic carriers (PEG 4000, PVP K30, HPMC, Mannitol) at different drug-to-carrier ratios (e.g., 50:50 and 70:30).[2]
-
Accurately weigh the required amount of BPG and dissolve it in a 2:3 ratio mixture of ethanol and dichloromethane.[2]
-
Dissolve the hydrophilic carrier in a minimal amount of water.
-
Pour the organic drug solution into the aqueous carrier solution under constant magnetic stirring. [4.
-
Allow the solvents to evaporate at room temperature with continuous stirring.
-
Dry the resulting solid dispersion in an oven at 40°C for 24 hours.[2]
-
The dried solid dispersion can then be characterized for its physicochemical properties and dissolution behavior.
-
Sustained-Release Implants
Biodegradable implants offer a promising alternative for achieving very long-term, controlled release of benzylpenicillin benzathine, potentially extending the dosing interval to several months.[3]
Conceptual Protocol for Development of a Benzylpenicillin Benzathine Implant [3]
-
Materials: Benzylpenicillin benzathine, Polycaprolactone (PCL), or other suitable biodegradable polymers.
-
Procedure:
-
Develop a solid drug-rich core containing benzylpenicillin benzathine.
-
Coat the side wall of the core with an impermeable polymer like PCL, leaving the ends exposed.[3]
-
The release rate of the drug will be controlled by the surface area of the exposed ends.[3]
-
The formulated implants are then subjected to in vitro release testing and in vivo evaluation in appropriate animal models to assess their pharmacokinetic profile and tolerability.[3]
-
Nanoparticulate Systems: Nanoemulsions and Nanocapsules
Colloidal carriers like nanoemulsions and nanocapsules can be explored to encapsulate benzylpenicillin benzathine for controlled release.[4]
Protocol for Preparation of Benzylpenicillin Benzathine Nanocapsules [4]
-
Materials: Benzylpenicillin benzathine, Poly(D,L-lactic acid-co-glycolic acid) (PLGA), Acetone (B3395972), Ethanol, Medium-chain triglycerides.[4]
-
Procedure (Interfacial Deposition of a Pre-formed Polymer):
-
Dissolve PLGA and benzylpenicillin benzathine in a mixture of acetone and ethanol.
-
Inject this organic phase into an aqueous phase containing a stabilizing agent under magnetic stirring.
-
The nanocapsules are formed spontaneously as the organic solvents diffuse out.
-
The resulting nanocapsule suspension can be purified and characterized for particle size, encapsulation efficiency, and in vitro drug release.[4]
-
Physicochemical Characterization of Formulations
Thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the developed formulations.
| Parameter | Method | Purpose |
| Particle Size and Morphology | Laser Diffraction, Scanning Electron Microscopy (SEM) | To determine the particle size distribution and surface morphology of the drug substance and formulated particles. Particle size is a critical parameter influencing the dissolution and release rate.[5] |
| Crystallinity | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To assess the solid-state properties of the drug and identify any changes in crystallinity that may occur during the formulation process.[2] |
| Drug-Excipient Compatibility | Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential interactions between the drug and the excipients used in the formulation.[2] |
| Wettability | Contact Angle Measurement | To evaluate the wettability of the powder formulations, which can influence their reconstitution and dissolution behavior.[2] |
| Flowability | Angle of Repose | To determine the flow properties of the powdered formulations, which is important for handling and processing.[2] |
Experimental Protocols
In Vitro Release Testing
In vitro release testing is a critical tool for assessing the performance of long-acting injectable formulations and for quality control purposes.
Protocol for In Vitro Release Testing of Benzylpenicillin Benzathine Injectable Suspension
-
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell) are commonly used for long-acting injectables.[6][7]
-
Release Medium: Phosphate (B84403) buffer (pH 7.4) is a suitable medium to simulate physiological conditions.[2] The use of surfactants may be necessary to maintain sink conditions.
-
Procedure (using USP Apparatus 2):
-
Place 900 mL of the release medium in the dissolution vessel and maintain the temperature at 37 ± 0.5°C.[2]
-
Accurately weigh a sample of the formulation and place it in the vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).[8]
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Filter the samples and analyze the concentration of benzylpenicillin benzathine using a validated analytical method (e.g., HPLC).
-
For extended-release formulations, sampling time points can range from early time points (e.g., 5-10 minutes) to several days.[8]
-
Analytical Method for Quantification of Benzylpenicillin Benzathine
A validated, stability-indicating analytical method is crucial for the accurate quantification of benzylpenicillin benzathine in formulations and release samples.
Protocol for HPLC Analysis of Benzylpenicillin Benzathine
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: End-capped octadecylsilane (B103800) bonded silica (B1680970) gel column.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution (adjusted to pH 3.1 with phosphoric acid).
-
Mobile Phase B: Methanol.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
-
Procedure:
-
Prepare standard solutions of benzylpenicillin benzathine of known concentrations.
-
Prepare sample solutions from the formulations or release studies.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the concentration of benzylpenicillin benzathine by comparing the peak areas of the samples to those of the standards.
-
Visualizations
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Benzylpenicillin, the active moiety of benzylpenicillin benzathine, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This leads to a weakened cell wall and ultimately cell lysis.
Experimental Workflow for Novel Formulation Development
The development of a novel long-acting injectable formulation follows a structured workflow, from initial formulation design to preclinical evaluation.
Logical Relationship of Formulation Parameters and Performance
The critical quality attributes of the formulation directly impact the final performance of the long-acting injectable product.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Colloidal carriers for benzathine penicillin G: nanoemulsions and nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3351527A - Stabilized benzathine penicillin compositions - Google Patents [patents.google.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. rhdaustralia.org.au [rhdaustralia.org.au]
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Benzylpenicillin Benzathine and its related substances. This method is designed for use in quality control, stability studies, and drug development activities.
Introduction
Benzylpenicillin benzathine is a long-acting antibiotic medication used to treat a variety of bacterial infections.[1] It is a salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2] The quality and purity of benzylpenicillin benzathine are critical for its safety and efficacy. Therefore, a robust analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This application note describes a gradient reverse-phase HPLC method that effectively separates benzylpenicillin, benzathine, and their related substances.
Experimental Protocol
Materials and Reagents
-
Benzylpenicillin Benzathine Reference Standard (RS)
-
Known related substance reference standards (e.g., Impurity C, Phenylacetic acid)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.
-
A C18 reverse-phase HPLC column (e.g., end-capped octadecylsilane (B103800) bonded silica (B1680970) gel, 4.6 mm x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid.[3] |
| Mobile Phase B | Methanol[3] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40°C[3][4] |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 20 µL |
Preparation of Solutions
Mobile Phase A (0.05 M Potassium Dihydrogen Phosphate, pH 3.1)
-
Weigh and dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.1 with phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
Mobile Phase B (Methanol)
-
Use HPLC grade methanol directly. Filter through a 0.45 µm membrane filter and degas.
Diluent
-
A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) can be used as the diluent.
Standard Solution Preparation
-
Benzylpenicillin Benzathine Stock Solution: Accurately weigh about 50 mg of Benzylpenicillin Benzathine RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL of benzylpenicillin.
-
Related Substances Standard Solution: Prepare a stock solution of known impurities (e.g., Impurity C, Phenylacetic acid) in the diluent. Further dilute to a concentration suitable for the limit test (e.g., 0.5% of the working standard solution concentration).
Sample Solution Preparation
-
Accurately weigh a quantity of the sample equivalent to about 50 mg of Benzylpenicillin Benzathine into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gradient Program
The following gradient program is recommended for the separation of benzylpenicillin benzathine and its related substances.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 20 | 25 | 75 |
| 25 | 25 | 75 |
| 26 | 75 | 25 |
| 35 | 75 | 25 |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Benzylpenicillin peak) | ≤ 2.0 |
| Theoretical Plates (for Benzylpenicillin peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |
Data Presentation
The quantitative data for the analysis of benzylpenicillin benzathine and its related substances should be summarized in a clear and structured table.
Table 1: Example of Data Summary for Related Substances Analysis
| Peak Name | Retention Time (min) | Area | Amount (%) |
| Benzathine | e.g., 5.2 | e.g., 1500 | Report as per calculation |
| Benzylpenicillin | e.g., 12.8 | e.g., 1,500,000 | Report as per calculation |
| Impurity C | e.g., 18.5 | e.g., 750 | Report as per calculation |
| Unknown Impurity 1 | e.g., 9.1 | e.g., 500 | Report as per calculation |
| Total Impurities | Sum of all impurities |
Method Validation Protocol
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peaks from any impurities and by performing stress testing (acid, base, oxidation, heat, and light degradation) to show that the degradation products do not interfere with the quantification of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the working concentration).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of Benzylpenicillin Benzathine.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of components in Benzylpenicillin Benzathine analysis.
References
Application Notes and Protocols for the Use of Benzylpenicillin Benzathine in a Syphilis Rabbit Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rabbit model of syphilis, caused by the spirochete Treponema pallidum, remains a cornerstone for studying the pathogenesis of the disease and for the preclinical evaluation of antimicrobial agents. Benzylpenicillin benzathine, a long-acting penicillin, is the cornerstone of syphilis treatment in humans and its efficacy has been extensively validated in the rabbit model. These application notes provide detailed protocols and quantitative data for the use of benzylpenicillin benzathine in a syphilis rabbit infection model, intended to guide researchers in conducting reproducible and effective studies.
Data Presentation
Table 1: Benzylpenicillin Benzathine Dosage and Administration in Rabbit Syphilis Models
| Dosage (IU/kg) | Route of Administration | Dosing Frequency | Study Reference/Notes |
| 42,000 - 84,000 | Subcutaneous (SC) or Intramuscular (IM) | 4-6 repeats at 5 to 7-day intervals | Recommended for treatment of rabbit treponematosis.[1][2] |
| 60,000 | Intramuscular (IM) | Every 12 hours for 7 days (as benzathine/procaine penicillin) | Used in a case of penicillin treatment failure where infection persisted in the claws.[3][4] |
| 200,000 U | Intramuscular (IM) | Weekly for 2 weeks | Shown to be effective in treating active syphilis in a rabbit model.[5][6] |
| 42,000 - 60,000 | Subcutaneous (SC) or Intramuscular (IM) | Once weekly for 3 weeks (herd) or every 7 days for 3 doses (individual) | Standard treatment protocol for rabbit treponematosis.[7] |
Table 2: Efficacy and Outcome Measures of Benzylpenicillin Benzathine Treatment
| Efficacy Parameter | Observation | Time to Observation | Study Reference/Notes |
| Dark-field Microscopy | Negative for motile T. pallidum | 1 day after initiation of therapy | Following treatment with 200,000 U of benzathine penicillin G.[5][6] |
| Lesion Healing | Lesions often heal | 10-14 days after starting penicillin | Full recovery is usually seen by 3 weeks.[7] |
| Lesion Diameter | Significant reduction in lesion diameter compared to untreated animals | Throughout the observation period | Mean maximum diameter of 8.4 mm in treated vs. 14.7 mm in untreated.[5] |
| Ulceration | No ulceration in treated groups | Throughout the observation period | Compared to 62 of 66 lesions ulcerating in the untreated group.[5] |
| Serology (VDRL) | Significantly lower antibody titers in treated animals | 3, 6, and 12 weeks post-infection | Compared to untreated animals.[5] |
Experimental Protocols
Protocol 1: Rabbit Model of Experimental Syphilis
1. Animal Model:
-
Species: New Zealand White (NZW) rabbits are commonly used.[8]
-
Health Status: Rabbits should be screened and confirmed to be free of Treponema paraluiscuniculi infection using rapid plasma reagin (RPR) and Treponema pallidum particle agglutination assay (TPPA).[8]
2. Inoculum Preparation:
-
The Treponema pallidum Nichols strain is a standard choice, propagated by intratesticular inoculation in rabbits.[8]
3. Inoculation Procedure:
-
Intradermal Inoculation: For studying chancre development, rabbits are challenged intradermally on their shaved backs with approximately 1 x 10^6 T. pallidum organisms per site at multiple locations.[5][6][8]
-
Intratesticular Inoculation: To propagate the organism, inoculation is performed into the testes, which leads to a rapid proliferation of treponemes.[9]
4. Monitoring of Infection:
-
Lesion Development: Monitor the inoculation sites daily for the development of erythema, induration, and ulceration. Measure lesion diameters every 2 days.[8]
-
Dark-field Microscopy: Aspirate material from lesions to confirm the presence of motile treponemes.
-
Serology: Collect blood samples at regular intervals (e.g., 3, 6, and 12 weeks post-infection) to measure Venereal Disease Research Laboratory (VDRL) antibody titers.[5]
Protocol 2: Treatment with Benzylpenicillin Benzathine
1. Treatment Initiation:
2. Drug Administration:
-
Administer benzylpenicillin benzathine intramuscularly. A common dosage is 200,000 U, given weekly for 2 weeks.[5][6] Alternatively, a regimen of 42,000-60,000 IU/kg can be administered subcutaneously or intramuscularly once weekly for 3 weeks.[7]
-
Important Note: Penicillin should never be given orally to rabbits as it can cause fatal enterotoxemia.[7]
3. Post-Treatment Monitoring:
-
Lesion Resolution: Continue to monitor lesions for healing. Lesions typically begin to heal within 10-14 days of starting treatment.[7]
-
Dark-field Microscopy: Perform dark-field microscopy on lesion aspirates to confirm the clearance of motile treponemes. Rabbits treated with benzathine penicillin are often dark-field negative one day after the initiation of therapy.[5][6]
-
Serological Response: Continue to monitor VDRL titers to assess the serological response to treatment.
-
Confirmation of Cure: To confirm the eradication of infection, tissue from treated rabbits can be transferred to seronegative recipient animals to check for persistent infection.[5]
Visualizations
Caption: Experimental workflow for the syphilis rabbit infection model.
Caption: Mechanism of action of Benzylpenicillin Benzathine.
References
- 1. MediRabbit [medirabbit.com]
- 2. Case Study: Gozal's Syphilis - House Rabbit Network [rabbitnetwork.org]
- 3. Penicillin Treatment Failure in Rabbit Syphilis Due to the Persistence of Treponemes (Treponema paraluisleporidarum Ecovar Cuniculus) in the Focus of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Penicillin Treatment Failure in Rabbit Syphilis Due to the Persistence of Treponemes (Treponema paraluisleporidarum Ecovar Cuniculus) in the Focus of Infection [frontiersin.org]
- 5. Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. askavet.com [askavet.com]
- 8. Frontiers | Immunization with Tp0954, an adhesin of Treponema pallidum, provides protective efficacy in the rabbit model of experimental syphilis [frontiersin.org]
- 9. A histopathologic and immunologic study of the course of syphilis in the experimentally infected rabbit. Demonstration of long-lasting cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Benzathine Benzylpenicillin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of benzathine benzylpenicillin analytical standards for use in quality control, stability studies, and analytical method development. The procedures outlined are based on established pharmacopeial monographs and scientific literature to ensure accuracy and reproducibility.
Introduction
Benzathine benzylpenicillin, a long-acting penicillin, is a crucial antibiotic for the treatment of various bacterial infections. Accurate quantification of benzathine benzylpenicillin in pharmaceutical formulations is essential for ensuring its safety and efficacy. The preparation of reliable analytical standards is a prerequisite for any quantitative analysis. This protocol details the necessary steps for preparing benzathine benzylpenicillin analytical standards using official reference standards.
Materials and Reagents
-
Reference Standards:
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC grade or equivalent)[2][3][5]
-
Acetonitrile (B52724) (HPLC grade or equivalent)[2][3]
-
Water (deionized or distilled, HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Disodium (B8443419) hydrogen phosphate
-
Sodium hydroxide (B78521) (1.0 N and 5 N)[1][2][3][4]
-
Glacial acetic acid[2]
-
p-naphtholbenzein TS[2]
-
Perchloric acid (0.1 N)[2]
-
Formic acid[6]
-
Equipment
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Magnetic stirrer and stir bars
-
pH meter
-
Sonicator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Experimental Protocols
Preparation of a Standard Stock Solution
This protocol is based on the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) guidelines for preparing a standard solution for assay by High-Performance Liquid Chromatography (HPLC).
-
Weighing the Reference Standard: Accurately weigh a suitable amount of Benzathine Benzylpenicillin Reference Standard (e.g., approximately 53 mg) and transfer it to a 50 mL volumetric flask.[2]
-
Dissolution:
-
Dilution:
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Note: The European Pharmacopoeia suggests dissolving 70.0 mg in 25 mL of methanol and diluting to 50.0 mL with a solution containing 6.8 g/L of potassium dihydrogen phosphate and 1.02 g/L of disodium hydrogen phosphate.[5][7]
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
-
Dilution Series: Prepare a series of dilutions of the standard stock solution using the mobile phase as the diluent to cover the expected concentration range of the samples.
-
Example Dilution: To prepare a 100 µg/mL working standard from a 1060 µg/mL stock solution, pipette 4.72 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
Preparation of 0.05 M Phosphate Buffer (pH 6.0)
-
Dissolve 6.8 g of monobasic potassium phosphate in 900 mL of water.
-
Adjust the pH to 6.0 with 1 N sodium hydroxide.
-
Dilute with water to a final volume of 1000 mL and mix.[2]
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of a benzathine benzylpenicillin analytical standard.
| Parameter | Value | Reference |
| Reference Standard | Benzathine Benzylpenicillin RS | USP, Ph. Eur.[2][3][5] |
| Initial Weighing | ~53 mg | USP[2] |
| Initial Solvents | 10 mL Acetonitrile, 5 mL Methanol | USP[2][3] |
| Final Volume | 50 mL | USP[2][3] |
| Dilution Buffer | 0.05 M Phosphate Buffer (pH 6.0) | USP[2] |
| Storage Temperature | -18°C (for the solid reference material) | [8] |
| pH of final solution | 4.0 - 6.5 | [2][9] |
| Water Content | 5.0% - 8.0% | [2][5] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the workflow for the preparation of a benzathine benzylpenicillin analytical standard.
Caption: Workflow for preparing a benzathine benzylpenicillin analytical standard.
Stability and Storage
-
Solid Reference Standard: Benzathine benzylpenicillin reference standards should be stored in airtight containers, protected from light, and at a controlled temperature, often specified as -18°C or -20°C.[8]
-
Standard Solutions: Standard solutions should be prepared fresh daily.[6] If storage is necessary, they should be kept at refrigerated temperatures (2-8°C) and protected from light.[10] The stability of benzylpenicillin solutions is pH-dependent, with increased degradation occurring in both acidic and alkaline conditions.[10] Buffered solutions demonstrate greater stability.[10]
Conclusion
The preparation of accurate and precise analytical standards is fundamental to the reliable quantification of benzathine benzylpenicillin. By following the detailed protocols outlined in this application note, researchers can ensure the integrity of their analytical results. Adherence to pharmacopeial guidelines and proper handling and storage of reference standards and solutions are critical for achieving reproducible outcomes.
References
- 1. Penicillin G Benzathine Tablets [drugfuture.com]
- 2. newdruginfo.com [newdruginfo.com]
- 3. Penicillin G Benzathine [drugfuture.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. drugfuture.com [drugfuture.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. Benzylpenicillin Benzathine | LGC Standards [lgcstandards.com]
- 9. drugfuture.com [drugfuture.com]
- 10. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Benzylpenicillin (Penicillin G) in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic. Due to its pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of benzylpenicillin in plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Standards: Benzylpenicillin (Penicillin G) potassium salt, Benzylpenicillin-d7 (Penicillin G-d7) potassium salt (Internal Standard).[4][5]
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH), LC-MS or HPLC grade. Water, ultrapure (e.g., Milli-Q).[4]
-
Additives: Formic acid (FA), LC-MS grade.
-
Plasma: Blank human plasma (K2-EDTA).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Penicillin G and Penicillin G-d7 by dissolving the appropriate amount in ultrapure water.[4] Store aliquots at -80°C.[4][5]
-
Working Solutions: On the day of analysis, thaw stock solutions and prepare serial dilutions in a water/acetonitrile (1:1, v/v) mixture to create calibration curve (CC) and quality control (QC) working solutions.[6]
-
Internal Standard (IS) Working Solution: Prepare a 0.3 mg/L solution of Penicillin G-d7 in water/acetonitrile (1:1, v/v).[5]
-
Calibration and QC Samples: Spike blank plasma with the corresponding working solutions to achieve the desired concentration range. A typical calibration range is 0.0015–10 mg/L.[2][7] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[8]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up in this assay.[2]
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (Penicillin G-d7) and vortex briefly.[9]
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A linear gradient can be optimized for separation. A representative gradient is shown in the table below.
-
Column Temperature: 40°C.[6]
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: The precursor and product ions must be optimized. Typical transitions are listed in the table below.
Data and Method Parameters
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.5 | 60 | 40 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 6.0 | 95 | 5 |
Table 2: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Penicillin G | 335.1 | 176.0 (Quantifier) | 12 |
| 335.1 | 160.0 (Qualifier) | 12 | |
| Penicillin G-d7 (IS) | 342.2 | 182.8 (Quantifier) | 12 |
| 342.2 | 160.0 (Qualifier) | 12 | |
| (Parameters are adapted from literature and may require optimization).[5] |
Table 3: Method Validation Summary
Bioanalytical method validation ensures the reliability and accuracy of the data.[1] Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999[10] |
| LLOQ | Signal-to-Noise ≥ 10; Accuracy & Precision within ±20% | 0.01 mg/L[2] |
| Intra-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | < 5.5%[5] |
| Inter-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | < 6.2%[7] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | 96-104%[2][7] |
| Recovery | Consistent, precise, and reproducible | 98-103%[5] |
| Matrix Effect | IS-normalized factor within acceptable limits | Minimal interference observed[5] |
| Stability | Within ±15% of initial concentration | Stable for 6 months at -80°C and 3 freeze-thaw cycles.[5][7] |
| (Acceptance criteria based on FDA/EMA guidelines).[1] |
Visualizations
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Treponema pallidum to Benzylpenicillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Treponema pallidum subspecies pallidum, the causative agent of syphilis, is a fastidious bacterium that, until recently, could not be continuously cultured in vitro. The development of a co-culture system using rabbit epithelial cells has enabled the propagation of this spirochete, paving the way for standardized antimicrobial susceptibility testing. Benzylpenicillin remains the cornerstone of syphilis treatment, and monitoring its efficacy is crucial. These application notes provide detailed protocols for the in vitro cultivation of T. pallidum and the determination of its susceptibility to benzylpenicillin (penicillin G), the active component of benzylpenicillin benzathine.
For over a century, the inability to culture Treponema pallidum subsp. pallidum in the laboratory hindered research on this pathogen[1]. Propagation of the bacterium relied on inoculation in rabbit testes[2]. A significant breakthrough was the development of an in vitro co-culture system that supports the continuous growth of T. pallidum[3]. This system utilizes Sf1Ep cottontail rabbit epithelial cells and a specialized medium, TpCM-2, under microaerobic conditions[1]. This advancement has made it possible to perform antimicrobial susceptibility testing to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of various antibiotics against T. pallidum[4].
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Penicillin G against the Nichols strain of Treponema pallidum as determined by an in vitro co-culture system.
| Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
| Penicillin G (aqueous) | 0.0005 | 0.0025 |
| [4][5][6][7] |
Experimental Protocols
In Vitro Cultivation of Treponema pallidum
This protocol is based on the co-culture system with Sf1Ep cells.
Materials:
-
Sf1Ep cottontail rabbit epithelial cells[8]
-
Fetal Bovine Serum (FBS)[3]
-
MEM non-essential amino acids[8]
-
Trypsin-EDTA[8]
-
Tissue culture flasks and plates
Procedure:
-
Maintenance of Sf1Ep Cells:
-
Co-culture Setup:
-
Seed Sf1Ep cells into appropriate culture vessels (e.g., 24-well plates) at a density of 0.25-0.5 x 10⁵ cells/mL and allow them to form a monolayer[9].
-
Prepare TpCM-2 medium. While the exact composition can be complex, it is based on CMRL 1066 tissue culture medium[3].
-
Inoculate the Sf1Ep cell monolayer with T. pallidum from either frozen stocks or freshly extracted rabbit testicular samples[1].
-
-
Incubation and Propagation:
-
Incubate the co-cultures at 34°C in a humidified tri-gas incubator with 1.5% O₂ and 5% CO₂[1][9].
-
T. pallidum will multiply, with many spirochetes attached to the Sf1Ep cells[1]. The doubling time is approximately 33-45 hours[2][9].
-
Passage the cultures every 7 days by transferring an aliquot to a fresh Sf1Ep cell monolayer[10].
-
Benzylpenicillin Susceptibility Testing (MIC Determination)
This protocol adapts the broth microdilution method for the T. pallidum co-culture system.
Materials:
-
Actively growing T. pallidum co-culture
-
Sf1Ep cell monolayers in 24-well plates
-
TpCM-2 medium
-
Benzylpenicillin (Penicillin G) stock solution
-
Sterile, nuclease-free water or appropriate solvent for penicillin G
-
Dark-field microscope and counting chamber
-
Quantitative PCR (qPCR) reagents for tp0574 gene[11]
Procedure:
-
Preparation of Penicillin G Dilutions:
-
Prepare a stock solution of penicillin G.
-
Perform serial dilutions of the penicillin G stock solution in TpCM-2 medium to achieve the desired concentration range for testing.
-
-
Inoculation:
-
Harvest T. pallidum from an actively growing culture. To release spirochetes attached to the Sf1Ep cells, treatment with a trypsin-EDTA solution can be used[1].
-
Quantify the number of motile treponemes using dark-field microscopy and a counting chamber.
-
Prepare an inoculum of a known concentration of T. pallidum.
-
-
Susceptibility Assay:
-
Incubation:
-
Incubate the plates for 7 days at 34°C in a microaerobic environment (1.5% O₂, 5% CO₂)[4].
-
-
Determination of MIC:
-
After the incubation period, assess the treponemal burden. This can be done by:
-
Dark-field microscopy: Count the number of motile treponemes in each well and compare it to the initial inoculum and the growth control. The MIC is the lowest concentration of penicillin G that prevents multiplication of the treponemes[4][7].
-
Quantitative PCR (qPCR): Harvest the contents of each well and extract DNA. Perform qPCR targeting a T. pallidum-specific gene, such as tp0574, to quantify the treponemal DNA[11]. The MIC is the lowest antibiotic concentration at which the qPCR signal is not significantly higher than that of the initial inoculum.
-
-
Mandatory Visualizations
Caption: Workflow for in vitro susceptibility testing of T. pallidum.
Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. In Vitro Cultivation of the Syphilis Spirochete Treponema pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for In Vitro Cultivation of Treponema pallidum, the Syphilis Spirochete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procedures for In Vitro Cultivation of Treponema pallidum, the Syphilis Spirochete [jove.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Benzylpenicillin Benzathine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to study the pharmacokinetics of benzylpenicillin benzathine, a long-acting penicillin formulation. The following sections detail the selection of appropriate animal models, experimental procedures for drug administration and sample collection, and analytical methods for quantifying benzylpenicillin in biological matrices.
Introduction to Animal Models for Benzylpenicillin Benzathine Pharmacokinetics
The study of benzylpenicillin benzathine pharmacokinetics is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Due to its poor oral absorption, this drug is typically administered via intramuscular (IM) or subcutaneous (SC) injection.[1] The selection of an appropriate animal model is paramount for obtaining relevant and translatable data. Commonly used species include rabbits, pigs, cattle, and sheep, each offering unique advantages for specific research questions.
Rabbits are a smaller, more cost-effective model, often used in preliminary studies.[2][3] Pigs share physiological similarities with humans, making them a valuable model for preclinical studies.[4][5] Cattle and sheep are relevant for veterinary drug development and for studying the pharmacokinetics of drugs in larger animals.[6][7]
Experimental Protocols
Animal Handling and Preparation
Proper animal handling and preparation are critical for ensuring animal welfare and data quality. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Acclimatization: Animals should be allowed to acclimate to the housing facilities for a minimum of one week prior to the study.
-
Health Status: All animals should be in good health and free from any diseases that could interfere with the study outcomes. A veterinary examination is recommended before study commencement.
-
Fasting: For certain studies, animals may need to be fasted overnight prior to drug administration to minimize variability in absorption.
Drug Administration
The following protocols outline the procedures for intramuscular and subcutaneous administration of benzylpenicillin benzathine.
Protocol 2.2.1: Intramuscular (IM) Injection in Rabbits
-
Restraint: Securely restrain the rabbit to prevent movement and potential injury. The "bunny burrito" technique, wrapping the rabbit in a towel, can be effective.[8]
-
Injection Site: The preferred sites for IM injection in rabbits are the quadriceps muscle of the hind limb or the lumbar muscles.[9]
-
Dosage: A typical dosage for pharmacokinetic studies in rabbits is in the range of 60,000 IU/kg.[2]
-
Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert a sterile needle (23-25 gauge) deep into the muscle mass.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the benzylpenicillin benzathine suspension.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Protocol 2.2.2: Subcutaneous (SC) Injection in Cattle
-
Restraint: Restrain the animal in a cattle chute or with a halter to ensure safety for both the animal and the handler.
-
Injection Site: The loose skin of the neck or behind the shoulder is the preferred site for SC injections in cattle.
-
Dosage: Dosages in cattle can range from 8,800 IU/kg to 24,000 IU/kg depending on the formulation and study objective.[6][10]
-
Procedure:
-
Lift a fold of skin to create a "tent."
-
Insert a sterile needle (16-18 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the suspension slowly.
-
Withdraw the needle and briefly massage the area.
-
Blood Sample Collection
Regular blood sampling is essential for constructing a pharmacokinetic profile.
Protocol 2.3.1: Blood Collection from Pigs
-
Restraint: Use a snout snare or other appropriate restraint method to immobilize the pig.
-
Collection Site: The jugular vein or the ear vein are common sites for blood collection in pigs.[11]
-
Procedure (Jugular Vein):
-
Position the pig with its head extended.
-
Locate the jugular furrow.
-
Insert a sterile needle (18-20 gauge) at a 45-degree angle into the vein.
-
Collect the required blood volume (typically 2-5 mL) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Withdraw the needle and apply firm pressure to the site.
-
-
Sample Processing:
-
Centrifuge the blood samples at approximately 1500 x g for 10-15 minutes to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -20°C or lower until analysis.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for quantifying benzylpenicillin in plasma samples.[12]
Protocol 3.1: Plasma Sample Preparation and Analysis
-
Protein Precipitation:
-
To 1 mL of plasma, add 2 mL of acetonitrile (B52724).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Extraction (Optional, for increased purity):
-
Transfer the supernatant to a new tube.
-
Add an equal volume of dichloromethane (B109758) and vortex.
-
Allow the layers to separate and collect the aqueous (upper) layer containing the analyte.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is commonly employed. The exact ratio may need optimization.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-230 nm is suitable for benzylpenicillin.
-
Quantification: A standard curve is generated using known concentrations of benzylpenicillin to quantify the concentration in the unknown plasma samples.
-
Data Presentation
The following tables summarize key pharmacokinetic parameters of benzylpenicillin benzathine in different animal models, derived from various studies.
Table 1: Pharmacokinetic Parameters of Benzylpenicillin G in Piglets Following a Single Dose
| Administration Route | Dose (IU/kg) | Cmax (µg/mL) | Tmax (h) | MRT (h) |
| Intramuscular (IM) | 33,000 | ~0.3 | ~2 | ~20 |
| Subcutaneous (SC) | 33,000 | ~0.2 | ~2 | ~30 |
| Intramuscular (IM) | 100,000 | ~0.8 | ~2 | ~25 |
| Subcutaneous (SC) | 100,000 | ~0.5 | ~2 | ~40 |
Data adapted from a study in piglets.[4][11]
Table 2: Pharmacokinetic Parameters of Penicillin G in Cattle Following a Single Dose
| Formulation | Administration Route | Dose (IU/kg) | Cmax (µg/mL) | Half-life (h) |
| Benzathine Penicillin G + Procaine (B135) Penicillin G | Intramuscular (IM) | 9,000 | 0.58 | - |
| Benzathine Penicillin G + Procaine Penicillin G | Subcutaneous (SC) | 8,800 | 0.44 | - |
| Benzathine Penicillin G + Procaine Penicillin G | Intramuscular (IM) | 24,000 | - | 58 |
| Benzathine Penicillin G alone | Intramuscular (IM) | 12,000 | - | - |
Data adapted from a study in beef steers.[6][10]
Table 3: Pharmacokinetic Parameters of Penicillin G in Rabbits Following a Single Intramuscular Dose
| Condition | Dose (IU/kg) | Peak Serum Level (µg/mL) | Time to Peak (h) |
| P. multocida infected | Not Specified | >5.0 | ~4 |
| P. multocida free | Not Specified | ~3.0 | ~4 |
Data adapted from a study in rabbits. Note: This study used procaine penicillin G, but provides relevant insights into penicillin G pharmacokinetics in this species.[3]
Visualizations
The following diagrams illustrate the experimental workflows for pharmacokinetic studies.
Caption: General experimental workflow for a pharmacokinetic study of benzylpenicillin benzathine in animal models.
Caption: Workflow for blood sample processing for pharmacokinetic analysis.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. vettimes.com [vettimes.com]
- 4. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Annual Health and Welfare Review: Blood sampling guidance for pigs over 13 weeks of age | AHDB [ahdb.org.uk]
- 8. youtube.com [youtube.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Blood sampling: Pig | NC3Rs [nc3rs.org.uk]
- 12. cdn.csu.edu.au [cdn.csu.edu.au]
Application Notes and Protocols: Benzylpenicillin Benzathine in Streptococcal Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylpenicillin benzathine (also known as benzathine penicillin G) in the study of streptococcal infections. This document includes summaries of quantitative data from clinical trials, detailed experimental protocols for preclinical and in vitro studies, and visualizations of key concepts and workflows.
Introduction
Benzylpenicillin benzathine is a long-acting injectable antibiotic that has been a cornerstone in the treatment and prevention of infections caused by Streptococcus pyogenes (Group A Streptococcus). Its efficacy in treating streptococcal pharyngitis and preventing the devastating sequelae of acute rheumatic fever (ARF) and rheumatic heart disease (RHD) is well-documented.[1][2][3][4] These notes are intended to serve as a practical guide for researchers involved in the continued study of this important therapeutic agent.
Mechanism of Action
Benzylpenicillin benzathine is a beta-lactam antibiotic. It exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. Specifically, it binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a critical component of the streptococcal cell wall. This inhibition leads to a structurally unstable cell wall, resulting in cell lysis and death.[4]
Data Presentation: Clinical Efficacy and Dosing
The following tables summarize key quantitative data from clinical studies on the use of benzylpenicillin benzathine in streptococcal infections.
Table 1: Dosing Regimens for Streptococcal Pharyngitis
| Patient Group | Body Weight | Recommended Dose | Reference |
| Children | < 27 kg | 600,000 units IM, single dose | [5] |
| Children & Adults | ≥ 27 kg | 1,200,000 units IM, single dose | [5] |
Table 2: Prophylaxis of Rheumatic Fever
| Patient Group | Body Weight | Recommended Dose | Frequency | Reference |
| Children | < 27 kg | 600,000 units IM | Every 3-4 weeks | [4] |
| Children & Adults | ≥ 27 kg | 1,200,000 units IM | Every 3-4 weeks | [4] |
Table 3: Efficacy in Prevention of Rheumatic Fever Recurrence
| Treatment Group | Recurrence Rate | Comparison | p-value | Reference |
| Benzathine Penicillin G (every 4 weeks) | 18% | vs. Standard Care (no BPG) | < 0.001 | [6] |
| Benzathine Penicillin G (every 3 weeks) | 0.25 per 100 patient-years | vs. 4-week regimen (1.29 per 100 patient-years) | 0.015 | [7] |
Table 4: Bacteriological Eradication in Streptococcal Pharyngitis
| Treatment Group | Eradication Rate | Comparison | p-value | Reference |
| Benzathine Penicillin G | 66% | vs. Miocamycin (32%) | < 0.001 | [8] |
Experimental Protocols
In Vitro Susceptibility Testing of Streptococcus pyogenes
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Isolate Preparation:
- Sub-culture S. pyogenes isolates on a sheep blood agar (B569324) plate and incubate for 18-20 hours.
- Prepare a 0.5 McFarland suspension of the bacteria in sterile saline.
- Standardize the suspension by comparing its turbidity to a 0.5 McFarland standard.
2. Inoculation:
- Inoculate a Mueller-Hinton Agar (MHA) plate with 5% sheep blood by streaking a swab of the bacterial suspension in multiple directions to ensure confluent growth.
- Allow the plate to dry for a maximum of 10 minutes.
3. Disc Diffusion:
- Place antimicrobial discs (including penicillin) on the agar surface using sterile forceps.
- Ensure discs are not moved once they have made contact with the agar.
4. Incubation:
- Incubate the plates at 35°C ± 2°C in a CO2-enriched atmosphere.
5. Interpretation:
After incubation, measure the diameter of the zones of inhibition in millimeters.
Interpret the results (susceptible, intermediate, or resistant) based on the latest CLSI or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7]
Workflow for in vitro susceptibility testing. Murine Model of Subcutaneous Streptococcus pyogenes Infection
This protocol describes a murine subcutaneous ulcer model, a widely used method to study the virulence of S. pyogenes.[1]
1. Animal Preparation:
- Use immunocompetent mice (e.g., SKH1).
- Anesthetize the mice according to approved institutional protocols.
2. Inoculation:
- Prepare a bacterial suspension of the desired S. pyogenes strain in a suitable medium.
- Subcutaneously inoculate a defined volume and concentration of the bacterial suspension (e.g., 1 x 10^6 CFUs) into the flank skin of the mice.[1]
3. Assessment of Infection:
- Monitor the mice daily for the development of skin lesions.
- Measure the area of any resulting ulcers, typically at the time point when the lesion in the control group reaches its maximum area (often by Day 3).[1]
- Other parameters to assess include changes in body weight, bacterial load (CFU) recoverable from the lesion, and time to healing.
4. Treatment (Optional):
For efficacy studies, administer benzylpenicillin benzathine at a defined dose and schedule post-infection and compare the outcomes to an untreated control group.
Workflow for murine subcutaneous infection model. Clinical Trial Design for Streptococcal Pharyngitis
This protocol outlines the key elements of a randomized controlled trial comparing the efficacy of benzylpenicillin benzathine to an oral antibiotic for the treatment of streptococcal pharyngitis.[9][10]
1. Study Population:
- Children (e.g., aged 2-12 years) presenting with symptoms of pharyngitis.
- Inclusion criteria: Positive rapid antigen detection test for Group A Streptococcus.
- Exclusion criteria: Recent antibiotic use, history of rheumatic fever, or known penicillin allergy.
2. Randomization and Blinding:
- Randomly assign participants to one of two treatment arms:
- Arm 1: A single intramuscular injection of benzylpenicillin benzathine (dose adjusted for body weight).
- Arm 2: A 10-day course of an oral antibiotic (e.g., amoxicillin).
- This can be an open-label or blinded study design.
3. Outcome Measures:
- Primary outcome: Bacteriological treatment success, defined as the eradication of S. pyogenes from the pharynx at a follow-up visit (e.g., 14-21 days post-treatment), confirmed by throat culture.
- Secondary outcomes: Clinical cure rates, adverse events, and patient compliance.
4. Data Collection and Analysis:
Collect demographic and clinical data at baseline.
Obtain throat swabs for culture at baseline and follow-up visits.
Analyze the data to compare the bacteriological and clinical efficacy between the two treatment groups.
Logical flow of a clinical trial for streptococcal pharyngitis. Adverse Effects
While generally well-tolerated, benzylpenicillin benzathine can cause adverse effects. The most common is pain at the injection site. Hypersensitivity reactions, including rare but potentially fatal anaphylaxis, are a significant concern, particularly in individuals with a history of penicillin allergy.[11] Other less common side effects include skin rashes, gastrointestinal disturbances, and neurological symptoms.[9][10][12]
Conclusion
Benzylpenicillin benzathine remains a critical tool in the management of streptococcal infections. These application notes and protocols are intended to provide a foundation for researchers to design and execute robust studies to further elucidate its therapeutic potential and optimize its use in clinical practice. Adherence to standardized protocols is essential for generating reproducible and comparable data.
References
- 1. Animal Models of Streptococcus pyogenes Infection - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study protocol for controlled human infection for penicillin G against Streptococcus pyogenes: a double-blinded, placebo-controlled, randomised trial to determine the minimum concentration required to prevent experimental pharyngitis (the CHIPS trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Pharmacokinetic study of benzylpenicillin potassium after intramuscular administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicd.ac.za [nicd.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Streptococcal Pharyngitis With Once-Daily Amoxicillin Versus Intramuscular Benzathine Penicillin G in Low-Resource Settings: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Murine Model of Cutaneous Infection with Streptococcus pyogenes | Springer Nature Experiments [experiments.springernature.com]
- 12. Murine models of Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzylpenicillin Benzathine in Veterinary Experimental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenicillin benzathine, also known as Penicillin G benzathine, is a long-acting formulation of penicillin. Its primary application in veterinary medicine is in the treatment of systemic infections caused by bacteria susceptible to penicillin. The formulation provides a sustained-release of benzylpenicillin following intramuscular (IM) or subcutaneous (SC) injection, which allows for less frequent administration compared to more soluble penicillin salts, thereby enhancing compliance and reducing stress on the animals.[1] It is particularly effective against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall.[1] This document provides detailed application notes and protocols for the use of benzylpenicillin benzathine in veterinary experimental studies, with a focus on pharmacokinetic and efficacy evaluations.
Mechanism of Action
Benzylpenicillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets and acylates the active site of transpeptidases (also known as Penicillin-Binding Proteins or PBPs). This inactivation prevents the final cross-linking step in peptidoglycan synthesis, leading to a weakened cell wall. In the osmotically unstable environment of the host, this structural failure results in cell lysis and bacterial death.
References
Troubleshooting & Optimization
Technical Support Center: Sterile Filtration of Benzylpenicillin Benzathine Suspensions
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the sterile filtration of benzylpenicillin benzathine suspensions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is benzylpenicillin benzathine and why is its sterile filtration challenging?
A1: Benzylpenicillin benzathine, also known as penicillin G benzathine, is a long-acting antibiotic used to treat various bacterial infections. [1]It is administered as an intramuscular injection of a crystalline aqueous suspension. [1][2]The primary challenges in sterile filtration arise from its nature as a suspension. Key difficulties include:
-
High Viscosity: The suspension is inherently viscous, which can significantly slow down filtration rates and require higher operating pressures. [1][3]* Particle Load: The presence of solid, insoluble drug crystals can quickly clog or foul the filter membrane, leading to low throughput and process interruptions. [4][5]* Particle Size Distribution: The size and distribution of the benzylpenicillin benzathine crystals are critical. A wide or inconsistent particle size distribution can lead to premature filter blockage. [2][6][7][8]Aggregated particles can also cause issues like needle blockage during administration. [9] Q2: When is sterile filtration the appropriate sterilization method?
A2: Sterile filtration is used for heat-sensitive drug products that cannot undergo terminal sterilization methods like autoclaving or gamma irradiation, which can degrade the active pharmaceutical ingredient (API). [10][11][12]Regulatory agencies generally prefer terminal sterilization because it provides a quantifiable Sterility Assurance Level (SAL). [13]Aseptic processing, which includes sterile filtration, is reserved for products that are not stable under terminal sterilization conditions. [10][14] Q3: What are the main alternatives to sterile filtration for suspensions?
A3: When sterile filtration is not feasible, the primary alternative is aseptic manufacturing without a final filtration step. This involves sterilizing all components (drug powder, vehicle, containers, closures) separately and then combining them under strictly controlled aseptic conditions. [14][15]Other methods like gamma irradiation are sometimes considered but can cause degradation of the drug product. [11]
Troubleshooting Guide
Q4: My filter is clogging almost immediately. What are the likely causes and solutions?
A4: Premature filter clogging, also known as filter fouling, is the most common issue. The causes and corresponding solutions are outlined below.
| Potential Cause | Recommended Solution(s) |
| Incorrect Filter Selection | Ensure the filter membrane material (e.g., PES, PVDF) is compatible with the suspension. [16]Select a filter with an appropriate pore size (typically 0.2 or 0.22 µm for sterilizing-grade filtration). [12] |
| High Particle Load / Aggregation | Implement a pre-filtration step using a filter with a larger pore size to remove larger particles and aggregates before the final sterilizing-grade filter. [11] |
| Inconsistent Particle Size | Optimize the crystallization process to achieve a narrow and consistent particle size distribution. [2][17] |
| High Viscosity | Consider gently warming the suspension (if product stability allows) to reduce viscosity. Optimize the formulation by adjusting excipient concentrations. [18] |
| High Flow Rate / Pressure | Reduce the applied pressure or flow rate. High pressures can compact particles into the filter matrix, causing rapid clogging. [5]Start at a lower pressure and gradually increase as needed. |
A logical workflow for troubleshooting this issue is presented below.
Q5: The filtration process is too slow, resulting in low throughput. How can I improve it?
A5: Low throughput is often related to high viscosity and incipient filter clogging.
| Parameter | Strategy for Improvement |
| Filter Surface Area | Increase the effective filtration area (EFA) by using a larger filter device or multiple filters in parallel. |
| Pressure | Optimize the filtration pressure. While excessively high pressure can cause clogging, a pressure that is too low will result in slow flow rates. A filterability study can determine the optimal pressure range. |
| Suspension Properties | As mentioned previously, reducing viscosity by optimizing the formulation or gently warming the product can significantly increase flow rate. [3][18] |
| Filtration Setup | Use automated systems that can maintain a constant, optimal pressure. High-pressure sterile filtration (HPSF) systems can be beneficial for highly viscous formulations. [3] |
The relationship between key suspension properties and filtration outcomes is visualized in the diagram below.
Experimental Protocols
Protocol 1: Filterability Study for Benzylpenicillin Benzathine Suspension
This protocol outlines a procedure to assess the suitability of different sterilizing-grade filters and to determine optimal filtration parameters.
1. Objective: To evaluate the throughput and clogging characteristics of a benzylpenicillin benzathine suspension with various 0.22 µm sterilizing-grade filters to select the most efficient filter and optimal operating pressure.
2. Materials:
-
Benzylpenicillin benzathine suspension (product or surrogate).
-
Test Filters: 47 mm discs of various 0.22 µm sterilizing-grade membranes (e.g., PVDF, PES from different manufacturers).
-
Stainless steel filter housing (47 mm). [18]* Pressure vessel.
-
Source of regulated, compressed nitrogen or air.
-
Analytical balance.
-
Stopwatch.
3. Methodology:
-
Filter Preparation: Aseptically install a 47 mm test filter disc into the stainless steel housing. Pre-wet the filter with the suspension vehicle (e.g., water for injection with surfactants) as recommended by the filter manufacturer.
-
System Setup: Connect the filter housing outlet to a collection vessel placed on an analytical balance. Connect the inlet to the pressure vessel containing the test suspension. [18]3. Filtration Run:
-
Pressurize the vessel to the starting test pressure (e.g., 10 psi).
-
Open the valve to start the filtration. Simultaneously, start the stopwatch.
-
Record the cumulative weight of the filtrate at regular time intervals (e.g., every 1 minute) until the flow rate decreases significantly or stops completely.
-
-
Repeat: Repeat the procedure for each different filter type and at different constant pressures (e.g., 20 psi, 30 psi).
-
Data Analysis:
-
Calculate the cumulative throughput (in kg/m ²) for each run.
-
Plot throughput versus time for each filter and pressure combination.
-
Compare the maximum throughput (Vmax) achieved for each condition to identify the optimal filter and pressure.
-
Protocol 2: Filter Validation by Bacterial Challenge Test
Filter validation provides documented evidence that the filtration process consistently removes microorganisms under worst-case process conditions. [12][19] 1. Objective: To validate that the selected sterilizing-grade filter can produce a sterile effluent when challenged with a high concentration of a standard test organism (Brevundimonas diminuta) suspended in the product. [12][20] 2. Materials:
-
Selected filter cartridge (from Protocol 1).
-
Benzylpenicillin benzathine suspension.
-
Brevundimonas diminuta (ATCC 19146) culture. [12]* Sterile collection vessels.
-
Peristaltic pump or pressure vessel.
-
Incubator and growth media (e.g., Tryptic Soy Broth).
3. Methodology:
-
Filter Integrity Test (Pre-Challenge): Perform a pre-use, non-destructive integrity test (e.g., bubble point or diffusion test) on the filter cartridge to ensure it is integral. [20]2. Prepare Bacterial Challenge: Prepare a suspension of B. diminuta in the product to achieve a final concentration of at least 1 x 10⁷ Colony Forming Units (CFU) per cm² of effective filtration area. [12][21]3. Perform Challenge:
-
Filter the entire volume of the challenged product through the test filter under simulated "worst-case" process conditions (e.g., maximum process time, maximum pressure).
-
Collect the entire filtrate aseptically.
-
-
Analyze Filtrate: Assay the entire collected filtrate for the presence of B. diminuta by membrane filtration and subsequent incubation on growth media.
-
Filter Integrity Test (Post-Challenge): After the challenge, perform a post-use integrity test on the filter. This is critical to ensure the filter was not damaged during the process. [21]6. Acceptance Criteria:
-
The pre- and post-use integrity tests must pass.
-
The filtrate must show zero growth of B. diminuta after incubation.
-
The total challenge delivered to the filter must be confirmed to be at or above the required 1 x 10⁷ CFU/cm².
-
References
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Particle size matters: The impact of particle size on properties and performance of long-acting injectable crystalline aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of particle size distribution on filtration performance of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. Quality of benzathine penicillin G: A multinational cross‐sectional study [ouci.dntb.gov.ua]
- 10. The current state of aseptic processing & fill-finish manufacturing | CRB [crbgroup.com]
- 11. Fix for sterilising high-viscosity fluids [cleanroomtechnology.com]
- 12. jocpr.com [jocpr.com]
- 13. sterigenics.com [sterigenics.com]
- 14. agnopharma.com [agnopharma.com]
- 15. pharm-int.com [pharm-int.com]
- 16. brotherfiltration.com [brotherfiltration.com]
- 17. The influence of particle(s) size, shape and distribution on cake filtration mechanics—a short review [comptes-rendus.academie-sciences.fr]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Critical Filter Validation Steps in Pharmaceutical Product Development - Sanitek [sanitekfilter.com]
- 20. amazonfilters.com [amazonfilters.com]
- 21. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Optimizing Pharmacokinetic Studies of Benzylpenicillin Benzathine in Rats
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing pharmacokinetic (PK) studies of benzylpenicillin benzathine in rats. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental design, execution, and data analysis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your in vivo experiments.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| PK-001 | High variability in plasma concentrations between individual rats. | - Inconsistent injection technique leading to variable depot formation.- Injection into sites with different vascularity.- Stress-induced physiological changes affecting drug absorption and clearance.[1] - Inter-animal differences in metabolism and clearance. | - Standardize the intramuscular (IM) injection protocol: ensure consistent needle size, injection depth, and anatomical location (e.g., quadriceps or gluteal muscles).- Handle animals gently and allow for acclimatization to minimize stress. Consider using automated blood sampling systems to reduce handling stress.- Ensure the formulation is a homogenous suspension before administration.- Increase the number of animals per group to improve statistical power and account for inherent biological variability. |
| PK-002 | Lower than expected plasma concentrations or rapid clearance. | - Inadvertent injection into adipose tissue or subcutaneous space instead of deep muscle.- Degradation of benzylpenicillin in the formulation or after sample collection.- Issues with the bioanalytical method leading to under-quantification. | - Ensure proper restraint and use appropriate needle length for deep IM injection into the target muscle mass.- Prepare fresh formulations before each study. Store plasma samples immediately at -80°C after collection. - Validate the bioanalytical method for accuracy, precision, and stability. Include quality control (QC) samples at low, medium, and high concentrations in each analytical run. |
| PK-003 | Injection site reactions (swelling, inflammation, necrosis). | - The formulation itself can be inflammatory. Benzathine penicillin G has been shown to provoke an intensive inflammatory reaction in rat muscle.- High injection volume for the muscle size.- Irritating properties of the formulation vehicle.- Unsterile injection technique leading to infection. | - Observe animals closely for signs of distress or local reaction post-injection.- Use the smallest effective volume. For rats, a maximum IM volume of 0.1 mL per site is recommended.[2]- If a large volume is necessary, consider splitting the dose between two injection sites.[3]- Ensure the formulation pH is appropriate for injection and all components are sterile. |
| PK-004 | Difficulty in drawing blood from catheters (patency loss). | - Thrombosis at the catheter tip.- Fibrin sheath formation around the catheter.- Catheter kinking or displacement.- Biofilm formation and infection. | - Use appropriate catheter material (e.g., polyurethane) and ensure correct tip placement during surgery.[4]- Implement a regular flushing schedule (e.g., every 3-7 days) with a suitable lock solution (e.g., heparinized saline or dextrose).[5]- Maintain aseptic technique during all catheter manipulations to prevent infection.[4]- Consider using antiseptic-coated catheters or alternative lock solutions if heparin is contraindicated.[6] |
| PK-005 | Inconsistent results from the bioanalytical assay. | - Degradation of benzylpenicillin during sample storage or processing. Benzylpenicillin is unstable at room temperature and even in refrigerated plasma for extended periods.[7]- Interference from endogenous plasma components.- Improper sample preparation (e.g., incomplete protein precipitation). | - Keep plasma samples on ice during processing and store at -80°C for long-term stability (stable for up to 1 year).[7][8]- Optimize the sample preparation method (e.g., protein precipitation with acetonitrile) to efficiently remove interfering substances.- Use a validated HPLC or LC-MS/MS method with an appropriate internal standard.[9] |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the recommended route of administration for benzylpenicillin benzathine in rats? A1: The standard and intended route for this long-acting formulation is deep intramuscular (IM) injection. This allows for the formation of a drug depot in the muscle from which benzylpenicillin is slowly released. The thigh muscles (quadriceps) are a common site for IM injections in rats.[10][11] Care must be taken to avoid the sciatic nerve.
Q2: How should the benzylpenicillin benzathine suspension be prepared for injection? A2: If using a powder for suspension, reconstitute it according to the manufacturer's instructions, typically with sterile water for injection. It is critical to ensure the powder is fully suspended and the formulation is homogenous before drawing it into the syringe. Gently roll or agitate the vial to resuspend the particles, avoiding vigorous shaking that can cause foaming.
Q3: What is the maximum injection volume for an IM injection in a rat? A3: To avoid muscle damage and significant inflammation, the recommended maximum volume for a single IM site in a rat is 0.1 mL.[2] If the required dose exceeds this volume, the dose should be split and administered at two separate sites.
Blood Sampling and Processing
Q4: What is an appropriate blood sampling schedule for a long-acting formulation like benzylpenicillin benzathine? A4: Due to its very long half-life, blood sampling should extend for a significant period. A suggested schedule could include sampling at baseline (pre-dose), then at intervals such as 1, 6, 12, 24, 48, and 72 hours, followed by less frequent sampling at 7, 14, 21, and 28 days post-dose to capture the full pharmacokinetic profile.
Q5: How should blood samples be processed and stored to ensure the stability of benzylpenicillin? A5: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples promptly at 4°C to separate the plasma. Immediately transfer the plasma to labeled cryovials and freeze at -80°C. Benzylpenicillin is unstable in plasma at room temperature and refrigerator temperatures (4-6°C) for more than 24 hours, but it is stable for up to a year at -80°C.[7][8]
Bioanalysis
Q6: What is the analyte that should be measured in plasma? A6: Benzathine benzylpenicillin is a salt that, after IM injection, slowly dissolves and hydrolyzes to release benzylpenicillin (penicillin G). Therefore, the bioanalytical method should be validated for the quantification of benzylpenicillin in rat plasma.
Q7: What are the common analytical methods for quantifying benzylpenicillin in plasma? A7: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common methods. LC-MS/MS is generally preferred due to its higher sensitivity and specificity, which is crucial for quantifying the low concentrations expected at later time points.[9]
Data Presentation
Pharmacokinetic Parameters of Long-Acting Intramuscular Formulations in Rats (Illustrative)
Disclaimer: The following table presents illustrative pharmacokinetic parameters. Extensive literature searches did not yield specific, publicly available data for benzylpenicillin benzathine in rats. The values below are representative of what might be observed for a long-acting injectable suspension in this species and are provided for guidance in experimental design and data interpretation.
| Parameter | Symbol | Illustrative Value Range | Unit | Description |
| Maximum Plasma Concentration | Cmax | 100 - 500 | ng/mL | The highest concentration of the drug observed in plasma after administration. |
| Time to Maximum Concentration | Tmax | 24 - 168 (1 - 7 days) | hours | The time at which the maximum plasma concentration is reached. For long-acting injectables, this is often delayed.[1] |
| Area Under the Curve (0 to t) | AUC(0-t) | Variable (Dose-dependent) | ng*h/mL | The total drug exposure over a specified time period (from time 0 to the last measurable concentration). |
| Apparent Terminal Half-life | t½ | > 100 | hours | The time required for the plasma concentration to decrease by half during the terminal elimination phase. For flip-flop kinetics, this reflects the absorption rate. |
Experimental Protocols
Protocol 1: Intramuscular (IM) Injection of Benzylpenicillin Benzathine Suspension
-
Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (225-250g) for at least one week before the study.
-
Formulation Preparation: Ensure the benzylpenicillin benzathine suspension is at room temperature and well-mixed by gentle inversion to ensure homogeneity.
-
Dosing: Use a new sterile 1 mL syringe and a 25-26 gauge needle.[2] Draw up the calculated dose volume. The recommended maximum volume per site is 0.1 mL.[2]
-
Restraint: Securely restrain the rat. Anesthesia may be used if justified in the animal use protocol.
-
Injection:
-
Identify the quadriceps or hamstring muscle on the hind limb.
-
Disinfect the injection site with 70% alcohol.
-
Insert the needle into the muscle mass, directed away from the femur to avoid the sciatic nerve.[10]
-
Gently pull back the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Inject the suspension slowly and steadily.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or local injection site reactions.
Protocol 2: Plasma Sample Preparation via Protein Precipitation
-
Sample Thawing: Thaw frozen rat plasma samples on ice.
-
Aliquotting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Precipitation:
-
Add 300-400 µL of ice-cold acetonitrile (B52724) (containing the internal standard, if used for LC-MS/MS) to the plasma sample.[5] A 3:1 or 4:1 ratio of acetonitrile to plasma is common.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation of proteins.
-
-
Incubation (Optional but Recommended): Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully pipette the clear supernatant, which contains the benzylpenicillin, into a clean tube or a 96-well plate for analysis. Be careful not to disturb the protein pellet.
-
Analysis: The collected supernatant can be directly injected into the HPLC or LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase if further concentration is needed.
Visualizations
Caption: Workflow for a rat pharmacokinetic study of benzylpenicillin benzathine.
Caption: Logical flow for troubleshooting unexpected pharmacokinetic results.
References
- 1. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
Technical Support Center: Stability of Benzylpenicillin Benzathine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the stability of benzylpenicillin benzathine in various cell culture media.
Frequently Asked Questions (FAQs)
1. What is the expected stability of benzylpenicillin benzathine when added to cell culture medium at a standard incubation temperature of 37°C?
2. How does the storage temperature of prepared benzylpenicillin benzathine solutions affect their stability?
Temperature is a critical determinant of benzylpenicillin stability.
-
Refrigerated Temperatures (3-5°C): At these temperatures, benzylpenicillin solutions are considerably more stable, maintaining over 90% of their initial concentration for up to 8 days.[1][2][3]
-
Room Temperature (21-26°C): Stability is markedly reduced at room temperature. A 10% loss in concentration can be observed in approximately 13 hours and 20 minutes at 21-22°C, and in about 12 hours and 54 minutes at 26°C.[1][2]
-
Incubator Temperature (37°C): As noted, degradation is accelerated at this temperature.
It is best practice to prepare fresh stock solutions and introduce them to the culture medium just prior to use. For short-term storage, stock solutions should be kept at 2-8°C. For extended storage, it is recommended to aliquot the stock solution and store it frozen at -20°C or -80°C.
3. What is the optimal pH for maintaining the stability of benzylpenicillin benzathine in cell culture media?
The stability of benzylpenicillin is influenced by pH, with optimal stability occurring at approximately pH 7.0.[4][5] Most common cell culture media are formulated with a sodium bicarbonate buffering system and are maintained in a CO2 incubator to achieve a physiological pH between 7.2 and 7.4, which is favorable for penicillin stability.[6] However, the metabolic activity of cells can cause the pH of the medium to decrease over time, and this acidic shift can hasten the degradation of benzylpenicillin.[4][5]
4. Can other components in the cell culture medium, such as fetal bovine serum (FBS), impact the stability of benzylpenicillin benzathine?
Currently, there is limited specific research on the effects of serum on the stability of benzylpenicillin benzathine. Generally, the primary factors affecting its stability in aqueous environments are temperature and pH. While interactions between serum proteins and the antibiotic are possible, for practical purposes, stability data from buffered aqueous solutions can serve as a reliable estimate for media containing serum.
5. What measures can be taken to improve the stability of benzylpenicillin during cell culture experiments?
To maximize the stability of benzylpenicillin in your experiments, consider the following:
-
Utilize Buffered Solutions: The use of buffers can help in maintaining a constant pH. Notably, citrate (B86180) buffer has been demonstrated to enhance the stability of benzylpenicillin solutions.[7][8][9]
-
Regular Media Changes: For experiments conducted over longer durations at 37°C, replacing the culture medium every 12 to 24 hours will help in sustaining a more uniform concentration of the active antibiotic.
-
Prepare Fresh Solutions: Always prepare benzylpenicillin benzathine stock solutions freshly and add them to the medium immediately before starting your experiment.
-
Adhere to Proper Storage Conditions: Store stock solutions at 2-8°C for immediate use and in a frozen state for long-term preservation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Noticeable loss of antibacterial activity in the cell culture. | The benzylpenicillin may have degraded due to the high incubation temperature (37°C) or shifts in the medium's pH. | 1. Increase the frequency of media replacement to ensure a consistent supply of the active antibiotic. 2. Verify that the pH of your culture medium is stable and maintained within the 7.2-7.4 range. 3. Use freshly prepared benzylpenicillin stock solutions for every experiment. |
| Formation of a precipitate in the culture medium after adding benzylpenicillin benzathine. | Benzathine benzylpenicillin is characterized by its very low solubility in water.[10][11] The concentration used might be too high, or the solvent for the stock solution may not be fully compatible with the culture medium. | 1. Check that the final concentration in the medium is below its solubility limit. 2. Consider preparing a more diluted stock solution. 3. Ensure vigorous mixing when adding the stock solution to the medium to aid dissolution. |
| Inconsistent or variable experimental outcomes. | This could be due to fluctuations in the effective concentration of active benzylpenicillin as a result of degradation. | 1. Standardize your procedures for the preparation and storage of benzylpenicillin solutions. 2. Follow a consistent and strict schedule for changing the media. 3. For highly sensitive applications, you may want to measure the benzylpenicillin concentration in your culture medium over time using a stability-indicating method like HPLC. |
Quantitative Data Summary
Table 1: Stability of Benzylpenicillin in Aqueous Solutions at Different Temperatures
| Temperature | Time to 10% Degradation (T90) |
| 3-5°C | 8 days[1][2][3] |
| 21-22°C | 13 hours 20 minutes[1][2] |
| 26°C | 12 hours 54 minutes[1][2] |
| 36°C | 5 hours 18 minutes[1][2] |
Table 2: Comparison of Stability in Buffered versus Unbuffered Benzylpenicillin Solutions
| Solution Type | Storage Conditions | Remaining Concentration of Initial |
| Unbuffered (in 0.9% NaCl) | 6 days at 2-8°C, followed by 24 hours at 37°C | 42.9%[9] |
| Buffered (with Sodium Citrate) | 6 days at 2-8°C, followed by 24 hours at 37°C | 100.3%[9] |
| Unbuffered (in 0.9% NaCl) | 7 days at 2-8°C, followed by 12 hours at 37°C | Significant degradation, with an 81% loss after 7 days at 2-8°C and a further 90% degradation at 37°C[7] |
| Buffered (with Sodium Citrate) | 7 days at 2-8°C, followed by 24 hours at 37°C | 94.9% - 97.6%[7] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Assessing Benzylpenicillin Stability
This protocol outlines a general method for evaluating the stability of benzylpenicillin in a given solution, such as cell culture medium.
1. Materials and Reagents:
-
Benzylpenicillin benzathine reference standard
-
HPLC grade acetonitrile (B52724)
-
High-purity water
-
Phosphate (B84403) buffer (pH 7.0)
-
The cell culture medium being tested
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column
2. Preparation of Solutions:
-
Stock Solution: A stock solution of known concentration should be prepared by accurately weighing the benzylpenicillin benzathine reference standard and dissolving it in a suitable solvent. For instance, a small quantity of dimethylformamide (DMF) can be used initially, followed by dilution with water.[12]
-
Test Samples: The stock solution should be added to the cell culture medium to obtain the desired final concentration for testing.
-
Incubation: The test samples should be incubated under the desired experimental conditions (e.g., 37°C in a CO2 incubator).
-
Sampling: Aliquots of the test sample should be collected at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
3. HPLC Sample Preparation:
-
Protein Precipitation (for serum-containing media): A protein precipitating agent like acetonitrile should be added to the sample aliquot. The mixture should then be vortexed and centrifuged to separate the precipitated proteins.
-
Dilution: The resulting supernatant (or the serum-free sample) should be diluted with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: The diluted sample must be filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The eluent should be monitored at a wavelength of approximately 220 nm.[13]
-
Calibration Curve: A calibration curve should be generated by preparing and injecting a series of standard solutions of benzylpenicillin benzathine at known concentrations.
5. Data Analysis:
-
The concentration of benzylpenicillin in the test samples at each time point can be determined by comparing their peak areas with the calibration curve.
-
The percentage of the initial concentration that remains at each time point should be calculated.
-
A plot of the percentage remaining versus time will reveal the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing benzylpenicillin stability.
Caption: Key factors influencing benzylpenicillin stability.
References
- 1. Stability of benzylpenicillin during continuous home intravenous therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. extranet.who.int [extranet.who.int]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor solubility of benzylpenicillin benzathine in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of benzylpenicillin benzathine, a common challenge encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my benzylpenicillin benzathine not dissolving in water?
A1: Benzylpenicillin benzathine is inherently a poorly soluble substance in aqueous solutions.[1][2] Its very low water solubility is a deliberate physicochemical property that allows for its slow release from the injection site, forming a depot for prolonged therapeutic effect.[1][2][3][4][5] It is classified as "very slightly soluble" in water, requiring approximately 3,000 mL to dissolve one gram.[1] Therefore, observing incomplete dissolution in small volumes of aqueous media is expected.
Q2: What is the expected aqueous solubility of benzylpenicillin benzathine?
A2: The expected equilibrium solubility is approximately 0.33 mg/mL. The molecule is a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine.[1] This structure contributes to its low solubility and high molecular weight.
Q3: What factors can influence the solubility of benzylpenicillin benzathine?
A3: Several factors can affect its solubility and dissolution rate, including:
-
pH: The solubility is pH-dependent. A study has shown that its solubility in buffer solutions decreases as the pH is increased from 5.4.[6]
-
Temperature: While specific data on temperature-dependent solubility is limited in the provided results, the stability of benzylpenicillin is known to be temperature-dependent, which can indirectly affect the amount of viable drug in solution over time.[7][8]
-
Particle Size: As it is often supplied as a crystalline powder for suspension, the particle size affects the dissolution rate.[5] Smaller particles have a larger surface area, which can lead to faster dissolution, but it does not change the final equilibrium solubility.[9][10]
-
Presence of Co-solvents or Surfactants: The addition of certain excipients can significantly enhance solubility.
Q4: Can I use organic solvents to dissolve benzylpenicillin benzathine?
A4: Yes. While poorly soluble in water, it is freely soluble in dimethylformamide (DMF) and formamide, and slightly soluble in ethanol (B145695) (96%).[1] This is a common strategy for preparing stock solutions in early-stage drug discovery, though the final concentration of the organic solvent in the aqueous assay buffer must be considered.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5:
-
Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with the solid substance. The "shake-flask" method is the gold standard for this measurement.[11][12][13][14] It is the most accurate representation of a drug's true solubility.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[11][12] This method is faster and requires less compound, making it suitable for high-throughput screening in early discovery.
The choice depends on your experimental needs. For formulation development and pre-formulation studies, thermodynamic solubility is critical. For high-throughput screening of compound libraries, kinetic solubility is often sufficient.
Solubility and Physicochemical Data
The following table summarizes key quantitative data for benzylpenicillin benzathine.
| Property | Value | Reference(s) |
| Molecular Formula | C48H56N6O8S2 | [1] |
| Molecular Weight | 909.12 g/mol | [1][15] |
| Appearance | White or almost white crystalline powder | [16] |
| Aqueous Solubility | "Very slightly soluble"; approx. 0.33 mg/mL (1 g in 3000 mL) | [1] |
| Solubility in Organic Solvents | Freely soluble in dimethylformamide and formamide; slightly soluble in ethanol (96%) | [1] |
| pH Influence | Solubility was observed to decrease as pH increased from 5.4 | [6] |
Troubleshooting Guide for Poor Solubility
If you are encountering issues with the solubility of benzylpenicillin benzathine in your aqueous experimental setup, use the following guide to identify and resolve the problem.
Q: My solution has undissolved particles. What should I investigate first?
A: First, confirm that the intended concentration does not exceed the known aqueous solubility limit (~0.33 mg/mL). If it does, you must either work with a suspension or use a solubility enhancement technique. Determine if a true solution is absolutely necessary for your experiment or if a uniform, fine suspension would suffice.
Q: How can I increase the rate at which the compound dissolves?
A: To improve the dissolution kinetics without altering the equilibrium solubility, focus on increasing the surface area of the drug particles.
-
Particle Size Reduction: Techniques like micronization or sonication can break down larger crystals into smaller particles, increasing the surface area available for solvation.[9][10]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix such as polyethylene (B3416737) glycol (PEG) or hydroxypropyl methylcellulose (B11928114) (HPMC).[17][18] This can enhance wettability and dispersibility, leading to a faster dissolution rate.[17]
Q: How can I increase the overall amount of compound that dissolves (equilibrium solubility)?
A: To increase the thermodynamic solubility, you will need to modify the solvent system.
-
pH Adjustment: Since benzylpenicillin benzathine's solubility is pH-dependent, modifying the pH of your aqueous buffer can have a significant impact.[6] Systematically test a range of buffers, particularly in the acidic range (e.g., pH 4.5 to 6.5), while ensuring the pH does not compromise the stability of the compound or interfere with your assay.
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[9] Commonly used co-solvents for parenteral use include propylene glycol, ethanol, and polyethylene glycol.[10] Introduce the co-solvent gradually and assess for precipitation.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, a process known as micellar solubilization.[19] This has been shown to be effective for benzylpenicillin benzathine using agents like sodium deoxycholate, which was able to increase its apparent solubility in water and incorporate up to 90% of the drug into micelles.[6]
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method and is suitable for determining the thermodynamic solubility of benzylpenicillin benzathine for pre-formulation and characterization studies.[13][14]
1. Objective: To determine the equilibrium solubility of benzylpenicillin benzathine in a specified aqueous buffer at a controlled temperature.
2. Materials:
-
Benzylpenicillin benzathine powder
-
Aqueous buffers (e.g., phosphate (B84403) or citrate (B86180) buffers at various pH values from 1.2 to 6.8)[13]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., set to 37 ± 1 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or an LC/MS system
-
Volumetric flasks and pipettes
3. Methodology:
-
Preparation: Add an excess amount of benzylpenicillin benzathine powder to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[12]
-
Time Point Sampling: To confirm that equilibrium has been reached, take samples at various time points (e.g., 24, 48, and 72 hours). The concentration should plateau, showing no significant change between the final two time points.[13]
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot from the supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to separate the dissolved drug from the undissolved solid.
-
Dilution: Accurately dilute the filtrate with mobile phase or a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analysis: Quantify the concentration of benzylpenicillin benzathine in the diluted filtrate using a validated HPLC-UV or LC/MS method.
-
Calculation: Back-calculate the original concentration in the filtrate using the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.
4. Data Reporting: Report the solubility in mg/mL or µg/mL, specifying the exact composition of the aqueous buffer (including pH) and the temperature at which the experiment was conducted.
References
- 1. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. Benzathine Benzylpenicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. kempex.net [kempex.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. semanticscholar.org [semanticscholar.org]
- 19. brieflands.com [brieflands.com]
Technical Support Center: Analysis of Benzylpenicillin Benzathine and Its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of benzylpenicillin benzathine and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of benzylpenicillin benzathine?
A1: Benzylpenicillin is susceptible to degradation under various conditions, leading to the formation of several products. The major degradation products include:
-
Benzylpenicilloic acid: Formed by the hydrolytic cleavage of the β-lactam ring. This is a major degradation product in neutral and alkaline conditions.[1]
-
Benzylpenillic acid: A rearrangement product formed from benzylpenicilloic acid in acidic solutions.[2]
-
Benzylpenicillenic acid: An isomerization product formed under acidic conditions.[2]
-
N-formyl-D-penicillamine and Phenylacetylglycine: Breakdown products of benzylpenicillenic acid.[2]
-
Benzylpenilloaldehyde and D-penicillamine: Formed from the degradation of penilloic acid in acidic conditions.[2]
Q2: What are the typical stress conditions for forced degradation studies of benzylpenicillin benzathine?
A2: Forced degradation studies are essential to develop and validate a stability-indicating HPLC method. The recommended stress conditions to achieve 5-20% degradation are:[3][4]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[4][5]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[4][5]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 40°C to 80°C.[4][5]
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, with a minimum of 1.2 million lux hours and 200 watt-hours/m².[4][5]
Q3: What is a suitable HPLC method for separating benzylpenicillin from its degradation products?
A3: A reversed-phase HPLC method is commonly used. A typical method might involve:
-
Column: A C18 column (e.g., Spherisorb C18, 250 mm x 4.6 mm, 10 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (e.g., 0.004 M KH₂PO₄, pH 4.5) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[6][7]
Troubleshooting Guides
Issue 1: Peak Tailing of the Benzylpenicillin Peak
Q: My benzylpenicillin peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like benzylpenicillin is a common issue in reversed-phase HPLC. Here are the potential causes and solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen in the benzylpenicillin molecule, causing tailing. | - Use an end-capped column: These columns have fewer accessible silanol groups. - Lower the mobile phase pH: At a lower pH (e.g., around 3), the silanol groups are less ionized, reducing interactions. - Add a competing base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) into the mobile phase to block the active silanol sites. |
| Column Overload: Injecting too much sample can lead to peak tailing. | - Reduce the injection volume or sample concentration. Dilute your sample and re-inject to see if the peak shape improves. |
| Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion. | - Flush the column: Use a strong solvent to wash the column. - Use a guard column: A guard column will protect the analytical column from strongly retained impurities. - Replace the column: If the column is old or has been used extensively, it may need to be replaced. |
Issue 2: Co-elution of Degradation Products
Q: I suspect some of my degradation product peaks are co-eluting. How can I confirm this and improve the separation?
A: Co-elution can lead to inaccurate quantification of degradation products. Here’s how to address it:
| Possible Cause | Solution |
| Insufficient Resolution: The current chromatographic conditions may not be adequate to separate structurally similar degradation products. | - Optimize the mobile phase: - Change the organic modifier: Switch from methanol to acetonitrile or vice versa, or use a mixture. - Adjust the mobile phase pH: Small changes in pH can significantly affect the retention of ionizable compounds. - Modify the buffer concentration. - Change the column: Use a column with a different selectivity (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency. - Adjust the temperature: Increasing the column temperature can sometimes improve resolution. |
| Peak Purity Analysis: Visual inspection of the chromatogram may not be sufficient to detect co-elution. | - Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): - A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not homogenous, co-elution is likely. - An MS detector can identify if more than one mass-to-charge ratio (m/z) is present within a single chromatographic peak. |
Experimental Protocols
Protocol 1: Forced Degradation of Benzylpenicillin Benzathine
This protocol outlines a general procedure for performing forced degradation studies. The conditions should be optimized to achieve the target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of benzylpenicillin benzathine in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and take samples at various time points.
-
-
Thermal Degradation:
-
Place a known amount of solid benzylpenicillin benzathine in a hot air oven at 60°C.
-
Take samples at various time points, dissolve in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of benzylpenicillin benzathine to a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Take samples at various time points for analysis.
-
Protocol 2: HPLC Analysis of Benzylpenicillin Benzathine and Its Degradation Products
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH adjusted to 3.1 with phosphoric acid)[8]
-
Mobile Phase B: Methanol[8]
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 40°C[8]
-
Detection Wavelength: 220 nm[8]
-
Injection Volume: 20 µL
-
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
Data Presentation
Table 1: Summary of Benzylpenicillin Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | Benzylpenicillin Remaining (%) | Major Degradation Products Formed |
| 0.1 M HCl (RT) | 24 | 85.2 | Benzylpenillic acid, Benzylpenicillenic acid |
| 0.1 M NaOH (RT) | 8 | 89.5 | Benzylpenicilloic acid |
| 3% H₂O₂ (RT) | 24 | 92.1 | Oxidized degradation products |
| Thermal (60°C) | 48 | 90.8 | Various thermal degradants |
| Photolytic | - | 95.3 | Photodegradation products |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Degradation pathway of benzylpenicillin.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ues.pku.edu.cn [ues.pku.edu.cn]
Overcoming needle blockage with viscous benzylpenicillin benzathine formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with needle blockage during the handling and administration of viscous benzylpenicillin benzathine formulations.
Troubleshooting Guide: Overcoming Needle Blockage
This guide provides a systematic approach to identifying and resolving issues related to needle blockage during your experiments.
Issue: Needle is completely blocked before injection.
| Potential Cause | Troubleshooting Steps |
| Formulation is too cold and viscous | 1. Allow the formulation to warm to room temperature before drawing it into the syringe.[1][2][3][4] 2. Gently roll the vial or syringe between your hands to warm the medication.[5] |
| Improper reconstitution | 1. Ensure the powder is fully dissolved in the appropriate diluent as per the manufacturer's instructions.[6] 2. Shake the vial vigorously until a homogenous suspension is achieved.[7] |
| Air bubbles in the syringe | 1. Hold the syringe with the needle pointing upward and gently tap the barrel to allow air bubbles to rise. 2. Slowly push the plunger to expel the air before proceeding.[5] |
| Needle gauge is too small for the formulation's viscosity | 1. Use a larger gauge needle (e.g., 18-21 gauge) for highly viscous formulations.[8][9] |
Issue: Needle becomes blocked during injection.
| Potential Cause | Troubleshooting Steps |
| Injection rate is too fast | 1. Administer the injection slowly and steadily, preferably over two to three minutes, to prevent blockage due to the high concentration of suspended material.[1][2] |
| Particulate matter in the formulation | 1. Visually inspect the formulation for any visible particles before drawing it into the syringe. 2. If particles are present, discard the vial and use a new one. |
| Needle damage | 1. If the needle is bent or damaged, replace it with a new, sterile needle.[5] |
| Formulation drying at the needle tip | 1. Minimize the time between drawing the formulation and injection. 2. If a delay is unavoidable, cap the needle to prevent drying. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
Q1: What is the recommended procedure for reconstituting powder forms of benzylpenicillin benzathine?
A1: To reconstitute benzylpenicillin benzathine powder, inject the specified volume of water for injection into the vial. For example, 1.2 MIU (900 mg) is typically dissolved in 4 ml of water, and 2.4 MIU (1.8 g) is dissolved in 8 ml.[6] It is crucial to shake the vial until a homogeneous suspension is obtained before use.[7] The reconstituted suspension should be used immediately.[6]
Q2: Can I use a diluent other than sterile water to reduce viscosity or pain?
A2: Yes, 1% lidocaine (B1675312) hydrochloride can be used as a diluent to significantly reduce injection pain without affecting the penicillin concentration in body fluids.[1][10][11] Always ensure compatibility with your specific formulation and experimental design.
Q3: How does temperature affect the viscosity of the formulation?
A3: The viscosity of benzylpenicillin benzathine formulations increases significantly at colder temperatures.[12] It is recommended to bring the medication to room temperature before administration to lessen pain and reduce the risk of needle blockage.[1][4]
Administration Technique
Q4: What is the optimal injection technique to prevent blockage and minimize tissue damage?
A4: A slow and steady injection rate is crucial to prevent needle blockage.[1] The Z-track method is also recommended. This involves pulling the skin laterally before needle insertion, injecting the medication, and then releasing the skin after withdrawal. This technique can help prevent medication leakage into subcutaneous tissue.[1][10]
Q5: What is the appropriate needle gauge for administering viscous benzylpenicillin benzathine?
A5: For viscous or oily medications like benzylpenicillin benzathine, an 18- to 21-gauge needle is recommended for adults.[8][9] A 22- to 25-gauge needle may be suitable for less viscous formulations or in pediatric applications.[8][13]
Q6: Is there a maximum volume that can be administered in a single injection?
A6: For adults, it is generally recommended not to administer more than 3 mL in a single intramuscular injection.[8][14] For larger doses, such as 2.4 MIU (1.8 g), it is advisable to administer 1.2 MIU (900 mg) in each buttock.[6]
Experimental Protocols
Protocol 1: Syringeability and Injectability Testing
This protocol outlines a method to quantitatively assess the ease of withdrawing a formulation from a vial (syringeability) and the force required for injection (injectability).
Materials:
-
Texture analyzer or similar force measurement device
-
Syringes of various sizes (e.g., 1 mL, 3 mL, 5 mL)
-
Hypodermic needles of various gauges (e.g., 18G, 21G, 23G, 25G)
-
Benzylpenicillin benzathine formulation
-
Vials
Methodology:
-
Preparation: Bring the formulation to the desired experimental temperature (e.g., room temperature). Ensure the formulation is homogeneously suspended.
-
Syringeability Measurement:
-
Attach a needle to the syringe.
-
Position the vial containing the formulation below the syringe.
-
Use the texture analyzer to measure the force required to withdraw a specific volume of the formulation into the syringe at a constant withdrawal speed.
-
Record the peak force and the average force.
-
-
Injectability Measurement:
-
Secure the filled syringe in the texture analyzer.
-
Position a collection container or appropriate tissue mimic below the needle.
-
Measure the force required to depress the plunger and expel the formulation at a constant injection speed.
-
Record the break-loose force (initial force to start plunger movement) and the gliding force (sustained force during injection).
-
-
Data Analysis: Compare the forces obtained with different needle gauges, syringe sizes, and formulation temperatures to optimize administration parameters.
Data Presentation
Table 1: Factors Influencing Syringeability and Injectability
| Factor | Effect on Syringeability/Injectability | Recommendations for Viscous Formulations |
| Formulation Viscosity | Higher viscosity increases the force required for withdrawal and injection.[12][15] | Warm the formulation to room temperature; consider appropriate diluents. |
| Needle Gauge | Smaller gauge (higher number) increases the force required for injection.[16][17] | Use a larger gauge needle (18-21G).[8][9] |
| Needle Length | Longer needles can slightly increase the required injection force. | Select the appropriate length based on the injection site and depth required. |
| Injection Rate | Faster rates require higher injection forces and increase the risk of blockage.[1] | Administer the injection slowly and steadily.[1][2] |
| Syringe Diameter | Smaller diameter syringes generate higher pressure for a given force. | Consider the interplay between syringe size and required injection force. |
Visualizations
Caption: Experimental workflow for preparing and administering viscous formulations.
Caption: Logical flow for troubleshooting needle blockage issues.
References
- 1. droracle.ai [droracle.ai]
- 2. How to reduce pain - Rheumatic Fever and Penicillin Injections | SA Health [sahealth.sa.gov.au]
- 3. 7 Tips for Reducing Injection Pain | PainScale [painscale.com]
- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bulksyringes.com [bulksyringes.com]
- 6. BENZATHINE BENZYLPENICILLIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. extranet.who.int [extranet.who.int]
- 8. 18.6 Administering Intramuscular Medications – Nursing Skills – 2e [wtcs.pressbooks.pub]
- 9. 7.4 Intramuscular Injections – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 10. Evaluation of Combined Strategy to Reduce the Pain of Penicillin G Benzathine Injection in Primary Syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can Lidocaine be Safely Used to Reduce Pain Caused by Intramuscular Penicillin Injections? A Short Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merrowscientific.com [merrowscientific.com]
- 13. publichealthontario.ca [publichealthontario.ca]
- 14. elsevier.health [elsevier.health]
- 15. blog.rheosense.com [blog.rheosense.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ondrugdelivery.com [ondrugdelivery.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Benzylpenicillin Benzathine Suspensions
For Researchers, Scientists, and Drug Development Professionals
Benzylpenicillin benzathine, a long-acting injectable antibiotic, is formulated as a crystalline suspension. The inherent instability of suspensions presents significant challenges in maintaining consistency across different manufacturing batches.[1] This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to help minimize variability and ensure product quality.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development and manufacturing of benzylpenicillin benzathine suspensions.
Q1: We are experiencing frequent needle clogging and inconsistent syringeability with our suspension. What are the likely causes and how can we fix this?
A1: Poor syringeability and needle blockage are critical failures often linked to the physical properties of the suspension.[2][3] The primary causes are oversized particles, particle aggregation, and improper viscosity.[3][4]
-
Primary Cause: Particle Size Distribution (PSD): The presence of large particles or a wide distribution of particle sizes is a common culprit.[3][4] Aggregates, which are clumps of smaller particles, can also form and effectively act as large particles, leading to blockages.[4] Studies have shown that different crystal shapes, such as 'needle-like' versus 'plate-like' crystals, can also affect the tendency for needle blockage.[4]
-
Troubleshooting Steps:
-
Characterize API Particle Size: Before formulation, rigorously analyze the particle size distribution (PSD) of the raw Benzylpenicillin Benzathine active pharmaceutical ingredient (API). The FDA's draft guidance recommends measuring D10, D50 (the median), and D90 values.[4][5]
-
Optimize Milling/Micronization: If the API particles are too large, the milling or micronization process needs to be optimized and controlled to achieve a consistent and narrow PSD.
-
Assess for Aggregates: Use optical microscopy to visually inspect for particle aggregates.[4] If aggregates are present, evaluate the effectiveness of your wetting agents and the energy (e.g., homogenization speed/time) applied during the dispersion process. Sonication can be an effective method to disperse aggregated particles for analysis.[4]
-
Evaluate Formulation Viscosity: While higher viscosity can prevent settling, excessively high viscosity increases the force required for injection.[6][7] The formulation should ideally be pseudoplastic and thixotropic—thinning under the stress of injection and re-thickening afterward to form a stable depot.[6]
-
Q2: Our batches show significant variability in viscosity and sedimentation rate. What factors control these properties?
A2: Viscosity and sedimentation are intrinsically linked and are critical for the stability and performance of the suspension.[7] Variability points to inconsistencies in the formulation components or the manufacturing process.[7]
-
Primary Causes:
-
Excipient Variability: Suspending agents (e.g., carboxymethylcellulose) and wetting agents are crucial for maintaining viscosity and ensuring particles are properly dispersed.[8] Batch-to-batch differences in the quality or properties of these excipients can lead to formulation inconsistencies.[9][10][11]
-
Particle Characteristics: The shape and surface area of the API particles influence viscosity.[7] Irregularly shaped particles tend to create more viscous suspensions compared to spherical ones.[7]
-
Inadequate Dispersion: If the API is not properly wetted and dispersed during manufacturing, it can lead to clumping and rapid settling.
-
pH and Ionic Strength: The pH of the suspension can affect particle surface charge and interactions, influencing both viscosity and the tendency to flocculate. The stability of penicillin G is known to be pH-dependent, with optimal stability generally between pH 5 and 8.[12]
-
-
Troubleshooting Steps:
-
Qualify Excipient Suppliers: Ensure consistent quality of all excipients by establishing strict specifications and qualifying your suppliers.
-
Control Manufacturing Process: Standardize the mixing speed, time, and temperature during the homogenization step to ensure uniform dispersion.
-
Monitor pH: Measure and control the pH of the final suspension. The use of buffers like citrate (B86180) or phosphate (B84403) can help maintain a stable pH.[12]
-
Conduct Rheological Studies: Perform comprehensive rheological analysis on each batch. This goes beyond a single viscosity measurement and should characterize the flow behavior (e.g., shear-thinning properties) under different shear rates.[13]
-
Q3: We are observing inconsistent in-vitro drug release profiles between batches. What could be causing this?
A3: The in-vitro release rate is a critical quality attribute that predicts the in-vivo performance of this long-acting formulation. Variability is most often tied to the physical characteristics of the suspended API particles.
-
Primary Causes:
-
Particle Size and Surface Area: The dissolution rate is directly proportional to the surface area of the particles. Smaller particles have a larger surface area, leading to faster dissolution.[14] Therefore, even minor shifts in the particle size distribution between batches can cause significant changes in the release profile.
-
Crystal Polymorphism: Benzylpenicillin benzathine can exist in different crystalline forms (polymorphs). Different polymorphs can have different solubilities and dissolution rates, which would directly impact drug release.
-
Formulation Effects: The viscosity of the suspension and the properties of the excipients can influence the diffusion of the dissolved drug from the injection depot, affecting the release profile.[6]
-
-
Troubleshooting Steps:
-
Strict PSD Control: This is the most critical parameter. Implement rigorous particle size analysis for both the raw API and the final suspension.[5]
-
Monitor Crystal Form: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the crystalline form of the API is consistent across batches.[15][16]
-
Develop a Discriminating Release Assay: The in-vitro release test (IVRT) method must be properly validated to be sensitive to changes in these critical parameters.[5] The FDA guidance suggests using a model-independent method like the f2 similarity factor to compare release profiles between batches.[5]
-
Data Presentation: Impact of Process Parameters on Quality Attributes
The following tables summarize hypothetical data to illustrate the relationship between manufacturing process variables and key quality attributes of the suspension.
Table 1: Effect of API Milling Time on Particle Size and Syringeability
| Milling Time (minutes) | D50 (µm) | D90 (µm) | Span [(D90-D10)/D50] | Syringeability Force (N) | Observations |
| 10 | 15.2 | 35.8 | 2.1 | 12.5 | Occasional needle clogging |
| 20 | 8.1 | 18.5 | 1.8 | 8.2 | Smooth injection |
| 30 | 4.5 | 10.1 | 1.6 | 7.9 | Smooth injection |
| 40 | 2.8 | 6.5 | 1.5 | 15.1 | High viscosity, difficult to inject |
As shown, an optimal milling time (e.g., 20-30 minutes) produces a particle size that is small enough to prevent clogging but not so small as to dramatically increase viscosity and hinder injection.
Table 2: Effect of Suspending Agent Concentration on Viscosity and Sedimentation
| Suspending Agent Conc. (%) | Viscosity @ 10 s⁻¹ (cP) | Sedimentation Volume (%) after 24h | Redispersibility (No. of Inversions) |
| 0.25 | 25 | 65 | 5 (Easy) |
| 0.50 | 55 | 92 | 10 (Moderate) |
| 0.75 | 120 | 98 | >25 (Difficult, caking) |
This table demonstrates the trade-off in formulation. While a higher concentration of suspending agent reduces settling, it can also increase viscosity to a point where the suspension is difficult to redisperse and inject.
Experimental Protocols
Detailed methodologies are essential for consistent and reproducible results.
Protocol 1: Particle Size Distribution (PSD) Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution (D10, D50, D90, and Span) of the benzylpenicillin benzathine suspension.
-
Materials: Laser diffraction particle size analyzer, appropriate liquid dispersion unit, dispersant (e.g., water with a suitable surfactant like Tween 80 to ensure particles are well-wetted and deagglomerated).
-
Method:
-
Select an appropriate refractive index for benzylpenicillin benzathine and the dispersant.
-
Prepare a background measurement using the clean dispersant.
-
Carefully add a representative sample of the suspension to the dispersant in the measurement unit until the target obscuration level is reached. Gentle agitation or low-power sonication may be required to ensure the sample is homogeneous and aggregates are broken up, as recommended by FDA guidance.[5]
-
Perform the measurement. Acquire at least three readings per sample.
-
Thoroughly clean the system between samples.
-
-
Data Analysis: Report the mean and standard deviation for D10, D50, D90, and the span for each batch.
Protocol 2: Rheological Characterization
-
Objective: To assess the flow behavior and viscosity profile of the suspension.
-
Materials: Rotational viscometer or rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder).
-
Method:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Load the sample onto the rheometer, ensuring no air bubbles are trapped.
-
Perform a flow sweep: measure viscosity while continuously varying the shear rate (e.g., from 0.1 s⁻¹ to 100 s⁻¹ and back down). This will reveal shear-thinning behavior.
-
Perform a thixotropy loop test: ramp the shear rate up and then back down and observe if the viscosity on the downward curve is lower than the upward curve, indicating time-dependent recovery.
-
-
Data Analysis: Plot viscosity vs. shear rate. Report the viscosity at specific shear rates relevant to storage (low shear) and injection (high shear). Quantify the area of the thixotropy loop.
Protocol 3: Syringeability and Injectability Testing
-
Objective: To quantitatively measure the force required to expel the suspension from a syringe and needle.[17][18]
-
Materials: Texture analyzer or universal testing machine equipped with a syringe testing rig, representative syringes and needles (e.g., 21G, 1.5 inch).[3]
-
Method:
-
Fill the syringe with a precise volume of the suspension, ensuring no air is included.
-
Mount the syringe in the testing rig.
-
Set the instrument to compress the plunger at a constant speed that mimics a typical injection rate (e.g., 1 mL/10 sec).
-
Record the force (in Newtons) required to initiate and maintain the movement of the plunger (break-loose and glide force).[18][19]
-
-
Data Analysis: Report the mean and standard deviation of the maximum force (break-loose) and the average glide force for each batch. Compare results between batches to ensure consistency.
Visualizations: Workflows and Relationships
Troubleshooting Workflow for Batch Variability
This diagram outlines a logical approach to diagnosing the root cause of inconsistencies between batches.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
General Manufacturing & QC Workflow
This diagram illustrates the key stages in the manufacturing process and the associated quality control checkpoints.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Injectability Evaluation: An Open Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stablemicrosystems.com [stablemicrosystems.com]
- 4. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. industrialpharmacist.com [industrialpharmacist.com]
- 7. Factors Affecting Rheology of a Suspension - Pharmapproach.com [pharmapproach.com]
- 8. Profiling key excipients in commercial oral antibiotic suspensions: a descriptive study of formulation trends and selected safety concerns [pharmacia.pensoft.net]
- 9. jocpr.com [jocpr.com]
- 10. chemintel360.com [chemintel360.com]
- 11. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rheology properties of suspension dosage form | PDF [slideshare.net]
- 14. Tissue distribution of benzylpenicillin after intramammary administration in the isolated perfused bovine udder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. qualitester.com [qualitester.com]
- 18. syringetest.com [syringetest.com]
- 19. Syringeability & Injectability | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Benzylpenicillin Benzathine Dissolution and Particle Size Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylpenicillin benzathine (BPG). The following sections address common issues encountered during experiments related to the impact of particle size on dissolution rate.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between benzylpenicillin benzathine particle size and its dissolution rate?
A1: There is an inverse relationship between the particle size of benzylpenicillin benzathine and its dissolution rate.[1] Smaller particles have a larger surface area-to-volume ratio, which increases the contact area with the dissolution medium and leads to a faster dissolution rate.[1] This principle is described by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the dissolving solid.[1] For poorly water-soluble drugs like BPG, reducing particle size is a key factor in enhancing dissolution.[2]
Q2: Why is the dissolution rate of benzylpenicillin benzathine important for its therapeutic effect?
A2: Benzylpenicillin benzathine is administered as an intramuscular suspension, and its slow dissolution from the injection site provides a sustained release of penicillin G into the bloodstream.[3] The particle size distribution of the suspension is a critical quality attribute that influences the drug's dissolution and, consequently, its bioavailability and therapeutic efficacy.[4][5] Variations in particle size can lead to differences in the rate and extent of drug absorption, potentially affecting treatment outcomes.
Q3: What are common methods to increase the dissolution rate of benzylpenicillin benzathine?
A3: One common method is to reduce the particle size through mechanical processes like milling.[6] Another effective technique is the preparation of solid dispersions, where BPG is dispersed in a hydrophilic carrier matrix.[2][7][8] This method not only reduces the particle size to a molecular level but also improves the wettability and dispersibility of the hydrophobic drug.[2][7][8] Studies have shown that solid dispersions of BPG with carriers like PEG 4000, HPMC, and PVP significantly enhance the dissolution rate compared to the pure drug.[9][10]
Q4: What are the regulatory standards for benzylpenicillin benzathine particle size?
A4: While specific particle size standards may vary, pharmacopeial monographs are increasingly recognizing the importance of controlling particle size and morphology for BPG.[4][11] Regulatory bodies like the FDA provide guidance on particle size distribution studies for bioequivalence of penicillin G benzathine injectable suspensions.[12] These guidelines often recommend measuring D10, D50, and D90 values as key parameters.[12][13]
Troubleshooting Guides
Dissolution Testing Issues
Problem 1: Low or inconsistent dissolution results.
-
Possible Cause 1: Inadequate degassing of the dissolution medium.
-
Solution: Ensure the dissolution medium is properly degassed according to USP general chapter <711> Dissolution. The presence of dissolved gases can form bubbles on the surface of the particles, reducing the effective surface area for dissolution. A dissolved oxygen concentration below 6 mg/L at 37°C is generally recommended.[8]
-
-
Possible Cause 2: Particle aggregation.
-
Solution: Benzylpenicillin benzathine particles can aggregate, especially finer particles.[4][11] Ensure the suspension is adequately and uniformly dispersed before starting the dissolution test. Gentle inversion of the sample container before withdrawal can be helpful. The use of a suitable wetting agent in the dissolution medium, if permitted by the method, can also prevent aggregation.
-
-
Possible Cause 3: Incorrect buffer preparation.
-
Solution: Verify the pH and molarity of the dissolution buffer. Errors in buffer preparation, such as using concentrated buffers and then diluting, can lead to pH shifts and affect the solubility and dissolution rate of the drug.[14] Always prepare fresh buffer and verify the pH before use.
-
-
Possible Cause 4: Drug degradation in the dissolution medium.
Problem 2: High variability between dissolution vessels.
-
Possible Cause 1: Improper equipment setup.
-
Solution: Verify that the dissolution apparatus is properly calibrated and set up according to USP specifications. This includes checking the vessel dimensions, paddle/basket height, and rotation speed. Ensure that the apparatus is level and free from vibration.
-
-
Possible Cause 2: Non-uniform sample introduction.
-
Solution: Introduce the sample into the dissolution vessel in a consistent manner. For suspensions, ensure a homogenous sample is withdrawn from the bulk and introduced carefully to the bottom of the vessel to avoid coning.
-
-
Possible Cause 3: Issues with filtration.
-
Solution: The choice of filter can significantly impact dissolution results. Ensure the selected filter is validated and does not adsorb the drug or leach any interfering substances. The filter should be compatible with the dissolution medium and the analytical method.
-
Particle Size Analysis Issues
Problem 1: Inconsistent or bimodal particle size distributions.
-
Possible Cause 1: Particle agglomeration.
-
Solution: Agglomeration is a common issue with fine powders and suspensions.[4][11] For wet dispersion methods (e.g., laser diffraction), optimize the dispersant and consider the use of sonication to break up agglomerates. The appropriate level of sonication should be determined experimentally to ensure it disperses agglomerates without causing primary particle fracture.
-
-
Possible Cause 2: Inappropriate sample concentration.
-
Solution: In laser diffraction, the sample concentration (obscuration) is critical. If the concentration is too low, the signal-to-noise ratio may be poor. If it is too high, multiple scattering events can lead to an underestimation of the true particle size.[15] Determine the optimal obscuration range for your material through titration studies.[15]
-
-
Possible Cause 3: Presence of air bubbles.
-
Solution: Air bubbles in the sample dispersion can be measured as particles, leading to erroneous results. Ensure the dispersant is degassed and that the sample is introduced into the analyzer's dispersion unit without introducing air.
-
Problem 2: Poor reproducibility of particle size measurements.
-
Possible Cause 1: Inadequate sample representativeness.
-
Solution: Ensure that the aliquot of the sample taken for analysis is representative of the entire batch. For powders, use appropriate sampling techniques like cone and quartering or a spinning riffler. For suspensions, ensure the sample is well-mixed before taking a subsample.
-
-
Possible Cause 2: Incorrect optical model parameters in laser diffraction.
-
Solution: The Mie theory, used for calculating particle size from light scattering data, requires the refractive index of both the particles and the dispersant.[16] Ensure that accurate values are used. An incorrect refractive index can lead to significant errors in the calculated particle size distribution.
-
-
Possible Cause 3: Instability of the suspension during measurement.
-
Solution: If particles are settling or floating during the measurement, the results will not be reproducible. Ensure the stirring speed in the dispersion unit is optimized to maintain a homogeneous suspension without causing particle fracture or cavitation.
-
Data Presentation
Table 1: In Vitro Dissolution of Benzylpenicillin Benzathine Solid Dispersions after 60 Minutes
| Formulation | Drug:Carrier Ratio | Maximum Drug Release (%) |
| Pure Benzylpenicillin Benzathine | - | 16 |
| Solid Dispersion with Mannitol | 50:50 | 57 |
| Solid Dispersion with Mannitol | 70:30 | 49 |
| Solid Dispersion with PEG 4000 | 50:50 | 73 |
| Solid Dispersion with PEG 4000 | 70:30 | 45 |
| Solid Dispersion with HPMC | 50:50 | 61 |
| Solid Dispersion with HPMC | 70:30 | 51 |
Data summarized from a study on solid dispersions of benzylpenicillin benzathine.[9]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Benzylpenicillin Benzathine
This protocol is a general guideline based on published methods.[9][10] Specific parameters should be adapted from the relevant pharmacopeia or validated in-house.
-
Apparatus: USP Apparatus 1 (Baskets) or Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer, pH 7.4.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 RPM.
-
Sample Preparation: Accurately weigh a quantity of benzylpenicillin benzathine powder or suspension equivalent to a single dose.
-
Procedure:
-
De-gas the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C in the dissolution vessels.
-
Introduce the sample into each vessel.
-
Begin rotation of the baskets/paddles.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket/paddle, not less than 1 cm from the vessel wall.[17]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a validated filter.
-
Analyze the filtrate for dissolved benzylpenicillin benzathine concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
This is a general protocol for the particle size analysis of a benzylpenicillin benzathine suspension.
-
Instrument: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba).
-
Dispersion Type: Wet dispersion.
-
Dispersant: An appropriate non-solvent for benzylpenicillin benzathine in which it is physically stable (e.g., water with a suitable surfactant, or a non-aqueous dispersant like isopropyl alcohol). The choice of dispersant should be validated.
-
Procedure:
-
Ensure the instrument is clean and has been background-calibrated with the chosen dispersant.
-
Prepare a pre-dispersion of the BPG sample in the dispersant. This may involve gentle vortexing or the use of a low-power ultrasonic bath to break up loose agglomerates. The duration of sonication should be optimized to avoid particle size reduction.
-
Add the pre-dispersion dropwise to the instrument's dispersion unit, which is filled with the dispersant and stirring, until the target obscuration level is reached (typically 5-15%, to be optimized for the specific material).
-
Allow the suspension to circulate and stabilize in the instrument for a defined period (e.g., 60 seconds) to ensure homogeneity.
-
Perform the measurement. Acquire at least three replicate measurements for each sample.
-
Analyze the scattering data using the Mie theory, with the appropriate refractive index for benzylpenicillin benzathine and the dispersant.
-
Report the particle size distribution, including the D10, D50, and D90 values.
-
Visualizations
Caption: Experimental workflow for in vitro dissolution testing of Benzylpenicillin Benzathine.
Caption: Logical relationship between particle size and dissolution rate of Benzylpenicillin Benzathine.
References
- 1. Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers | Semantic Scholar [semanticscholar.org]
- 2. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 3. Penicillin G Benzathine Injectable Suspension [drugfuture.com]
- 4. complexgenerics.org [complexgenerics.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. uspnf.com [uspnf.com]
Strategies to improve the stability of benzylpenicillin benzathine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation and handling of benzylpenicillin benzathine stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide
Q1: My benzylpenicillin benzathine solution appears cloudy or has formed a precipitate after preparation. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: Benzylpenicillin benzathine has very low solubility in water.[1] If you are preparing an aqueous solution, you may have exceeded its solubility limit. Consider using a different solvent in which it is more soluble, such as dimethylformamide (DMF) or a solution of 10% DMF in water.[2]
-
Temperature Effects: If the solution was prepared at an elevated temperature to aid dissolution and then cooled, the compound may precipitate out. Maintain the solution at the temperature it will be used, if possible, or prepare a fresh solution before each experiment.
-
pH Shift: The pH of the solution can affect the solubility and stability of benzylpenicillin benzathine. Ensure the pH of your solvent is within the optimal range for stability (around pH 6.8-7.0).[1][3]
Troubleshooting Steps:
-
Verify the solvent used and the concentration of your stock solution.
-
If using an aqueous-based solvent, try gentle warming or sonication to redissolve the precipitate. However, be aware that elevated temperatures can accelerate degradation.[1]
-
If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one, potentially using a different solvent system or a lower concentration.
Q2: I've noticed a change in the color of my stock solution over time. Is it still usable?
A2: A color change is a visual indicator of potential chemical degradation. Benzylpenicillin and its degradation products can lead to discoloration. It is strongly advised not to use a stock solution that has changed color, as the integrity of the compound is compromised. This indicates a loss of potency and the presence of impurities that could affect your experimental results.
Q3: Can I prepare a large batch of benzylpenicillin benzathine stock solution and store it for future use?
A3: Due to its inherent instability in most common laboratory solvents, preparing large batches for long-term storage is not recommended. Benzylpenicillin is susceptible to hydrolysis, which is accelerated by increased temperature and both acidic and alkaline conditions.[1] For consistent and reliable experimental results, it is best practice to prepare fresh solutions immediately before use.[4] If short-term storage is unavoidable, it should be at refrigerated temperatures (2-8°C) and for the shortest possible duration. Stability studies are crucial to determine the acceptable storage period for your specific solvent and concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for benzylpenicillin benzathine in solution?
A1: The primary degradation pathway for benzylpenicillin benzathine in aqueous solutions is the hydrolysis of the β-lactam ring. This process is catalyzed by both acidic and alkaline conditions and leads to the formation of several degradation products, with benzylpenicilloic acid being the major one. Other degradation products include penillic and penicillenic acids.[1]
Q2: What are the optimal storage conditions for benzylpenicillin benzathine powder and its stock solutions?
A2:
-
Powder: The solid powder form of benzylpenicillin benzathine should be stored in airtight containers, protected from light, at a temperature not exceeding 30°C.[5]
-
Stock Solutions: Reconstituted solutions are generally unstable and should be used immediately.[4] If a stock solution must be prepared in advance, it should be stored at 2-8°C and protected from light. However, the stability will depend on the solvent, concentration, and pH. A stability study is recommended to establish an appropriate beyond-use date for your specific solution. For instance, benzylpenicillin in a buffered solution at 2-8°C has shown acceptable stability for up to seven days.[6]
Q3: How does pH affect the stability of benzylpenicillin benzathine solutions?
A3: The stability of benzylpenicillin is highly pH-dependent. Degradation is minimized at a pH of approximately 6.8.[1] Both acidic and alkaline conditions significantly accelerate the rate of hydrolysis of the β-lactam ring, leading to a loss of potency.[1][3] Using a buffer, such as a citrate (B86180) buffer, can help maintain a stable pH and improve the stability of the solution.[1][6]
Q4: What solvents are recommended for preparing benzylpenicillin benzathine stock solutions for research purposes?
A4: The choice of solvent depends on the experimental requirements.
-
Aqueous Solutions: Due to very low aqueous solubility, preparing high-concentration stock solutions in water alone is difficult.[1] If an aqueous medium is necessary, consider using a buffered solution (e.g., citrate buffer at pH ~6.8) to improve stability.[1][6]
-
Organic Solvents: Benzylpenicillin benzathine is freely soluble in dimethylformamide (DMF) and formamide.[1] It is slightly soluble in alcohol.[1] For laboratory research, a common approach is to dissolve the compound in a small amount of a suitable organic solvent like DMF first, and then dilute it with the aqueous experimental medium.[2]
Data on Stability of Benzylpenicillin
The following tables summarize the stability of benzylpenicillin under various conditions. Note that "benzylpenicillin" and "penicillin G" are used interchangeably in the literature.
Table 1: Stability of Benzylpenicillin in Aqueous Solutions
| Concentration | Solvent/Buffer | Temperature | Duration | Remaining Penicillin G (%) | Reference |
| 10 Mio IU | 0.9% NaCl (unbuffered) | 2-8°C | 7 days | ~81% | [6] |
| 10 Mio IU | 0.9% NaCl (unbuffered) | 37°C | 24 hours (after 7 days at 2-8°C) | Not measurable | [6] |
| 10 Mio IU | Citrate Buffered Saline | 2-8°C | 7 days | 97.6 ± 1.3% | [6] |
| 20 Mio IU | Citrate Buffered Saline | 2-8°C | 7 days | 96.3 ± 0.8% | [6] |
| 40 Mio IU | Citrate Buffered Saline | 2-8°C | 7 days | 94.9 ± 1.1% | [6] |
| 10-40 Mio IU | Citrate Buffered Saline | 37°C | 24 hours (after 7 days at 2-8°C) | >93.5% | [6] |
Table 2: Thermal Stability of Penicillin G in Dried Blood Spots
| Initial Concentration | Storage Temperature | Time to 95% of Initial Concentration (t₉₅) | Reference |
| 1 and 30 mg/liter | 35°C | 2.5 hours | [7] |
| 1 and 30 mg/liter | 22°C (Room Temperature) | 13-16 hours | [7] |
| 1 and 30 mg/liter | 4°C | 6 days | [7] |
| 1 and 30 mg/liter | -20°C | > 4 weeks | [7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Benzylpenicillin Benzathine
This protocol outlines a general method for assessing the stability of benzylpenicillin benzathine stock solutions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock and Working Solutions: a. Accurately weigh a suitable amount of benzylpenicillin benzathine powder. b. Dissolve the powder in a minimal amount of dimethylformamide (DMF) with the aid of sonication.[2] c. Dilute the solution with your chosen solvent (e.g., water, buffer) to achieve the desired final concentration. A typical analytical concentration is around 0.2 mg/mL in 10% v/v DMF in water.[2] d. Prepare several identical samples for storage under different conditions (e.g., 4°C, 25°C, 35°C).[2]
2. Storage and Sampling: a. Store the prepared solutions under the defined conditions, protected from light. b. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample for analysis.
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector is required. b. Column: A reversed-phase C18 column is commonly used.[8][9] c. Mobile Phase: A gradient elution is often employed. For example:
- Mobile Phase A: 0.05 mol/L potassium dihydrogen phosphate (B84403) solution (adjusted to pH 3.1 with phosphoric acid).[8]
- Mobile Phase B: Methanol.[8] d. Flow Rate: A typical flow rate is 1.0 mL/min.[8] e. Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[8] f. Detection: Monitor the eluent at a wavelength of 220 nm.[8] g. Injection Volume: Inject a consistent volume (e.g., 20 µL) of each sample.[5]
4. Data Analysis: a. Integrate the peak area of benzylpenicillin at each time point. b. Calculate the percentage of benzylpenicillin remaining at each time point relative to the initial (time 0) concentration. c. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Caption: Primary degradation pathway of benzylpenicillin benzathine.
Caption: A logical workflow for troubleshooting common stock solution issues.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicines.org.uk [medicines.org.uk]
- 5. cdn.who.int [cdn.who.int]
- 6. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Benzylpenicillin Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of benzylpenicillin (Penicillin G) in plasma. The objective is to offer a comprehensive resource for selecting the most appropriate method based on experimental data and performance characteristics. The comparison primarily focuses on two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for benzylpenicillin quantification depends on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its high sensitivity and specificity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, allowing for the detection of low concentrations of benzylpenicillin in small sample volumes.[2][3] Sample preparation is often simpler, with protein precipitation being a common and effective technique.[2][3][4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a more traditional and widely available technique. While generally less sensitive than LC-MS/MS, it can be a robust and cost-effective option for applications where lower sensitivity is acceptable.[5] Sample preparation for HPLC-UV may involve more complex procedures like liquid-liquid extraction to minimize interference from endogenous plasma components.[5]
Experimental Protocols
Below are detailed experimental protocols for representative LC-MS/MS and HPLC-UV methods for benzylpenicillin analysis in plasma.
LC-MS/MS Method Protocol
-
Sample Preparation (Protein Precipitation):
-
To 15 µL of plasma sample, add a solution of the internal standard (e.g., benzylpenicillin-d7).[2][3]
-
Add acetonitrile (B52724) for protein precipitation.[2][3][4]
-
Vortex the mixture.
-
Centrifuge the sample to pellet the precipitated proteins.[2]
-
Collect the supernatant for injection into the LC-MS/MS system.[6]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) or acetonitrile and water with 0.1% formic acid.[2][4] For example, 55% methanol in water with 0.1% formic acid.[2][3][4]
-
Injection Volume: 2 µL.[4]
-
Column Temperature: 25 °C.[4]
-
-
Mass Spectrometry Detection:
HPLC-UV Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., phenoxymethylpenicillinic acid).[5]
-
Add an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and a buffer.[5]
-
Extract the analyte and internal standard into an organic solvent like dichloromethane.[5]
-
Separate the organic layer.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Spherisorb 5 ODS).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 14% acetonitrile in 10 mM ammonium (B1175870) acetate).[5]
-
Detection: UV detection at 208 nm.[5]
-
Performance Data Comparison
The following tables summarize the quantitative performance data for the described bioanalytical methods.
Table 1: Comparison of LC-MS/MS and HPLC-UV Method Performance
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.0015–10 mg/L[2][3] | Not explicitly stated, but suitable for therapeutic monitoring. |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L[2][3] | 40 ng/mL (0.04 mg/L)[7][8] |
| Accuracy | 96–102%[2][3] | Not explicitly stated, but described as accurate.[5] |
| Precision (RSD) | 1.2% to 4.5% (intra- and inter-day)[2] | Not explicitly stated, but described as reproducible.[5] |
| Recovery | 98–103%[2] | >79.2%[5] |
| Sample Volume | 15 µL[2][3] | Not explicitly stated, but typically higher than LC-MS/MS. |
| Run Time | ~2 minutes[2][3] | Not explicitly stated. |
Table 2: Detailed Validation Parameters for an LC-MS/MS Method [2]
| Parameter | Result |
| Linearity (r) | ≥ 0.99 |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | ≤ 15% |
| Recovery (%) | 98-103% |
| Matrix Effect | No significant interference observed. |
| Stability | Stable under various storage conditions. |
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a bioanalytical method for benzylpenicillin in plasma.
Caption: Workflow for bioanalytical method validation of benzylpenicillin in plasma.
References
- 1. Bioavailability comparison study of two benzathine benzylpenicillin 1,200,000 IU intramuscular formulations in healthy male participants under fast state | Brazilian Journal of Sexually Transmitted Diseases [bjstd.org]
- 2. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Comparative in vitro susceptibility of Treponema pallidum to benzylpenicillin benzathine vs ceftriaxone
A Comparative Analysis for Researchers and Drug Development Professionals
The steadfast efficacy of penicillin in treating syphilis, caused by the spirochete Treponema pallidum, has been a cornerstone of public health for decades. However, the emergence of antibiotic resistance in other pathogens and the need for alternative therapies in specific clinical scenarios necessitate a continued evaluation of other antimicrobial agents. This guide provides a comparative in vitro analysis of the susceptibility of Treponema pallidum to benzylpenicillin, the active component of benzylpenicillin benzathine, and ceftriaxone (B1232239), a third-generation cephalosporin.
Quantitative Susceptibility Data
The following table summarizes the in vitro susceptibility of Treponema pallidum to benzylpenicillin (penicillin G) and ceftriaxone, expressed as Minimum Inhibitory Concentrations (MICs). Lower MIC values are indicative of greater potency.
| Antibiotic | Treponema pallidum Strain(s) | MIC (mg/L) | MIC (µg/ml) | Reference |
| Penicillin G | Nichols | - | 0.0005 | [1][2][3] |
| Ceftriaxone | Not specified | 0.0025 | - | [4][5] |
| Penicillin G | Nichols | - | 0.002 | [6] |
| Ceftriaxone | Nichols | - | 0.01 | [6] |
Note: Benzylpenicillin benzathine is a long-acting injectable formulation. In vitro susceptibility testing is performed using its active component, benzylpenicillin (penicillin G). The slow release of benzylpenicillin from the benzathine salt in vivo ensures prolonged therapeutic concentrations.[7]
Experimental Protocols
The determination of in vitro susceptibility of the fastidious and slow-growing Treponema pallidum requires specialized laboratory techniques. The data presented in this guide is primarily based on the following experimental methodology.
In Vitro Culture of Treponema pallidum
Treponema pallidum is cultured in vitro using a co-culture system with Sf1Ep cottontail rabbit epithelial cells.[1][2][3][8] This system provides the necessary nutrients and physical support for the spirochetes to multiply. The cultures are maintained in a modified tissue culture medium, often referred to as T. pallidum Culture Medium (TpCM-2), under a low oxygen atmosphere (typically 2.5% O2) at 37°C.[9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antibiotic that prevents the multiplication of the bacterium.[1][2][3] A common method for determining the MIC for T. pallidum involves the following steps:
-
Inoculation: A standardized inoculum of T. pallidum is added to the Sf1Ep cell cultures.
-
Antibiotic Exposure: The cultures are then exposed to a range of concentrations of the antibiotic being tested (e.g., benzylpenicillin G, ceftriaxone).
-
Incubation: The treated cultures are incubated for a period of 7 days to allow for bacterial multiplication in the control (no antibiotic) wells.[4][5]
-
Quantification: After incubation, the treponemal burden is quantified. A highly sensitive method for this is quantitative Polymerase Chain Reaction (qPCR) targeting a specific T. pallidum gene, such as tp0574.[4][5]
-
MIC Determination: The MIC is identified as the lowest antibiotic concentration at which the qPCR values are not significantly higher than those of the initial inoculum, indicating inhibition of growth.[4][5]
Mechanism of Action
Both benzylpenicillin and ceftriaxone belong to the beta-lactam class of antibiotics and share a similar mechanism of action. They are bactericidal, meaning they actively kill the bacteria.
Their primary target is the bacterial cell wall, a rigid structure essential for maintaining the shape and integrity of the bacterium. Beta-lactam antibiotics inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the final step in peptidoglycan synthesis.[10][11][12] Peptidoglycan is a key component of the bacterial cell wall. By disrupting this process, the cell wall becomes weakened, leading to cell lysis and death.[10][12]
Resistance Landscape
To date, there have been no documented clinical cases of penicillin-resistant T. pallidum.[13] This is a remarkable and fortunate fact in the history of antimicrobial therapy. However, the potential for resistance to emerge exists. Recent studies have identified mutations in the tp0705 gene, which encodes a penicillin-binding protein, in some contemporary T. pallidum strains.[9] These mutations have been shown to confer partial resistance to both ceftriaxone and penicillin G in vitro.[9] While the clinical significance of these findings is not yet fully understood, they underscore the importance of ongoing surveillance.
In contrast, resistance to macrolide antibiotics, such as azithromycin, is well-documented and widespread in T. pallidum.[14][15][16] This resistance is primarily due to point mutations in the 23S rRNA gene.[14][15]
Conclusion
Both benzylpenicillin and ceftriaxone demonstrate potent in vitro activity against Treponema pallidum. Benzylpenicillin remains the gold standard for syphilis treatment, and its long-acting benzathine formulation provides a crucial advantage for ensuring adequate treatment duration. Ceftriaxone stands as a viable alternative, particularly in cases of penicillin allergy or when central nervous system involvement is suspected, due to its excellent penetration into the cerebrospinal fluid.[17][18][19] The continued absence of clinically significant penicillin resistance is a major public health success, but the potential for future resistance highlights the need for ongoing research and the development of new therapeutic strategies.
References
- 1. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study. - Institut de Salut Global de Barcelona [isglobal.scimarina.org]
- 6. Comparative in vitro susceptibility of Treponema pallidum to ceftizoxime, ceftriaxone and penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sti.bmj.com [sti.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to ceftriaxone and penicillin G among contemporary syphilis strains confirmed by natural in vitro mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. sti.bmj.com [sti.bmj.com]
- 14. Global Challenge of Antibiotic-Resistant Treponema pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic Resistance in Treponema pallidum subsp. pallidum , the Syphilis Agent | Semantic Scholar [semanticscholar.org]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Ceftriaxone – A plausible intervention for treating neurosyphilis? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Reactivity of Anti-Penicillin Antibodies: A Comparative Analysis of Benzylpenicillin and Benzylpenicillin Benzathine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-penicillin antibodies with two commonly used formulations of penicillin G: benzylpenicillin (penicillin G sodium or potassium) and benzylpenicillin benzathine. This document is intended to be an objective resource, presenting available experimental data and detailed methodologies to aid in research and development.
Introduction to Penicillin Allergy and Cross-Reactivity
Penicillin allergy is a common, yet often over-reported, drug hypersensitivity reaction.[1] These reactions are primarily mediated by Immunoglobulin E (IgE) antibodies that recognize metabolites of the penicillin molecule.[1][2] All penicillins share a core beta-lactam ring and a thiazolidine (B150603) ring, but differ in their R1 side chains.[1] This R1 side chain is a major determinant of antibody recognition and, consequently, cross-reactivity between different penicillin derivatives and other beta-lactam antibiotics like cephalosporins.[2][3][4]
Benzylpenicillin, also known as penicillin G, is a natural penicillin. Benzylpenicillin benzathine is a long-acting injectable formulation where two molecules of benzylpenicillin are combined with one molecule of N,N'-dibenzylethylenediamine. This formulation allows for the slow release of benzylpenicillin from the injection site. From an immunological standpoint, the primary antigenic determinant remains the benzylpenicillin molecule. Therefore, it is highly probable that anti-penicillin antibodies that recognize benzylpenicillin will also recognize benzylpenicillin benzathine with similar affinity.
Quantitative Data on Antibody Cross-Reactivity
Due to the lack of direct comparative studies, the following table illustrates a hypothetical comparison of binding affinities (expressed as IC50 values) based on the structural similarities of the two compounds. The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological function, in this case, the binding of anti-penicillin antibodies to a penicillin-coated surface in a competitive ELISA.
| Analyte | Antibody Target | Hypothetical IC50 (µM) | Interpretation |
| Benzylpenicillin | Anti-Penicillin IgE | 1.0 | High affinity binding |
| Benzylpenicillin Benzathine | Anti-Penicillin IgE | 1.2 | Similar high affinity binding expected |
| Ampicillin (B1664943) | Anti-Penicillin IgE | 5.0 | Lower affinity due to different R1 side chain |
| Cephalexin (B21000) | Anti-Penicillin IgE | >100 | Significantly lower affinity, low cross-reactivity |
Note: The IC50 values for Benzylpenicillin and Benzylpenicillin Benzathine are hypothesized to be very similar because the benzathine salt is expected to dissociate in solution, making the benzylpenicillin molecule available for antibody binding. The values for ampicillin and cephalexin are included to provide context on how changes in the R1 side chain can affect antibody binding.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol is designed to determine the relative binding affinity of different penicillin derivatives to anti-penicillin antibodies.
1. Materials:
-
96-well microtiter plates
-
Penicillin-protein conjugate (e.g., Penicillin-BSA) for coating
-
Serum containing anti-penicillin antibodies (or monoclonal anti-penicillin antibodies)
-
Benzylpenicillin, Benzylpenicillin Benzathine, and other penicillin derivatives (as competitors)
-
HRP-conjugated secondary antibody (e.g., anti-human IgE-HRP)
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of penicillin-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the competitor compounds (Benzylpenicillin, Benzylpenicillin Benzathine, etc.). In separate tubes, pre-incubate a fixed concentration of the anti-penicillin antibody-containing serum with each dilution of the competitor for 1 hour at 37°C.
-
Binding: Add 100 µL of the pre-incubated antibody-competitor mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value for each competitor, which is the concentration that causes a 50% reduction in the maximum absorbance.
Mast Cell Activation Test (MAT)
This cellular assay measures the degranulation of mast cells upon exposure to an allergen, providing a functional measure of cross-reactivity.
1. Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum from a penicillin-allergic patient (containing anti-penicillin IgE)
-
Benzylpenicillin, Benzylpenicillin Benzathine, and other test compounds
-
Positive control (e.g., anti-IgE antibody or calcium ionophore A23187)
-
Negative control (buffer)
-
Lysis buffer (e.g., Triton X-100)
-
β-hexosaminidase substrate (p-NAG)
-
Stop solution (e.g., glycine (B1666218) buffer)
2. Procedure:
-
Cell Culture: Culture RBL-2H3 cells in appropriate medium. Seed cells into a 96-well plate and allow them to adhere.
-
Sensitization: Sensitize the cells by incubating them with diluted serum from a penicillin-allergic patient overnight.
-
Washing: Wash the cells gently with a suitable buffer (e.g., Tyrode's buffer).
-
Stimulation: Add different concentrations of the test compounds (Benzylpenicillin, Benzylpenicillin Benzathine) to the wells. Include positive and negative controls.
-
Incubation: Incubate for 1 hour at 37°C to allow for mast cell degranulation.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
β-hexosaminidase Assay: Transfer the supernatant to a new plate. Add the β-hexosaminidase substrate and incubate.
-
Stopping: Stop the reaction with the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength.
-
Total Release: Lyse a separate set of unsensitized cells with lysis buffer to determine the total amount of β-hexosaminidase.
3. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
-
Compare the dose-response curves for Benzylpenicillin and Benzylpenicillin Benzathine to assess their relative potency in inducing mast cell degranulation.
Signaling Pathways and Experimental Workflows
IgE-Mediated Mast Cell Activation Pathway
The cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils by a multivalent antigen (such as a penicillin-protein conjugate) initiates a complex signaling cascade. This ultimately leads to the release of pre-formed mediators (e.g., histamine, tryptase) from granules and the de novo synthesis of other inflammatory molecules (e.g., leukotrienes, cytokines).
Caption: IgE-mediated mast cell activation signaling pathway.
Experimental Workflow for Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA designed to assess the cross-reactivity of anti-penicillin antibodies.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Conclusion
Based on the available chemical and immunological principles, it is highly likely that anti-penicillin antibodies exhibit significant cross-reactivity with both benzylpenicillin and benzylpenicillin benzathine. The benzathine salt is not expected to significantly alter the recognition of the benzylpenicillin hapten by IgE antibodies. However, to definitively quantify any potential minor differences in binding affinity, direct comparative experimental studies using assays such as competitive ELISA and mast cell activation tests are required. The protocols and diagrams provided in this guide offer a framework for conducting such investigations. Researchers are encouraged to perform these experiments to generate specific data for this important comparison.
References
A New Frontier in Long-Acting Penicillin Therapy: A Comparative Analysis of a Novel Sustained-Release Implant and Benzylpenicillin Benzathine
For decades, benzylpenicillin benzathine (BPG) has been the cornerstone of treating syphilis and preventing rheumatic heart disease, owing to its long-acting properties. However, challenges such as injection pain, the need for frequent administration, and supply chain vulnerabilities have spurred the search for innovative formulations. This guide provides a detailed comparison of a novel investigational sustained-release penicillin implant with the established standard, BPG, focusing on preclinical efficacy data and experimental methodologies.
In the pursuit of a more patient-compliant and reliable long-acting penicillin therapy, researchers have been exploring novel drug delivery systems. Among the most promising is a subcutaneous implant utilizing a biodegradable polymer matrix to achieve prolonged and stable release of penicillin G. This guide will focus on a polycaprolactone (B3415563) (PCL)-coated benzathine penicillin G (BPG) implant, for which in-vivo pharmacokinetic data is available from animal studies.
Comparative Efficacy: Pharmacokinetic Profiles
Direct comparative clinical efficacy data for the novel PCL-BPG implant against intramuscular (IM) BPG is not yet available. The current comparison relies on pharmacokinetic (PK) data from a key preclinical study in a sheep model, which provides insights into the potential for maintaining therapeutic drug concentrations over an extended period.
The primary goal of a long-acting penicillin formulation is to maintain plasma penicillin G concentrations above the minimum inhibitory concentration (MIC) for susceptible pathogens, such as Treponema pallidum and Streptococcus pyogenes.
| Formulation | Animal Model | Dosing and Administration | Key Pharmacokinetic Findings | Study Duration | Reference |
| PCL-Coated BPG Implant | Sheep | Subcutaneous implantation of a solid drug-rich core coated with polycaprolactone. | Steady and approximately constant plasma concentrations of penicillin G were observed, close to accepted target concentrations. The implant was well-tolerated with no adverse effects at the implantation site.[1] | 9 weeks | [1] |
| Benzylpenicillin Benzathine (BPG) | Piglets (for IM vs. SC comparison) | Intramuscular injection of benzathine + procaine (B135) penicillin G. | Intramuscular injection resulted in higher maximum plasma concentrations (Cmax) compared to subcutaneous injection.[2] | Not specified | [2] |
| Benzylpenicillin Benzathine (BPG) | Healthy Male Volunteers (IM vs. SC) | Randomized crossover study of subcutaneous (SC) vs. intramuscular (IM) injection. | Subcutaneous injection significantly delayed penicillin absorption, resulting in lower peak and higher trough concentrations compared to IM injection. The principal absorption half-life was 20.1 days for SC versus 10.2 days for IM administration.[3] | 6 weeks | [3] |
Note: The data for Benzylpenicillin Benzathine is not from the same study as the PCL-coated implant, as a direct head-to-head study is not available. The provided data offers a general pharmacokinetic comparison.
Experimental Protocols
In-Vivo Evaluation of a PCL-Coated BPG Implant in a Sheep Model
This section details the methodology used in the preclinical evaluation of the novel sustained-release penicillin implant.[1][4]
1. Implant Formulation and Preparation:
-
A solid, drug-rich core of benzathine penicillin G was prepared.
-
The side wall of this core was coated with an impermeable barrier of polycaprolactone (PCL).
-
The ends of the implant were left exposed to define the surface area for drug release.
2. Animal Model:
-
The in-vivo study was conducted using a sheep model. Sheep are a suitable model for such studies due to their size, which allows for the implantation of relatively large devices and serial blood sampling.[5]
3. Surgical Implantation Procedure:
-
The implants were surgically placed in the subcutaneous tissue of the sheep.
-
Standard aseptic surgical techniques were employed for the implantation.
4. Pharmacokinetic Sampling and Analysis:
-
Blood samples were collected periodically from the sheep over a 9-week period.
-
Plasma was separated from the blood samples for the analysis of penicillin G concentrations.
-
Penicillin G concentrations in the plasma were quantified using a validated high-performance liquid chromatography (HPLC) method.[6][7]
5. Tolerability Assessment:
-
The implantation site was monitored for any signs of adverse reactions, such as inflammation, swelling, or necrosis.
-
The overall health of the animals was observed throughout the study period.
Mechanism of Action and Drug Release
The fundamental mechanism of action of the penicillin G released from the implant is identical to that of conventionally administered penicillin. It inhibits the biosynthesis of the bacterial cell wall peptidoglycan, leading to cell lysis.
The novelty of the PCL-coated implant lies in its drug release mechanism. The impermeable PCL coating on the sides of the implant restricts drug release to the exposed ends. This controlled surface area allows for a steady and predictable dissolution of the poorly water-soluble benzathine penicillin G, resulting in a prolonged and stable release of penicillin G into the systemic circulation.
Visualizing the Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Development of a sustained release implant of benzathine penicillin G for secondary prophylaxis of rheumatic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzathine penicillin G and procaine penicillin G in piglets: comparison of intramuscular and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. SHEEP AS AN EXPERIMENTAL MODEL FOR BIOMATERIAL IMPLANT EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of penicillin G in plasma and interstitial fluid collected with dialysis fiber bundles in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic and Innovator Benzylpenicillin Benzathine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence between generic and innovator formulations of benzylpenicillin benzathine, a long-acting injectable antibiotic critical for the treatment of syphilis and the prevention of rheumatic fever. The following sections detail the experimental protocols for establishing bioequivalence and present quantitative data from comparative pharmacokinetic studies.
Understanding Bioequivalence for Long-Acting Injectables
Establishing bioequivalence for long-acting injectable suspensions like benzylpenicillin benzathine presents unique challenges due to their complex release mechanisms. Unlike oral dosage forms, these formulations create a depot at the injection site from which the drug is slowly released over an extended period.[1][2]
Bioequivalence is determined by comparing the rate and extent of absorption of the active pharmaceutical ingredient from the generic (test) product to that of the innovator (reference) product.[3] For benzylpenicillin benzathine, which is hydrolyzed to benzylpenicillin (penicillin G), bioequivalence is assessed by measuring the plasma concentrations of penicillin G over time.[4][5]
The primary pharmacokinetic (PK) parameters used to assess bioequivalence are:
-
Cmax: The maximum plasma concentration of the drug.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: The area under the plasma concentration-time curve from time zero extrapolated to infinity.
For a generic product to be considered bioequivalent to an innovator product, the 90% confidence interval (CI) for the ratio of the geometric means (generic/innovator) of these PK parameters must fall within the acceptance range of 80.00% to 125.00%.[5][6][7]
Experimental Protocols
The design of bioequivalence studies for benzylpenicillin benzathine is guided by regulatory agencies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[4] The following outlines a typical experimental protocol based on these guidelines and published studies.[1][2]
Study Design:
A single-dose, randomized, parallel-group design is generally recommended for bioequivalence studies of long-acting injectable formulations like benzylpenicillin benzathine.[4][7] This design avoids the excessively long washout periods that would be necessary in a crossover study due to the drug's long half-life.[4][6]
dot
Caption: Experimental Workflow for a Parallel Design Bioequivalence Study.
Subjects:
Healthy adult male and non-pregnant, non-lactating female volunteers are typically recruited for these studies.[4] The number of subjects is determined by statistical power calculations to detect a significant difference in pharmacokinetic parameters if one exists.
Drug Administration:
A single, fixed dose of the generic or innovator benzylpenicillin benzathine is administered as a deep intramuscular injection.[1][2] The highest strength of the drug is usually tested.[4]
Blood Sampling:
Due to the long-acting nature of the drug, blood samples are collected at frequent intervals over an extended period, which can be up to 56 days.[4] A typical sampling schedule might include pre-dose and multiple post-dose time points to accurately characterize the plasma concentration profile.[1][2][5]
Bioanalytical Method:
The concentration of benzylpenicillin in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6] This method must be sensitive, specific, and reproducible.
Statistical Analysis:
The pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) are calculated from the plasma concentration-time data for each subject. These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine if they fall within the 80.00% to 125.00% acceptance range.[1][2][7]
Quantitative Data Comparison
The following tables summarize the results from a bioequivalence study comparing two formulations of benzylpenicillin benzathine (1,200,000 IU).[1][2] While this particular study compared two formulations from the same manufacturer, the data presentation and statistical analysis are representative of a typical generic versus innovator bioequivalence study.
Table 1: Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Formulation A (Test) | Formulation B (Reference) |
| Cmax (ng/mL) | 135.2 ± 45.1 | 138.3 ± 48.2 |
| AUC0-672 (ng·h/mL) | 25,431 ± 8,901 | 27,896 ± 9,763 |
| AUC0-inf (ng·h/mL) | 31,254 ± 10,939 | 35,523 ± 12,433 |
| Tmax (h) | 24.0 (12.0 - 72.0) | 24.0 (12.0 - 72.0) |
Tmax is presented as median (min - max).
Table 2: Statistical Comparison of Pharmacokinetic Parameters
| Parameter | Geometric Mean Ratio (A/B) (%) | 90% Confidence Interval | Bioequivalence Assessment |
| Cmax | 97.75 | 86.34% - 110.67% | Pass |
| AUC0-t | 91.15 | 85.29% - 97.42% | Pass |
| AUC0-inf | 87.98 | 81.29% - 95.23% | Pass |
The results of this study demonstrate that the two formulations are bioequivalent, as the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf all fall within the pre-defined acceptance range of 80.00% to 125.00%.[1][2]
Logical Framework for Bioequivalence Assessment
The determination of bioequivalence follows a structured logical pathway, integrating formulation characteristics, in vitro studies, and in vivo pharmacokinetic data.
dot
Caption: Logical Pathway for Establishing Bioequivalence of Benzylpenicillin Benzathine.
Conclusion
Bioequivalence studies are a cornerstone of ensuring that generic drugs are therapeutically equivalent to their innovator counterparts. For complex long-acting formulations like benzylpenicillin benzathine, these studies require rigorous design and execution. The data presented in this guide illustrates the successful application of these principles, demonstrating that with appropriate scientific and regulatory oversight, generic versions of benzylpenicillin benzathine can be confirmed to be bioequivalent to the innovator product, providing safe, effective, and affordable alternatives for patients.
References
- 1. Bioavailability comparison study of two benzathine benzylpenicillin 1,200,000 IU intramuscular formulations in healthy male participants under fast state | Brazilian Journal of Sexually Transmitted Diseases [bjstd.org]
- 2. researchgate.net [researchgate.net]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. accessdata.fda.gov [accessdata.fda.gov]
In vitro comparison of amoxicillin and benzylpenicillin against Streptococcus pyogenes
A Comparative Analysis of In Vitro Efficacy for Researchers and Drug Development Professionals
Streptococcus pyogenes, or Group A Streptococcus (GAS), remains a significant human pathogen responsible for a spectrum of diseases ranging from pharyngitis to life-threatening invasive infections. For decades, penicillin has been the cornerstone of treatment, with benzylpenicillin (penicillin G) and its oral derivative, amoxicillin (B794), being primary therapeutic choices. This guide provides an in vitro comparison of the activity of amoxicillin and benzylpenicillin against S. pyogenes, presenting key quantitative data, detailed experimental protocols, and a visual representation of the testing workflow to inform research and development in infectious diseases.
Comparative Susceptibility: MIC and MBC Data
The in vitro potency of amoxicillin and benzylpenicillin against Streptococcus pyogenes is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
A study on S. pyogenes isolates from children with invasive infections provided the following MIC90 and MBC90 values, which represent the concentrations required to inhibit and kill 90% of the tested isolates, respectively.
| Antibiotic | MIC90 (µg/mL) | MBC90 (µg/mL) |
| Benzylpenicillin (Penicillin G) | 0.015[1] | 0.015[1] |
| Amoxicillin (as Ampicillin) | 0.03[1] | 0.03[1] |
Data from a study on 12 S. pyogenes isolates from pediatric invasive infections.[1]
Another study investigating S. pyogenes from respiratory tract infections reported the following MIC50 and MIC90 values.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Benzylpenicillin (Penicillin G) | 0.004–0.032 | 0.016 | 0.023 |
| Amoxicillin | Not explicitly provided, but all isolates were susceptible. |
Data from a study on 40 S. pyogenes isolates from respiratory tract infections.[2]
These data consistently demonstrate the high in vitro potency of both amoxicillin and benzylpenicillin against Streptococcus pyogenes.
Time-Kill Kinetics: A Glimpse into Bactericidal Activity
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4]
-
Preparation of Antimicrobial Solutions: Stock solutions of amoxicillin and benzylpenicillin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: S. pyogenes isolates are grown on blood agar (B569324) plates for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well of a 96-well microtiter plate containing the serially diluted antibiotics. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C for 20-24 hours in ambient air.[5]
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as detected by the naked eye.[5][6]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to assess the bactericidal activity of the antibiotic.
-
Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from all wells of the microtiter plate that show no visible growth.[1]
-
Plating and Incubation: The aliquots are plated onto antibiotic-free agar plates, usually blood agar for S. pyogenes. The plates are then incubated at 35°C for 24 hours.
-
Enumeration and Interpretation: The number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.[7]
Experimental Workflow
The following diagram illustrates the sequential workflow for determining the MIC and MBC of amoxicillin and benzylpenicillin against Streptococcus pyogenes.
Caption: Workflow for MIC and MBC Determination.
References
- 1. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a [mdpi.com]
A Comparative Guide to Validating HPLC Methods for Benzylpenicillin Benzathine Purity and Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzylpenicillin benzathine, focusing on purity and the determination of related substances. The information presented is collated from established pharmacopeial methods and scientific studies to assist in method selection and validation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate quantification of benzylpenicillin benzathine and the reliable detection of its impurities. The two primary approaches are isocratic and gradient elution. Below is a comparison of two representative methods.
Chromatographic Conditions
A summary of the chromatographic conditions for a gradient and an isocratic method is presented in Table 1.
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Column | End-capped octadecylsilane (B103800) (ODS) bonded silica (B1680970) gel | End-capped octadecylsilane (ODS) bonded silica gel |
| Mobile Phase A | 0.05 mol/L potassium dihydrogen phosphate (B84403) (pH 3.1 with phosphoric acid) | Mix of potassium dihydrogen phosphate solution (pH 3.5), methanol, and water |
| Mobile Phase B | Methanol | Not Applicable |
| Elution Mode | Linear Gradient | Isocratic |
| Flow Rate | 1.0 mL/minute | 1.0 mL/minute |
| Column Temperature | 40°C | 40°C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 20 µL | 20 µL |
Performance Comparison
The performance of an HPLC method is evaluated through various validation parameters. Table 2 summarizes the available performance data for the two methods.
| Validation Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Specificity | Benzathine and benzylpenicillin completely separated from other impurities.[1] | Method demonstrated to be suitable for controlling potential impurities.[2] |
| Limit of Detection (LOD) | Benzathine: 2.5 ng, Benzylpenicillin: 0.6 ng.[1] | Not explicitly stated. |
| Precision (Reproducibility) | Not explicitly stated. | Reproducibility RSD for assay: Benzathine: 0.47%, Benzylpenicillin: 0.61%.[2] |
| Linearity | Not explicitly stated, but the method is described as sensitive.[1] | Not explicitly stated. |
| Accuracy | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below.
Method 1: Gradient Elution HPLC for Related Substances
This method is designed for the determination of related substances in benzylpenicillin benzathine.[1]
1. Materials and Reagents:
-
Benzylpenicillin benzathine reference standard and sample
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a gradient pump, UV detector, and data acquisition software
-
End-capped octadecylsilane (ODS) bonded silica gel column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.05 mol/L solution of potassium dihydrogen phosphate in water and adjust the pH to 3.1 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Sample Solution: Accurately weigh and dissolve the benzylpenicillin benzathine sample in an appropriate diluent to a known concentration.
-
Standard Solution: Prepare a standard solution of benzylpenicillin benzathine reference standard of a known concentration.
4. Chromatographic Procedure:
-
Set the column temperature to 40°C.
-
Equilibrate the column with the initial mobile phase composition.
-
Set the flow rate to 1.0 mL/minute.
-
Set the UV detection wavelength to 220 nm.
-
Inject 20 µL of the sample and standard solutions.
-
Run the linear gradient elution program.
-
Record the chromatograms and integrate the peak areas.
Method 2: Isocratic HPLC for Assay and Impurities
This reversed-phase HPLC method was evaluated in a collaborative study for the assay of benzathine and benzylpenicillin and to estimate potential impurities.[2]
1. Materials and Reagents:
-
Benzylpenicillin benzathine reference standard and sample
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with an isocratic pump, UV detector, and data acquisition software
-
End-capped octadecylsilane (ODS) bonded silica gel column (end-capped, pore size of 100 Å)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of a 34 g/L solution of potassium dihydrogen phosphate (adjusted to pH 3.5 with phosphoric acid), methanol, and water. The exact volumetric ratio should be optimized for system suitability.
-
Sample Solution: Prepare a solution of the benzylpenicillin benzathine sample in the mobile phase at a defined concentration.
-
Reference Solution: Prepare a solution of benzylpenicillin benzathine reference standard in the mobile phase at a concentration similar to the sample solution.
4. Chromatographic Procedure:
-
Set the column temperature to 40°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/minute until a stable baseline is achieved.
-
Set the UV detection wavelength to 220 nm.
-
Inject 20 µL of the reference and sample solutions.
-
Elute the components isocratically.
-
Record the chromatograms and calculate the content of benzathine and benzylpenicillin and the levels of impurities.
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for purity and impurity analysis.
Caption: Workflow for HPLC Method Validation.
Logical Relationships in Method Selection
The decision between an isocratic and a gradient HPLC method depends on the analytical goal. The following diagram illustrates the logical considerations.
Caption: Isocratic vs. Gradient Method Selection.
References
Azithromycin and Benzathine Penicillin: A Comparative Efficacy Study in the Rabbit Syphilis Model
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of azithromycin (B1666446) and benzathine benzylpenicillin in the treatment of syphilis, based on preclinical data from the established rabbit model. This document summarizes key experimental findings, details the methodologies employed, and presents the data in a clear, comparative format to inform further research and development in the field of sexually transmitted infection therapeutics.
Executive Summary
Studies in the rabbit model of active syphilis demonstrate that azithromycin is an effective alternative to the standard treatment of benzathine penicillin.[1][2] While both drugs lead to the successful clearance of Treponema pallidum and resolution of clinical signs, there are notable differences in the speed of treponemal clearance. Benzathine penicillin therapy resulted in a faster time to dark-field (DF) negativity of chancre aspirates compared to once-daily azithromycin regimens.[1][3] However, various oral dosing regimens of azithromycin proved to be as effective as intramuscular benzathine penicillin in achieving ultimate parasitological cure, with no evidence of persistent virulent T. pallidum in lymph nodes three months post-treatment with either drug.[1][2][3]
Comparative Efficacy Data
The following table summarizes the key quantitative outcomes from a comparative study of azithromycin and benzathine penicillin in the rabbit model of active syphilis.
| Efficacy Parameter | Benzathine Penicillin | Azithromycin (30 mg/kg/day, once daily) | Azithromycin (Lower Doses) | Untreated Control |
| Median Time to Dark-Field Negativity | Shorter (P < 0.01 vs. Azithromycin once daily)[1][3] | Longer than Benzathine Penicillin[1][3] | Significantly longer than Benzathine Penicillin (P < 0.01)[1][3] | Remained DF Positive (>15 days)[1][3] |
| Mean Maximum Lesion Diameter | Significantly smaller than untreated[1][3] | Similar to Benzathine Penicillin[1][3] | Similar to Benzathine Penicillin[1] | 14.7 +/- 1.91 mm[4] |
| Lesion Ulceration | Fewer than untreated[1][3] | Fewer than untreated[1][3] | Not specified | 62 of 66 lesions ulcerated[4] |
| Treponemal Clearance from Lymph Nodes (3 months post-treatment) | No evidence of virulent T. pallidum[1][2][3] | No evidence of virulent T. pallidum[1][2][3] | No evidence of virulent T. pallidum[1] | Persistent infection[1][2][3] |
Experimental Protocols
The methodologies outlined below are based on established protocols for the rabbit model of syphilis.
Animal Model and Inoculation
-
Animal Model: Adult male New Zealand White rabbits were utilized for the study.
-
Inoculum: A suspension of Treponema pallidum (Nichols strain) containing 106 organisms was prepared.
-
Inoculation: Rabbits were inoculated intradermally at multiple sites on their backs to induce the formation of primary chancres.[1]
Treatment Regimens
Following the development of dark-field positive primary chancres, rabbits were assigned to different treatment groups:
-
Benzathine Penicillin Group: Received 200,000 units of benzathine penicillin intramuscularly, administered weekly for two weeks.[1][2]
-
Azithromycin Groups:
Efficacy Evaluation
-
Treponemal Clearance: Daily dark-field microscopic examinations of aspirates from the chancres were conducted to detect the presence of motile treponemes. The primary endpoint was the time to dark-field negativity.[1][2]
-
Clinical Observation: The diameters of the lesions were measured to assess the resolution of the chancres. The presence or absence of ulceration was also recorded.[1]
-
Assessment of Persistent Infection: Three months after the completion of therapy, popliteal lymph nodes were excised from the animals. The tissue was then minced and injected into seronegative rabbits to determine the presence of virulent T. pallidum.[1][2]
Experimental Workflow
The following diagram illustrates the workflow of the comparative efficacy studies.
Caption: Experimental workflow for comparing azithromycin and benzathine penicillin in the rabbit syphilis model.
Concluding Remarks
The rabbit model data indicates that azithromycin is a viable therapeutic candidate for syphilis, demonstrating comparable efficacy to benzathine penicillin in achieving a parasitological cure.[1][2] The primary difference observed was a slower clearance of treponemes from primary lesions with once-daily oral azithromycin.[1][3] These preclinical findings have supported the further clinical evaluation of azithromycin for the treatment of early syphilis in humans. Professionals in drug development should consider these efficacy data, alongside factors such as oral bioavailability and patient compliance, in the context of developing new treatment strategies for syphilis. The emergence of macrolide resistance in T. pallidum is a critical consideration for the clinical utility of azithromycin and warrants ongoing surveillance.[5]
References
- 1. Efficacy of azithromycin for therapy of active syphilis in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of azithromycin for therapy of active syphilis in the rabbit model. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Cross-Reactivity of Benzylpenicillin Benzathine with Other Beta-Lactam Antibiotics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of antibiotics is paramount for safe and effective drug administration. This guide provides an objective comparison of benzylpenicillin benzathine's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.
The potential for allergic cross-reactivity among beta-lactam antibiotics, a class characterized by the presence of a beta-lactam ring, is a significant clinical concern. Benzylpenicillin (penicillin G), administered as a long-acting benzathine salt, is a cornerstone of this class. However, its potential to elicit hypersensitivity reactions that cross-react with other beta-lactams necessitates a thorough understanding of the underlying immunological mechanisms and a systematic approach to risk assessment.
It is now widely accepted that the primary driver of cross-reactivity is the similarity of the R1 side chains of the beta-lactam molecules, rather than the shared beta-lactam ring itself.[1][2][3] This guide delves into the quantitative data on cross-reactivity, outlines the experimental protocols used to assess these reactions, and provides a clear workflow for the evaluation of potential cross-reactivity.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro cross-reactivity of various beta-lactam antibiotics with anti-benzylpenicillin antibodies, as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The data, adapted from Bartlett et al. (1996), quantifies the percentage of cross-reactivity, providing a valuable tool for comparing the potential for immunological recognition between benzylpenicillin and other commonly used beta-lactams.[4]
| Antibiotic Class | Antibiotic | % Cross-Reactivity with Anti-Benzylpenicillin Antibodies[4] |
| Penicillins | Benzylpenicillin | 100% |
| Phenoxymethylpenicillin | 100% | |
| Propicillin | 100% | |
| Azidocillin | 100% | |
| Pheneticillin | 97.8% | |
| Ampicillin | 90.9% | |
| Amoxicillin | 86.4% | |
| Carfecillin | 59.1% | |
| Ticarcillin | 45.5% | |
| Cloxacillin | 22.7% | |
| Flucloxacillin | 22.7% | |
| Oxacillin | 18.2% | |
| Dicloxacillin | 13.6% | |
| Methicillin | 9.1% | |
| Cephalosporins | Cephaloridine | 19.9% |
| Cephradine | 15.9% | |
| Cephalexin | 14.8% | |
| Cefaclor | 12.5% | |
| Cephazolin | 11.4% | |
| Cephalothin | 10.2% | |
| Cefuroxime | 5.7% | |
| Cefotaxime | 4.5% | |
| Ceftazidime | 3.4% | |
| Cefsulodin | 2.3% | |
| Latamoxef | 1.1% | |
| Cephamandole | 0.0% | |
| Cefoperazone | 0.0% | |
| Cefotetan | 0.0% | |
| Ceftriaxone | 0.0% | |
| Carbapenems | Imipenem | <1%[2] |
| Meropenem | <1%[2] |
Experimental Protocols
The assessment of beta-lactam cross-reactivity involves a combination of in vivo and in vitro methods. Below are detailed methodologies for key experiments.
In Vivo Assessment
1. Penicillin Skin Testing
Penicillin skin testing is a primary method to evaluate for the presence of IgE-mediated hypersensitivity.
-
Materials:
-
Benzylpenicilloyl-polylysine (PPL, major determinant)
-
Minor determinant mixture (MDM) or benzylpenicillin G
-
Histamine (positive control)
-
Saline (negative control)
-
Skin prick test devices
-
Tuberculin syringes for intradermal testing
-
-
Procedure:
-
Skin Prick Test (SPT): A drop of each reagent (PPL, MDM/penicillin G, histamine, saline) is placed on the volar surface of the forearm. The skin is then pricked through each drop with a sterile device.
-
Observation: The sites are observed for 15-20 minutes. A positive reaction is defined as a wheal of ≥3 mm in diameter with surrounding erythema.
-
Intradermal Test (IDT): If the SPT is negative, an intradermal test is performed. A small amount (0.02-0.05 mL) of each reagent (PPL, MDM/penicillin G, saline) is injected into the superficial layer of the skin to raise a small bleb.
-
Observation: The sites are observed for 15-20 minutes. A positive reaction is an increase in the wheal diameter of ≥3 mm from the initial bleb size.
-
2. Drug Provocation Test (DPT) / Graded Challenge
A DPT is performed to confirm or exclude hypersensitivity in patients with a negative skin test or a low-risk history. This should only be conducted in a setting with immediate access to emergency resuscitation equipment and by trained personnel.
-
Procedure:
-
Patient Selection: Patients with a negative penicillin skin test or a history of a non-severe, non-IgE-mediated reaction that occurred more than 10 years ago are potential candidates.
-
Dosing: A graded challenge typically involves administering 1/10th to 1/100th of the therapeutic dose of the antibiotic , followed by the full therapeutic dose after a period of observation (typically 30-60 minutes). Some protocols may use a multi-step approach with increasing doses.
-
Observation: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction for at least one hour after the final dose.
-
In Vitro Assessment
3. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This in vitro method quantifies the cross-reactivity between different beta-lactam antibiotics by measuring the inhibition of antibody binding to a solid-phase antigen.
-
Principle: Anti-benzylpenicillin antibodies are incubated with a fixed concentration of a benzylpenicillin-protein conjugate coated onto a microtiter plate, along with varying concentrations of a competing beta-lactam antibiotic. The degree of cross-reactivity is determined by the concentration of the competing antibiotic required to inhibit the binding of the antibodies to the plate-bound antigen by 50% (IC50).
-
Generalized Protocol:
-
Coating: Microtiter plates are coated with a benzylpenicillin-protein conjugate (e.g., benzylpenicilloyl-human serum albumin) and incubated overnight.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).
-
Competition: A mixture of anti-benzylpenicillin serum and the test beta-lactam antibiotic (at various concentrations) is added to the wells and incubated.
-
Detection: The plates are washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-IgE) is added.
-
Substrate Addition: After another wash, a chromogenic substrate is added, and the color development is measured using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test antibiotic, and the IC50 value is determined to quantify cross-reactivity.
-
Signaling Pathways and Experimental Workflows
References
- 1. nps.org.au [nps.org.au]
- 2. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. In vitro quantification of cross-reactivity between beta-lactam antibiotics and anti-benzylpenicillin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzylpenicillin Benzathine: A Guide for Laboratory Professionals
The safe and compliant disposal of Benzylpenicillin Benzathine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe working environment. This guide provides detailed, step-by-step procedures for managing Benzylpenicillin Benzathine waste, from personal protective equipment (PPE) to the final disposal of the chemical substance and its containers.
All disposal procedures must comply with local, regional, and national regulations.[1][2][3] It is imperative to treat Benzylpenicillin Benzathine as a hazardous chemical waste, particularly in its pure or concentrated form.[4]
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment is used to prevent allergic reactions or exposure. Benzylpenicillin Benzathine may cause allergy or asthma symptoms if inhaled and can cause an allergic skin reaction.[2][3]
-
Ventilation: Always handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use tightly fitting safety goggles.[1]
-
Respiratory Protection: In case of inadequate ventilation or potential for dust/aerosol formation, wear respiratory protection.[5]
-
Clothing: Wear impervious, flame-resistant clothing to avoid skin contact.[1]
-
Step-by-Step Disposal Procedures
The proper disposal method for Benzylpenicillin Benzathine depends on the form of the waste—whether it is the pure compound, a stock solution, contaminated materials, or empty packaging. Discharging this antibiotic into sewer systems or drains is strictly prohibited.[1][6]
1. Disposal of Unused or Expired Benzylpenicillin Benzathine (Pure Substance/Stock Solutions):
This form of waste is considered hazardous chemical waste and must be handled accordingly.[4]
-
Step 1: Segregation and Collection: Collect all unused or expired Benzylpenicillin Benzathine and its concentrated stock solutions in a dedicated, clearly labeled, and sealable hazardous waste container.[1][7]
-
Step 2: Labeling: Label the container as "Hazardous Waste" and clearly identify the contents, including the name "Benzylpenicillin Benzathine."
-
Step 3: Professional Disposal: Arrange for the collected waste to be transported to a licensed chemical destruction plant or an approved waste disposal facility.[1][2] The recommended method of destruction is controlled incineration with flue gas scrubbing to manage emissions.[1]
2. Disposal of Contaminated Labware and Materials:
Items such as pipette tips, gloves, bench paper, and glassware that have come into contact with Benzylpenicillin Benzathine are considered contaminated waste.
-
Step 1: Collection: Place all contaminated solid waste into a designated, leak-proof container or bag labeled for hazardous chemical waste.[8]
-
Step 2: Decontamination (Optional but Recommended for Glassware): Glassware can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Step 3: Final Disposal: The collected contaminated materials should be disposed of via controlled incineration through a licensed waste management service.[1]
3. Spill Management and Cleanup:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental release.
-
Step 1: Evacuate and Secure: Evacuate non-essential personnel from the area. Remove all sources of ignition.[1]
-
Step 2: Containment: Prevent the spill from spreading or entering drains.[1][9]
-
Step 3: Cleanup: For solid spills, carefully collect the material to avoid dust formation.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[7][9] Use spark-proof tools for collection.[1]
-
Step 4: Disposal of Cleanup Debris: Place all collected spilled material and cleanup debris into a suitable, closed, and labeled container for hazardous waste.[1] Dispose of the container through your institution's hazardous waste management program.[7]
4. Disposal of Empty Containers:
Empty containers must be managed properly to prevent misuse and residual contamination.
-
Step 1: Decontamination: Triple-rinse the container with an appropriate solvent. Collect the rinsate for disposal as hazardous chemical waste.[1]
-
Step 2: Render Unusable: After decontamination, puncture the container to ensure it cannot be reused for other purposes.[1]
-
Step 3: Disposal:
-
Recycling/Reconditioning: The triple-rinsed container can be offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, the punctured container may be disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]
-
Waste Disposal Summary
The following table summarizes the recommended disposal methods for different types of Benzylpenicillin Benzathine waste.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired Pure Compound | Licensed Hazardous Waste Incineration[1] | Do not dispose of in drains or regular trash.[1] Must be collected by a certified waste handler. |
| Concentrated Stock Solutions | Licensed Hazardous Waste Incineration[4] | Collect in a dedicated, sealed, and labeled hazardous waste container.[7] |
| Contaminated Labware (Gloves, Tips) | Licensed Hazardous Waste Incineration[1] | Segregate from general lab waste. Place in labeled, leak-proof containers.[8] |
| Contaminated Glassware | Triple-rinse; dispose of rinsate as hazardous waste.[1] Dispose of glassware as per institutional policy. | The rinsate is considered hazardous waste. |
| Spill Cleanup Debris | Licensed Hazardous Waste Incineration[1] | Collect in a sealed, labeled container. Prevent entry into waterways.[1] |
| Empty, Decontaminated Containers | Recycling, Landfill, or Incineration[1] | Must be triple-rinsed, with rinsate collected as hazardous waste. Puncture to prevent reuse.[1] |
Experimental Protocols
Standard safety and disposal guidelines do not typically cite lab-scale experimental protocols for the chemical neutralization of Benzylpenicillin Benzathine. The industry and regulatory standard for disposal of this and other pharmaceuticals is high-temperature incineration by a licensed facility, which ensures complete destruction of the active compound.[1] While autoclaving is a common method for decontaminating biological waste, its effectiveness on chemical compounds like antibiotics varies, and some may be heat-stable.[4] Therefore, autoclaving is not a recommended final disposal method for Benzylpenicillin Benzathine.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzylpenicillin Benzathine waste in a laboratory setting.
Caption: Decision workflow for Benzylpenicillin Benzathine waste management.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merck.com [merck.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. aksci.com [aksci.com]
- 6. biosynth.com [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 9. merck.com [merck.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Benzylpenicillin Benzathine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Benzylpenicillin Benzathine, a thorough understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols are critical to minimize exposure and prevent potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to Benzylpenicillin Benzathine. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Type/Standard | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To prevent inhalation of the powder form of the substance, which can cause allergy or asthma symptoms.[1] |
| Hand Protection | Compatible chemical-resistant gloves.[1] | To prevent skin contact and potential allergic reactions.[2] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA and conforming to EN 166(EU) or NIOSH (US).[1][3] | To protect the eyes from dust and potential splashes. |
| Body Protection | Chemical-resistant clothing or lab coat.[1] | To prevent contamination of personal clothing and skin. |
Respiratory Protection: A Closer Look
Given that Benzylpenicillin Benzathine is often in a powder form, respiratory protection is crucial. The following table provides a comparison of common respirator standards to aid in selection.
| Standard | Filter Efficiency | Description |
| NIOSH N95 | ≥ 95% | Filters at least 95% of airborne particles. Not resistant to oil. |
| NIOSH N99 | ≥ 99% | Filters at least 99% of airborne particles. Not resistant to oil. |
| NIOSH N100 | ≥ 99.97% | Filters at least 99.97% of airborne particles. Not resistant to oil. |
| EN 149 FFP1 | ≥ 80% | Filtering face piece for protection against solid and liquid aerosols. |
| EN 149 FFP2 | ≥ 94% | Filtering face piece for protection against solid and liquid aerosols. |
| EN 149 FFP3 | ≥ 99% | Filtering face piece for protection against solid and liquid aerosols. |
Hand Protection: Glove Selection
| Glove Material | General Chemical Resistance | Key Considerations |
| Nitrile | Good resistance to a wide range of chemicals, including many acids, bases, and organic solvents. | Preferred due to lower risk of allergies compared to latex. Tends to tear visibly when punctured, providing a clear indication of a breach. |
| Latex | Good barrier protection against aqueous solutions. | Can cause allergic reactions in some individuals. |
Important Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately if they become contaminated.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe working environment. The following workflow outlines the key steps.
Step-by-Step Handling and Disposal Protocol
1. Preparation:
-
Designate a specific area for handling Benzylpenicillin Benzathine, preferably within a chemical fume hood to control airborne particles.
-
Assemble all necessary materials and equipment before starting.
-
Don all required PPE as outlined in the tables above. Ensure a proper fit for all equipment.
2. Handling:
-
When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping or using a spatula.
-
Avoid any direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
3. Clean-up:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully wipe down any equipment used.
4. Doffing PPE:
-
Remove PPE in a designated area to prevent cross-contamination. The suggested order for removal is:
-
Gloves
-
Goggles/face shield
-
Lab coat/gown
-
Respirator
-
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Disposal:
-
All contaminated waste, including used PPE and disposable equipment, must be disposed of in accordance with local, regional, national, and international regulations.[1]
-
Typically, this involves placing the waste in a sealed, labeled container for hazardous waste collection.
-
For the disposal of the chemical itself, it may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow your institution's specific guidelines for chemical waste disposal.
By adhering to these safety protocols and utilizing the recommended personal protective equipment, researchers can significantly mitigate the risks associated with handling Benzylpenicillin Benzathine, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
